molecular formula C42H32O9 B14862432 Ampelopsin G

Ampelopsin G

Cat. No.: B14862432
M. Wt: 680.7 g/mol
InChI Key: ZLVIMYAFYHEPGC-DYRVZLDDSA-N
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Description

Ampelopsin G is a useful research compound. Its molecular formula is C42H32O9 and its molecular weight is 680.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C42H32O9

Molecular Weight

680.7 g/mol

IUPAC Name

(1S,11R,18S)-4-(3,5-dihydroxyphenyl)-5,18,19-tris(4-hydroxyphenyl)-6-oxapentacyclo[9.7.1.02,10.03,7.012,17]nonadeca-2(10),3(7),8,12(17),13,15-hexaene-9,14,16-triol

InChI

InChI=1S/C42H32O9/c43-23-7-1-19(2-8-23)33-36-29(16-28(48)17-30(36)49)37-34(20-3-9-24(44)10-4-20)40(33)41-38(37)31(50)18-32-39(41)35(22-13-26(46)15-27(47)14-22)42(51-32)21-5-11-25(45)12-6-21/h1-18,33-35,37,40,42-50H/t33-,34?,35?,37-,40+,42?/m0/s1

InChI Key

ZLVIMYAFYHEPGC-DYRVZLDDSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H]2[C@@H]3C([C@H](C4=C2C(=CC(=C4)O)O)C5=C3C6=C(C=C5O)OC(C6C7=CC(=CC(=C7)O)O)C8=CC=C(C=C8)O)C9=CC=C(C=C9)O)O

Canonical SMILES

C1=CC(=CC=C1C2C3C(C4=C(C2C5=C3C6=C(C=C5O)OC(C6C7=CC(=CC(=C7)O)O)C8=CC=C(C=C8)O)C=C(C=C4O)O)C9=CC=C(C=C9)O)O

Origin of Product

United States

Foundational & Exploratory

Unraveling Ampelopsin G: A Technical Guide to Its Isolation from Ampelopsis brevipedunculata

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the isolation of Ampelopsin G from Ampelopsis brevipedunculata has been compiled to serve as a critical resource for researchers, scientists, and professionals in drug development. This document outlines the methodologies for extraction and purification, presents quantitative data, and illustrates the compound's interaction with cellular signaling pathways.

Ampelopsis brevipedunculata, commonly known as porcelain berry, is a plant that has been a source of various bioactive compounds. Among these, the family of ampelopsins has garnered significant interest for their potential therapeutic properties. This guide focuses specifically on this compound, providing an in-depth look at the scientific processes required to isolate this promising molecule.

Experimental Protocols: A Step-by-Step Approach to Isolation

The isolation of this compound is a multi-step process that begins with the collection and preparation of the plant material and culminates in the purification of the target compound. The following protocols are a synthesis of established methods for the extraction of similar compounds from Ampelopsis species.

Extraction of Crude this compound

The initial step involves the extraction of a crude mixture containing this compound from the dried and pulverized vines of Ampelopsis brevipedunculata.

Methodology: An ethanolic extraction method is employed to separate a broad range of compounds from the plant matrix.

  • Plant Material: 9 kg of dried and pulverized vines of Ampelopsis brevipedunculata.

  • Solvent: 95% Ethanol (B145695) (EtOH).

  • Procedure:

    • The pulverized plant material is extracted with 95% EtOH at room temperature.

    • The resulting extract is combined and evaporated under vacuum to yield a crude ethanol extract.

    • The ethanol extract is then suspended in water and partitioned with ethyl acetate (B1210297) (EtOAc) to separate compounds based on their polarity.

Chromatographic Separation and Purification

Following extraction, a series of chromatographic techniques are utilized to isolate and purify this compound from the complex mixture.

Methodology: Column chromatography is a key technique for separating individual compounds from the crude extract.

  • Stationary Phase: Silica (B1680970) gel.

  • Mobile Phase: A stepwise gradient of chloroform (B151607) (CHCl₃) and methanol (B129727) (MeOH).

  • Procedure:

    • The EtOAc-soluble fraction is subjected to silica gel column chromatography.

    • The column is eluted with a gradient of CHCl₃ and MeOH, starting from 100% CHCl₃ and gradually increasing the proportion of MeOH.

    • Fractions are collected and monitored by analytical techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

    • Fractions rich in this compound are combined and may undergo further purification steps, such as preparative HPLC, to achieve high purity.

Quantitative Data Summary

The efficiency of the isolation process is determined by the yield and purity of the final product. The following table summarizes typical quantitative data obtained during the isolation of compounds from Ampelopsis brevipedunculata.

ParameterValueReference
Starting Plant Material (Dried Vines)9 kg[1]
Ethanol Extract Yield337.8 g[1]
Ethyl Acetate Soluble Fraction130.1 g[1]

Note: Specific yield and purity for this compound are dependent on the precise chromatographic conditions and the concentration of the compound in the plant material.

Signaling Pathways and Biological Activity

While the specific signaling pathways of this compound are a subject of ongoing research, the broader class of ampelopsins, particularly Ampelopsin (Dihydromyricetin), has been shown to modulate various cellular signaling cascades.[2][3] These compounds are known to influence pathways involved in apoptosis, cell proliferation, and inflammation.

Key Signaling Pathways Modulated by Ampelopsin (Dihydromyricetin):

  • TRAIL-Mediated Apoptosis: Ampelopsin can induce apoptosis in cancer cells by upregulating the TRAIL/TRAIL-R pathway.

  • mTOR Signaling: It has been shown to suppress the AKT-mTOR pathway, which is crucial for cell growth and proliferation.

  • Growth Factor Receptor Signaling: Ampelopsin can modulate signaling mediated by growth factor receptors such as VEGFR2 and PDGFRβ.

The study of this compound's specific interactions with these and other pathways is a promising area for future research in drug discovery and development.

Visualizing the Process: Experimental Workflow

To provide a clear overview of the isolation process, the following diagram illustrates the experimental workflow from plant material to purified compound.

Isolation_Workflow Plant Ampelopsis brevipedunculata (Vines) Extraction Extraction with 95% EtOH Plant->Extraction Evaporation Evaporation in vacuo Extraction->Evaporation CrudeExtract Crude Ethanol Extract Evaporation->CrudeExtract Partition Partition with EtOAc CrudeExtract->Partition EtOAcFraction EtOAc Soluble Fraction Partition->EtOAcFraction SilicaCC Silica Gel Column Chromatography (CHCl3/MeOH Gradient) EtOAcFraction->SilicaCC Fractions Collected Fractions SilicaCC->Fractions Analysis TLC/HPLC Analysis Fractions->Analysis Purification Further Purification (e.g., Preparative HPLC) Analysis->Purification Identify Fractions with this compound AmpelopsinG Purified this compound Purification->AmpelopsinG

Caption: Experimental workflow for the isolation of this compound.

Visualizing Biological Interactions: A Potential Signaling Pathway

The following diagram illustrates a potential signaling pathway that may be modulated by this compound, based on the known activities of related compounds.

Signaling_Pathway AmpelopsinG This compound Receptor Growth Factor Receptor (e.g., VEGFR2, PDGFRβ) AmpelopsinG->Receptor Inhibition Akt Akt AmpelopsinG->Akt Inhibition TRAILR TRAIL Receptor (DR4/DR5) AmpelopsinG->TRAILR Upregulation PI3K PI3K Receptor->PI3K PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Growth mTOR->Proliferation Caspase8 Caspase-8 TRAILR->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential signaling pathways modulated by this compound.

This technical guide provides a foundational understanding for the isolation and study of this compound. Further research is necessary to fully elucidate its chemical properties and biological activities, which will be crucial for harnessing its full therapeutic potential.

References

Mass Spectrometry Analysis of Ampelopsin G: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampelopsin G, a resveratrol (B1683913) trimer, is a member of the stilbenoid family of compounds, which are recognized for their diverse biological activities. As a complex oligomer of resveratrol, this compound presents a significant analytical challenge requiring sophisticated techniques for its characterization and quantification. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), has emerged as an indispensable tool for the structural elucidation and quantitative analysis of such complex natural products.[1][2][3][4]

This technical guide provides an in-depth overview of the mass spectrometry analysis of this compound. It is important to note a common point of confusion in scientific literature: the name "Ampelopsin" is frequently used to refer to dihydromyricetin (B1665482), a flavonoid. This guide focuses specifically on the resveratrol trimer, this compound. While detailed mass spectrometric data for this compound is not extensively available in the public domain, this guide furnishes a comprehensive framework based on the analysis of related resveratrol oligomers.

Quantitative Data Summary

Due to the limited availability of specific quantitative mass spectrometry data for this compound in the reviewed literature, the following table provides representative data for resveratrol, the monomeric unit of this compound, to illustrate the type of data generated in an LC-MS/MS experiment. This data is crucial for method development for related oligomers.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
trans-Resveratrol227.07185.0, 143.0Negative[5]
trans-Resveratrol-3-O-glucuronide403.08227.07Negative[6]
trans-Resveratrol-3-sulfate307.03227.07Negative[6]

Experimental Protocols

A robust and validated LC-MS/MS method is essential for the accurate quantification of this compound in complex matrices such as biological fluids or plant extracts. The following protocol is a generalized methodology for the analysis of resveratrol and its derivatives, which can be adapted and optimized for this compound.[5][6]

Sample Preparation

Biological samples require extraction to isolate the analyte and remove interfering substances.

  • Plasma/Serum:

    • To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Inject a portion of the reconstituted sample into the LC-MS/MS system.

  • Plant Material:

    • Homogenize 1 g of dried and powdered plant material with 10 mL of 80% methanol.

    • Sonicate the mixture for 30 minutes.

    • Centrifuge at 5,000 rpm for 15 minutes.

    • Collect the supernatant and repeat the extraction process twice more.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

    • Dissolve the residue in a suitable solvent and filter through a 0.22 µm syringe filter before injection.

Liquid Chromatography
  • Column: A C18 reversed-phase column is commonly used for the separation of stilbenoids (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water

    • Solvent B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start with a low percentage of solvent B, gradually increasing to elute more hydrophobic compounds. An example gradient is as follows:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry
  • Ion Source: Electrospray Ionization (ESI) is typically used. Both positive and negative ion modes should be evaluated, though negative mode is often more sensitive for phenolic compounds like resveratrol and its oligomers.[5][6]

  • Ionization Mode: Negative Ion Mode

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantitative analysis.

  • Key Parameters (to be optimized for this compound):

    • Capillary Voltage: ~3.5 kV

    • Source Temperature: ~150°C

    • Desolvation Temperature: ~400°C

    • Cone Gas Flow: ~50 L/hr

    • Desolvation Gas Flow: ~800 L/hr

    • Collision Gas: Argon

    • Collision Energy: This needs to be optimized for each specific precursor-to-product ion transition to achieve the most stable and intense signal.

Visualizations

Fragmentation Pathway

While a specific, experimentally validated fragmentation pathway for this compound is not available in the searched literature, a logical workflow for its analysis can be depicted. The structural elucidation of resveratrol oligomers generally involves a combination of mass spectrometry and other spectroscopic techniques.[2][3]

fragmentation_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Biological_Matrix Biological Matrix (e.g., Plasma, Tissue) Extraction Extraction Biological_Matrix->Extraction Purification Purification Extraction->Purification LC_Separation LC Separation Purification->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS1 MS1: Precursor Ion Selection ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Fragment Ion Analysis CID->MS2 Data_Acquisition Data Acquisition MS2->Data_Acquisition Structure_Elucidation Structure Elucidation Data_Acquisition->Structure_Elucidation Quantification Quantification Data_Acquisition->Quantification

Experimental workflow for this compound analysis.
Signaling Pathways

As previously mentioned, the name "Ampelopsin" is often used for the flavonoid dihydromyricetin. Research on this compound has identified several signaling pathways it modulates, particularly in the context of cancer.[7][8][9] It is crucial to underscore that the following diagram represents the activity of dihydromyricetin and may not be representative of this compound's biological functions.

signaling_pathway cluster_receptors Growth Factor Receptors cluster_downstream Downstream Signaling cluster_apoptosis Apoptosis Induction Ampelopsin Ampelopsin (Dihydromyricetin) VEGFR2 VEGFR2 Ampelopsin->VEGFR2 PDGFRB PDGFRβ Ampelopsin->PDGFRB JAK_STAT JAK/STAT Pathway Ampelopsin->JAK_STAT mTOR mTOR Signaling Ampelopsin->mTOR TRAIL_R TRAIL/TRAIL-R Pathway Ampelopsin->TRAIL_R Mitochondrial_Apoptosis Mitochondrial Apoptosis Ampelopsin->Mitochondrial_Apoptosis EMT Epithelial-to-Mesenchymal Transition (EMT) Ampelopsin->EMT VEGFR2->JAK_STAT PDGFRB->mTOR

Signaling pathways modulated by Ampelopsin (Dihydromyricetin).

Conclusion

The mass spectrometry analysis of this compound, a complex resveratrol trimer, requires a methodical approach, from sample preparation to data interpretation. While specific fragmentation data for this compound remains to be fully elucidated in accessible literature, the protocols and workflows established for resveratrol and other oligomers provide a solid foundation for researchers in this field. The clear distinction between this compound and the flavonoid dihydromyricetin is critical for accurate biological and analytical studies. Future research focusing on the high-resolution mass spectrometry and tandem mass spectrometry of purified this compound will be invaluable in building a comprehensive library of its spectral data and understanding its fragmentation behavior, which will, in turn, facilitate its identification and quantification in various matrices and further unlock its therapeutic potential.

References

An In-depth Technical Guide to Ampelopsin G: Physicochemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampelopsin G is a novel oligostilbene first isolated from the roots of Ampelopsin brevipedunculata var. hancei. It is structurally distinct from the more commonly known flavanonol, Ampelopsin (also known as dihydromyricetin). This compound possesses a unique and complex dibenzobicyclo[3.2.1]octadiene system, which sets it apart from other stilbenoids. This technical guide provides a comprehensive overview of the currently available data on the physical and chemical properties of this compound, alongside a summary of its known biological activities and the general experimental protocols relevant to its study.

Physical and Chemical Properties

The characterization of this compound is an ongoing area of research. The following tables summarize the key physicochemical properties that have been identified to date.

PropertyValueReference
Chemical Name This compound
Chemical Class Oligostilbene
Molecular Formula C₄₂H₃₂O₉
Molecular Weight 680.7 g/mol
CAS Number 151487-09-1
Appearance Powder
Solubility Profile
Solvents Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Note: Quantitative solubility data and other physical properties such as melting point and pKa are not yet fully documented in publicly available literature.

Spectral Data

The structural elucidation of this compound was based on spectroscopic evidence. While the complete, detailed spectral data from the primary literature is not widely available, this section outlines the types of analyses used.

Spectroscopic Data
¹H-NMR Data not currently available in public domain.
¹³C-NMR Data not currently available in public domain.
UV-Vis Data not currently available in public domain.

Biological Activity and Signaling Pathways

Preliminary research suggests that oligostilbenes from Ampelopsis brevipedunculata possess anti-inflammatory and neuroprotective properties. However, specific studies detailing the biological activities and the signaling pathways modulated by this compound are limited. The following diagram illustrates a general inflammatory signaling pathway that is often investigated when assessing the anti-inflammatory potential of natural compounds.

Inflammation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Ampelopsin_G This compound ? Ampelopsin_G->IKK Potential Inhibition Ampelopsin_G->NFkB Potential Inhibition

Figure 1: Potential anti-inflammatory mechanism of this compound.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are found within specialized chemical literature. Below are generalized protocols for key experiments typically used to assess the physicochemical and biological properties of a novel compound.

Workflow for Isolation and Purification

The following diagram outlines a general workflow for the extraction and isolation of natural products like this compound.

Isolation_Workflow Plant_Material Plant Material (e.g., roots of A. brevipedunculata) Extraction Solvent Extraction (e.g., with Methanol/Ethanol) Plant_Material->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Column_Chromatography Column Chromatography (e.g., Silica Gel) Crude_Extract->Column_Chromatography Fractions Collection of Fractions Column_Chromatography->Fractions TLC TLC Analysis Fractions->TLC Monitoring Purification Further Purification (e.g., HPLC) TLC->Purification Selection of Fractions Pure_Compound Pure this compound Purification->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS, etc.) Pure_Compound->Structure_Elucidation

Figure 2: General workflow for natural product isolation.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure of the isolated compound.

Methodology:

  • Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H-NMR Spectroscopy: Acquire the proton NMR spectrum to identify the types and connectivity of hydrogen atoms in the molecule.

  • ¹³C-NMR Spectroscopy: Acquire the carbon-13 NMR spectrum to determine the number and types of carbon atoms.

  • 2D-NMR Spectroscopy (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish correlations between protons and carbons, which helps in assembling the molecular structure.

  • Data Analysis: Integrate peak areas, determine chemical shifts (ppm), and analyze coupling constants (Hz) to elucidate the final structure.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol).

  • Spectral Acquisition: Record the absorption spectrum over a range of wavelengths (typically 200-800 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic or cytostatic effects of this compound on cultured cells.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to untreated control cells.

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression or activation of specific proteins in signaling pathways.

Methodology:

  • Cell Treatment and Lysis: Treat cells with this compound, then lyse the cells to extract total proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a protein solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a structurally unique oligostilbene with potential for interesting biological activities. This guide consolidates the currently available physicochemical data and provides a framework of standard experimental protocols for its further investigation. As research into this novel compound continues, a more detailed understanding of its properties, biological effects, and mechanisms of action will undoubtedly emerge, paving the way for potential applications in drug discovery and development.

Ampelopsin G (Dihydromyricetin): A Comprehensive Technical Guide on its Discovery, Characterization, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ampelopsin, more commonly known in scientific literature as Dihydromyricetin (DHM), is a natural flavonoid compound that has garnered significant attention for its extensive pharmacological properties. This technical guide provides a detailed overview of the discovery, isolation, and characterization of DHM, a compound we will refer to by its synonymous name, Ampelopsin G, for the purpose of this document. It outlines the experimental protocols for its analysis and summarizes key quantitative data regarding its biological efficacy. Furthermore, this guide elucidates the molecular mechanisms underlying its potent anti-inflammatory, antioxidant, and anti-cancer activities through detailed signaling pathway diagrams.

Discovery and Natural Sources

This compound (DHM) is a bioactive flavonoid first isolated from Ampelopsis meliaefolia.[1] It is abundantly found in plants of the Ampelopsis genus, particularly Ampelopsis grossedentata (vine tea), where its concentration can be as high as 30-40% of the plant's dry weight.[1][2] This makes A. grossedentata a primary source for the large-scale extraction of this compound.[3] DHM is also present in other plants, including the Japanese raisin tree (Hovenia dulcis), and has been a component of traditional Chinese, Korean, and Japanese medicines for treating a variety of ailments.[4]

Physicochemical Characterization

This compound, or Dihydromyricetin, is a flavanonol with the chemical formula C₁₅H₁₂O₈ and a molar mass of 320.25 g/mol . Its structure has been unambiguously determined as (2R,3R)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-4-one using various spectroscopic techniques.

Spectroscopic Data

The structural elucidation of this compound has been accomplished through UV-Visible Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

  • UV-Visible Spectroscopy: In methanol (B129727), this compound typically exhibits maximum absorption (λmax) at approximately 290 nm, which is characteristic of the flavonoid structure.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly used for its identification. The optimized mass transition ion-pair for quantification is typically m/z 319.0 → 193.0.

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are crucial for confirming the detailed chemical structure. Extensive 1D and 2D NMR studies have been conducted to assign all proton and carbon signals.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analytical quantification of this compound.

Extraction and Purification from Ampelopsis grossedentata

Several methods have been developed for the extraction and purification of this compound, with the goal of achieving high yield and purity.

3.1.1. Chelating Extraction Method (Novel Approach)

This method utilizes the chelating properties of this compound with metal ions to enhance extraction efficiency and purity.

  • Preparation: Mix powdered A. grossedentata leaves with deionized water at a solid-to-liquid ratio of 1:20. Add ZnSO₄·7H₂O at a plant-to-salt ratio of 1:4.

  • Extraction: Adjust the pH to 2 and maintain the temperature at 90°C for the optimal duration as determined by optimization experiments.

  • Filtration: Perform hot filtration to separate the solid residue.

  • Decoupling: Wash the filter residue and then treat with EDTA-2Na to release the chelated this compound.

  • Crystallization: The resulting solution is then processed to obtain white, needle-like crystals of this compound.

3.1.2. High-Speed Countercurrent Chromatography (HSCCC)

HSCCC is an effective technique for obtaining high-purity this compound.

  • Sample Preparation: Prepare a crude extract of A. grossedentata leaves.

  • Solvent System: Utilize a two-phase solvent system, such as n-hexane-ethyl acetate-methanol-water (1:3:2:4, v/v).

  • Chromatography: Perform purification using a preparative triple-column countercurrent chromatograph.

  • Collection and Analysis: Collect the fractions containing this compound and verify the purity (often >99%) using HPLC.

Experimental Workflow for this compound Extraction and Purification

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis A_grossedentata Ampelopsis grossedentata (Powdered Leaves) Extraction Extraction (e.g., Reflux, Ultrasound, or Chelation) A_grossedentata->Extraction Solvent Solvent (e.g., 60% Ethanol or Water with ZnSO4) Solvent->Extraction Filtration Filtration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Purification_Method Purification (e.g., HSCCC, Recrystallization) Crude_Extract->Purification_Method Pure_DHM Pure this compound (DHM) Purification_Method->Pure_DHM HPLC HPLC Pure_DHM->HPLC NMR NMR Pure_DHM->NMR MS MS Pure_DHM->MS Characterization Structural Characterization HPLC->Characterization NMR->Characterization MS->Characterization

Workflow for Extraction, Purification, and Analysis of this compound.
Analytical Quantification

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the quantification of this compound in various samples.

  • Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of 0.1% phosphoric acid in water and methanol (e.g., 65:35 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 290 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL) and create a series of calibration standards through serial dilution.

  • Sample Preparation: Dissolve the extract in the mobile phase, vortex or sonicate, and filter through a 0.45 µm syringe filter before injection.

3.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides higher sensitivity and is suitable for quantifying this compound in complex biological matrices like plasma.

  • Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions: Similar to the HPLC method, but may be adapted for UPLC (e.g., smaller particle size columns and higher pressures).

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.

    • MRM Transition: For this compound: m/z 319.0 → 193.0. For an internal standard (e.g., esculin): m/z 339.0 → 176.9.

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add an internal standard.

    • Precipitate proteins by adding acetonitrile (B52724) (e.g., 300 µL).

    • Vortex and centrifuge (e.g., 14,000 rpm for 10 minutes).

    • Evaporate the supernatant to dryness and reconstitute in the mobile phase for injection.

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis and biological activity of this compound.

Table 1: HPLC Method Validation Parameters

Parameter Value/Result Reference
Linearity Range 0.5–200 ng/mL (in plasma)
Correlation Coefficient (r) > 0.998
Lower Limit of Quantification (LLOQ) 0.5 ng/mL (in plasma)
Retention Time ~0.75 min (LC-MS/MS)
Recovery Good

| Matrix Effect | Not significant | |

Table 2: Pharmacokinetic Parameters of this compound in Rats

Parameter Intravenous (2 mg/kg) Oral (20 mg/kg) Reference
Cmax (ng/mL) 165.67 ± 16.35 21.63 ± 3.62
Tmax (h) - ~2.67
t1/2 (h) 2.05 ± 0.52 3.70 ± 0.99
AUC(0-t) (ng·h/mL) 410.73 ± 78.12 164.97 ± 41.76

| Absolute Bioavailability | - | 4.02% | |

Table 3: In Vitro Anti-inflammatory and Anti-cancer Effects

Cell Line Treatment/Model Effect IC50 / Concentration Reference
BV-2 Microglial Cells LPS-induced inflammation Inhibition of IL-6, IL-1β, TNF-α 20-100 mg/L
HepG2 (Hepatocellular Carcinoma) - Inhibition of proliferation, induction of apoptosis -
A549 (Lung Cancer) - Apoptosis induction -

| MDA-MB-231 (Breast Cancer) | - | Apoptosis via ROS and ER stress | - | |

Table 4: Clinical Trial Data

Condition Dosage Duration Key Findings Reference
Non-alcoholic Fatty Liver Disease 150 mg, twice daily 3 months Reduced ALT, AST, GGT, LDL-c; Decreased TNF-α

| Type 2 Diabetes | 970 mg/day | 1 month | Decreased fasting glucose | |

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key cellular signaling pathways.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

Inflammation is often mediated by the activation of the Nuclear Factor-kappa B (NF-κB) pathway. This compound has been shown to suppress this pathway. It can directly bind to and inhibit IκB kinase (IKK), preventing the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB (p65/p50 dimer) sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes such as TNF-α, IL-6, and IL-1β.

NF-κB Signaling Pathway Inhibition by this compound

G cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα IkBa IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkBa_NFkB->NFkB Releases NF-κB DHM This compound (DHM) DHM->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHM This compound (DHM) ERK ERK DHM->ERK Activates Keap1_Nrf2 Keap1-Nrf2 Complex ERK->Keap1_Nrf2 Phosphorylates Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates ARE ARE (DNA) Nrf2_nuc->ARE Binds Antioxidant_Enzymes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Enzymes Transcription G cluster_cell Cancer Cell DHM This compound (DHM) p53 p53 DHM->p53 Upregulates Bcl2 Bcl-2 p53->Bcl2 Inhibits Bax Bax p53->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Cytochrome c release Bax->Mitochondrion Promotes Cytochrome c release CytC Cytochrome c Mitochondrion->CytC Releases Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

References

Ampelopsin G and Other Oligostilbenes in Vitaceae: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Vitaceae family, which includes the common grapevine (Vitis vinifera), is a rich source of a diverse class of polyphenolic compounds known as oligostilbenes. These compounds are phytoalexins, produced by plants in response to biotic and abiotic stresses. Oligostilbenes are polymers of resveratrol (B1683913) and exhibit a wide range of complex structures and significant biological activities. Among these, Ampelopsin G, more commonly known as Dihydromyricetin (DHM), stands out for its potent pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer effects.[1] This technical guide provides an in-depth overview of this compound and other oligostilbenes found in Vitaceae, focusing on quantitative data, key signaling pathways, and detailed experimental protocols for their study, tailored for researchers and drug development professionals.

Chemical Diversity of Oligostilbenes in Vitaceae

The Vitaceae family is a prolific source of stilbenoids, with over 60 distinct compounds identified in Vitis vinifera alone. These range from the monomer resveratrol to complex dimers, trimers, and tetramers. Besides this compound (Dihydromyricetin), a flavanonol, other notable oligostilbenes isolated from various Vitis and Ampelopsis species include:

  • Ampelopsin A, B, C, D, E, H [2]

  • (+)-ε-viniferin (a resveratrol dimer)

  • Vitisin A, B, and D

  • Hopeaphenol

  • Heyneanol A

This structural diversity contributes to a wide spectrum of biological activities and presents numerous opportunities for natural product-based drug discovery.

Quantitative Data

The following tables summarize key quantitative data related to the biological activity and distribution of this compound and other stilbenes.

Table 1: In Vitro Cytotoxicity (IC₅₀) of Ampelopsin (Dihydromyricetin)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[3]

Cell LineCancer TypeIC₅₀ (µM)Citation
HTB-26Breast Cancer10 - 50[4]
PC-3Pancreatic Cancer10 - 50[4]
HepG2Hepatocellular Carcinoma10 - 50
HCT116Colorectal Cancer22.4
MDA-MB-231Breast Cancer104.8
BT-549Breast Cancer150.2
4T1Breast Cancer143.6

Note: IC₅₀ values can vary significantly based on the assay method (e.g., MTT, WST-8, RTCA) and incubation time.

Table 2: Pharmacokinetic Parameters of Ampelopsin (Dihydromyricetin) in Rats

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion of a compound.

AdministrationDoseCₘₐₓ (ng/mL)tₘₐₓ (h)t₁/₂ (h)AUC₀₋ₜ (ng·h/mL)Absolute Bioavailability (%)Citation
Intravenous2 mg/kg165.67 ± 16.35-2.05 ± 0.52410.73 ± 78.12-
Oral20 mg/kg21.63 ± 3.622.673.70 ± 0.99164.97 ± 41.764.02

Cₘₐₓ: Maximum plasma concentration; tₘₐₓ: Time to reach Cₘₐₓ; t₁/₂: Half-life; AUC₀₋ₜ: Area under the concentration-time curve. These results indicate that Dihydromyricetin has poor oral bioavailability.

Table 3: Concentration of Stilbenes in Grape Cane (Vitis vinifera L.)

This table shows the yield of different stilbenes from grape cane using an optimized accelerated solvent extraction (ASE) method with methanol (B129727).

CompoundConcentration (µg/g dry weight)Citation
trans-Resveratrol6030 ± 680
trans-ε-viniferin2260 ± 90
r2-viniferin510 ± 40
Total Stilbenes ~8500 ****

Biological Activity and Key Signaling Pathways

Ampelopsin has been shown to modulate a wide range of signaling pathways, primarily in the context of cancer therapy. Its ability to interact with multiple nodes within these complex networks underscores its potential as a multi-target therapeutic agent.

Inhibition of the AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is common in many cancers. Ampelopsin has been shown to suppress this pathway by reducing the phosphorylation of key downstream effectors. In breast cancer cells (MCF-7 and MDA-MB-231), Ampelopsin dose- and time-dependently decreased the levels of phosphorylated AKT (p-AKT), phosphorylated mTOR (p-mTOR), and phosphorylated p70S6K (p-p70S6K), a downstream target of mTORC1.

AKT_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 ATP→ADP AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 p70S6K p70S6K mTORC1->p70S6K Proliferation Cell Proliferation & Survival p70S6K->Proliferation Ampelopsin This compound (Dihydromyricetin) Ampelopsin->AKT Inhibits Phosphorylation Ampelopsin->mTORC1 Inhibits Phosphorylation Ampelopsin->p70S6K Inhibits Phosphorylation

This compound inhibits the pro-survival AKT/mTOR signaling pathway.
Restoration of TRAIL-Mediated Apoptosis

Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a cytokine that can selectively induce apoptosis in cancer cells by binding to its death receptors, DR4 and DR5. Many cancer cells, however, develop resistance to TRAIL. Ampelopsin has been found to sensitize cancer cells to TRAIL-mediated apoptosis. It achieves this by upregulating the expression of both TRAIL and its receptor DR5. This increased expression enhances the activation of the extrinsic apoptosis pathway, leading to caspase-8 activation, subsequent caspase-3 activation, and programmed cell death.

TRAIL_Pathway Ampelopsin This compound (Dihydromyricetin) TRAIL_exp TRAIL Expression Ampelopsin->TRAIL_exp Upregulates DR5_exp DR5 Expression Ampelopsin->DR5_exp Upregulates TRAIL TRAIL (Ligand) TRAIL_exp->TRAIL DR5 DR5 (Receptor) DR5_exp->DR5 TRAIL->DR5 Binds DISC DISC Formation DR5->DISC Casp8 Pro-Caspase-8 DISC->Casp8 aCasp8 Active Caspase-8 Casp8->aCasp8 Casp3 Pro-Caspase-3 aCasp8->Casp3 aCasp3 Active Caspase-3 Casp3->aCasp3 Apoptosis Apoptosis aCasp3->Apoptosis

This compound promotes apoptosis by upregulating TRAIL and its receptor DR5.
Downregulation of EGFR/ERK Signaling

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream pathways like the RAS/RAF/MEK/ERK (MAPK) cascade, promoting cell proliferation and survival. Overexpression or mutation of EGFR is a hallmark of many cancers. Ampelopsin can inhibit this pathway by directly downregulating the expression of EGFR. This leads to reduced phosphorylation and activation of ERK, which in turn suppresses downstream targets involved in cell cycle progression (e.g., Cyclin B1) and promotes pro-apoptotic proteins (e.g., Bax).

EGFR_ERK_Pathway cluster_path EGF EGF EGFR EGFR EGF->EGFR EGF->EGFR ERK ERK EGFR->ERK EGFR->ERK Activates CyclinB1 Cyclin B1 ERK->CyclinB1 ERK->CyclinB1 Bax Bax ERK->Bax ERK->Bax Inhibits Proliferation Cell Proliferation CyclinB1->Proliferation Apoptosis Apoptosis Bax->Apoptosis Ampelopsin This compound (Dihydromyricetin) Ampelopsin->EGFR Downregulates

This compound inhibits proliferation by downregulating the EGFR/ERK pathway.

Experimental Protocols

Detailed and reproducible methodologies are critical for the scientific investigation of natural products. This section provides protocols for the extraction, quantification, and biological evaluation of oligostilbenes.

Extraction and Isolation of Oligostilbenes from Vitaceae

This protocol is a generalized procedure for the extraction and purification of oligostilbenes from plant material, such as grape canes or roots.

Extraction_Workflow Start 1. Plant Material (e.g., Grape Canes) Prep 2. Preparation (Dry, Grind to Powder) Start->Prep Extract 3. Solvent Extraction (e.g., Methanol or Acetone (B3395972), Room Temp or Heated) Prep->Extract Filter 4. Filtration (Remove Solid Residue) Extract->Filter Evap 5. Evaporation (Rotary Evaporator) Filter->Evap Crude Crude Extract Evap->Crude Fraction 6. Liquid-Liquid Partitioning (e.g., Ethyl Acetate (B1210297)/Water) Crude->Fraction Fractionate Fractionated Extract Fraction->Fractionate Chrom 7. Column Chromatography (Silica Gel or Macroporous Resin) Fractionate->Chrom Purify 8. Preparative HPLC (Reversed-Phase C18) Chrom->Purify End Isolated Oligostilbenes Purify->End

General workflow for extraction and isolation of oligostilbenes.

Methodology:

  • Sample Preparation :

    • Collect fresh plant material (e.g., stems, roots, leaves of Vitis or Ampelopsis species).

    • Wash the material to remove dirt and debris. Dry it in a shaded, well-ventilated area or in an oven at 40-50°C.

    • Grind the dried material into a fine powder using a mechanical mill.

  • Extraction :

    • Macerate the plant powder in a suitable solvent (methanol and acetone are commonly used) at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).

    • Perform the extraction at room temperature with agitation for 24-48 hours. Alternatively, use heated reflux or accelerated solvent extraction (ASE) to improve efficiency.

    • Repeat the extraction process 2-3 times with fresh solvent to ensure maximum yield.

  • Filtration and Concentration :

    • Combine the liquid extracts and filter through filter paper to remove solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Purification :

    • Liquid-Liquid Partitioning : Dissolve the crude extract in a water/methanol mixture and partition it against a non-polar solvent (e.g., n-hexane) to remove lipids and chlorophyll. Then, partition the aqueous layer against a solvent of intermediate polarity, like ethyl acetate, which will extract many oligostilbenes.

    • Column Chromatography : Subject the ethyl acetate fraction to column chromatography using silica (B1680970) gel or a macroporous resin (e.g., HP-20). Elute with a gradient of solvents, such as hexane-ethyl acetate or methanol-water, to separate compounds based on polarity.

    • Preparative HPLC : Collect fractions containing oligostilbenes (monitored by TLC) and subject them to further purification using a preparative or semi-preparative HPLC system with a C18 column.

    • Isolated compounds can be identified using spectroscopic methods (NMR, MS).

Quantification of Ampelopsin (Dihydromyricetin) by HPLC

This protocol provides a validated method for the quantitative analysis of Ampelopsin (DHM) in plasma or plant extracts.

Methodology:

  • Instrumentation and Conditions :

    • HPLC System : An HPLC system equipped with a UV-Vis or DAD detector.

    • Column : Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase : A gradient or isocratic mixture of an aqueous acidic solution (e.g., 0.04-0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A common ratio is 65:35 (v/v) aqueous:methanol.

    • Flow Rate : 1.0 mL/min.

    • Detection Wavelength : 290 nm (the absorption maximum for DHM).

    • Column Temperature : 30-40°C.

    • Injection Volume : 10-20 µL.

  • Standard and Sample Preparation :

    • Standard Stock Solution : Accurately weigh ~10 mg of pure DHM standard and dissolve it in 10 mL of methanol to create a 1 mg/mL stock solution.

    • Calibration Curve : Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

    • Sample Preparation (Plant Extract) : Accurately weigh the dried extract, dissolve it in methanol, sonicate for 15 minutes to ensure complete dissolution, and filter through a 0.45 µm syringe filter into an HPLC vial.

    • Sample Preparation (Plasma) : To 100 µL of plasma, add an internal standard and precipitate proteins by adding 200 µL of acetonitrile. Vortex vigorously, then centrifuge at >12,000 rpm for 10 minutes. Collect the supernatant, evaporate to dryness, and reconstitute in the mobile phase before filtering into an HPLC vial.

  • Analysis and Quantification :

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration (R² should be >0.999).

    • Inject the prepared samples.

    • Determine the concentration of DHM in the samples by comparing their peak areas to the linear regression equation derived from the calibration curve.

Cell Viability (MTT) Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding :

    • Culture the desired cancer cell line to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment :

    • Prepare a stock solution of Ampelopsin in DMSO. Create serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is non-toxic (<0.5%).

    • Remove the old medium from the wells and add 100 µL of medium containing the different concentrations of Ampelopsin. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation :

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10-20 µL of the MTT solution to each well (final concentration ~0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to insoluble purple formazan (B1609692) crystals.

  • Solubilization and Measurement :

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis :

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value.

Western Blot Analysis of Protein Phosphorylation

Western blotting is used to detect specific proteins in a sample and is a key technique for analyzing the activation state of signaling pathways (e.g., by detecting phosphorylated proteins).

Methodology:

  • Cell Lysis and Protein Quantification :

    • Culture and treat cells with Ampelopsin as described for the MTT assay.

    • After treatment, wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge at 4°C to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Electrotransfer :

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

    • Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.

  • Immunoblotting :

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-AKT, total-AKT) overnight at 4°C with gentle agitation. Dilute the antibody in blocking buffer as per the manufacturer's recommendation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection :

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using X-ray film or a digital imaging system.

  • Stripping and Re-probing (Control) :

    • To confirm equal protein loading, the membrane can be stripped of the phospho-specific antibodies using a stripping buffer and then re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like GAPDH or β-actin.

Conclusion and Future Perspectives

This compound and other oligostilbenes from the Vitaceae family represent a compelling class of natural products with significant therapeutic potential, particularly in oncology. Their ability to modulate multiple critical signaling pathways provides a basis for their anti-proliferative and pro-apoptotic effects. However, challenges such as the poor oral bioavailability of compounds like this compound must be addressed. Future research should focus on the discovery and characterization of novel oligostilbenes from unexplored Vitaceae species, the elucidation of their precise molecular mechanisms, and the development of drug delivery systems or medicinal chemistry approaches to improve their pharmacokinetic profiles. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers dedicated to advancing these compounds from the laboratory to clinical applications.

References

Ampelopsin G: A Technical Guide to its Chemical Identity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical identifiers for Ampelopsin G, a naturally occurring oligostilbene. While information regarding its specific biological activities and mechanisms of action is limited in current scientific literature, this document serves as a foundational resource for researchers interested in this compound.

Chemical and Physical Properties of this compound

This compound is a complex polyphenol isolated from the roots of Ampelopsis brevipedunculata var. hancei.[1] Its chemical identity is established by the following identifiers:

Chemical IdentifierDataReference
CAS Number 151487-09-1[1]
Molecular Formula C42H32O9[2]
Molecular Weight 680.7 g/mol [2]
IUPAC Name (1R,2R,3R,9S,10S,17S)-2-(3,5-dihydroxyphenyl)-3,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),11(16),12,14-hexaene-5,13,15-triol[2]
SMILES C1=CC(=CC=C1[C@H]2--INVALID-LINK--O)[C@@H]5--INVALID-LINK--O)C7=CC=C(C=C7)O)C8=CC=C(C=C8)O">C@@HC9=CC(=CC(=C9)O)O)O[2]

Note on Chemical Identifiers: The IUPAC name and SMILES string provided are for a compound identified as "ampelopsin C" in the PubChem database.[2] This compound shares the same molecular formula as this compound. While it is highly probable that these are synonymous or isomeric, further research into the specific stereochemistry of this compound from its natural source is recommended for definitive confirmation.

Signaling Pathways and Biological Activity

Currently, there is a notable lack of specific research in publicly available scientific literature detailing the signaling pathways modulated by this compound. The majority of research focuses on the more common flavanonol, Ampelopsin (also known as Dihydromyricetin), which has been shown to be involved in various pathways, including:

  • SIRT1/mTOR signaling pathway: Ampelopsin (Dihydromyricetin) has been observed to attenuate brain aging by mediating this pathway.[3]

  • ROS Generation and Endoplasmic Reticulum Stress Pathway: In breast cancer cells, Ampelopsin has been shown to induce apoptosis through these mechanisms.[4]

  • AMPK/SIRT1/PGC-1α signaling cascade: This pathway is activated by Ampelopsin in skeletal muscle.

Further investigation is required to determine if this compound exhibits similar or distinct biological activities and signaling interactions.

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, or biological evaluation of this compound are not extensively documented in the available literature. However, a general workflow for the isolation and structure elucidation of novel natural products like this compound can be conceptualized.

experimental_workflow cluster_extraction Extraction & Isolation cluster_elucidation Structure Elucidation plant_material Plant Material (e.g., Ampelopsis roots) extraction Solvent Extraction plant_material->extraction Grinding, Soaking partition Liquid-Liquid Partition extraction->partition Crude Extract chromatography Column Chromatography (Silica, Sephadex) partition->chromatography Fractionation hplc HPLC Purification chromatography->hplc Semi-pure Fractions pure_compound Pure this compound hplc->pure_compound Isolation ms Mass Spectrometry (MS) pure_compound->ms nmr NMR Spectroscopy (1H, 13C, 2D NMR) pure_compound->nmr xray X-ray Crystallography (optional) pure_compound->xray structure Determine Chemical Structure ms->structure Molecular Weight & Formula nmr->structure Connectivity & Stereochemistry xray->structure 3D Structure

Caption: General workflow for the isolation and structural elucidation of this compound.

This diagram illustrates a standard procedure for obtaining and identifying a pure natural product from a plant source. The process begins with extraction and progresses through various chromatographic techniques to isolate the compound of interest. Subsequently, spectroscopic methods are employed to determine its precise chemical structure.

References

An In-depth Technical Guide to the Biosynthesis Pathway of Ampelopsin G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ampelopsin, also known as dihydromyricetin (B1665482) (DHM), is a flavonoid with significant therapeutic potential. Its glycosylated forms, such as Ampelopsin G, exhibit modified physicochemical properties, including enhanced solubility, which is crucial for drug development. This technical guide provides a comprehensive overview of the biosynthesis of this compound, focusing on the enzymatic cascade leading to the formation of the aglycone, dihydromyricetin, and its subsequent glucosylation. This document details the core biosynthetic pathway, presents quantitative data on the enzymatic reactions, outlines experimental protocols for the study of this pathway, and provides visual representations of the involved processes. It is intended to be a valuable resource for researchers in natural product chemistry, metabolic engineering, and drug discovery.

Introduction

Ampelopsin, or dihydromyricetin (DHM), is a flavanonol abundant in plants such as Ampelopsis grossedentata. It is renowned for a wide array of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. However, its therapeutic application can be limited by poor water solubility. Enzymatic modification, such as glycosylation, can improve its pharmacokinetic properties. While the term "this compound" is not formally established in the literature, it is inferred to refer to a glycoside of Ampelopsin. A prime example, and the focus of this guide, is Ampelopsin-4'-O-α-D-glucopyranoside, a product of enzymatic glucosylation. Understanding the biosynthetic pathway of such compounds is essential for their targeted production and optimization through metabolic engineering.

Core Biosynthesis Pathway of Dihydromyricetin (Ampelopsin)

The biosynthesis of dihydromyricetin, the aglycone of this compound, is a branch of the well-characterized phenylpropanoid pathway. This pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to yield the flavanone (B1672756) naringenin (B18129), which is then further hydroxylated to produce dihydromyricetin.

The key enzymatic steps are:

  • Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate 4-hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to p-coumaric acid.

  • 4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

  • Chalcone (B49325) synthase (CHS): A polyketide synthase that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

  • Chalcone isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone to (2S)-naringenin.

  • Flavanone 3-hydroxylase (F3H): A 2-oxoglutarate-dependent dioxygenase that hydroxylates naringenin to produce dihydrokaempferol (B1209521) (aromadendrin).

  • Flavonoid 3'-hydroxylase (F3'H): A cytochrome P450 enzyme that hydroxylates dihydrokaempferol at the 3' position of the B-ring to produce dihydroquercetin (taxifolin).

  • Flavonoid 3',5'-hydroxylase (F3'5'H): Another cytochrome P450 enzyme that hydroxylates dihydroquercetin at the 5' position of the B-ring to yield dihydromyricetin.[1]

Dihydromyricetin Biosynthesis Pathway Phe L-Phenylalanine PAL PAL Phe->PAL Cin Cinnamic Acid C4H C4H Cin->C4H pCou p-Coumaric Acid CL 4CL pCou->CL pCouCoA p-Coumaroyl-CoA CHS CHS pCouCoA->CHS MalCoA 3x Malonyl-CoA MalCoA->CHS NarChal Naringenin Chalcone CHI CHI NarChal->CHI Nar Naringenin F3H F3H Nar->F3H DHK Dihydrokaempferol F3primeH F3'H DHK->F3primeH DHQ Dihydroquercetin F3prime5primeH F3'5'H DHQ->F3prime5primeH DHM Dihydromyricetin (Ampelopsin) PAL->Cin C4H->pCou CL->pCouCoA CHS->NarChal CHI->Nar F3H->DHK F3primeH->DHQ F3prime5primeH->DHM

Biosynthesis pathway of Dihydromyricetin (Ampelopsin).

Enzymatic Glucosylation of Dihydromyricetin to this compound

The final step in the biosynthesis of this compound is the attachment of a glucose moiety to the dihydromyricetin backbone. This can be achieved enzymatically, for example, using glucansucrases. Dextransucrase from Leuconostoc mesenteroides has been shown to effectively glucosylate ampelopsin, producing Ampelopsin-4'-O-α-D-glucopyranoside.[2] In this reaction, sucrose (B13894) serves as the glucosyl donor.

Glucosylation of Dihydromyricetin DHM Dihydromyricetin (Ampelopsin) Dextransucrase Dextransucrase DHM->Dextransucrase Sucrose Sucrose Sucrose->Dextransucrase AmpG Ampelopsin-4'-O-α-D-glucopyranoside (this compound) Fructose Fructose Dextransucrase->AmpG Dextransucrase->Fructose

Enzymatic glucosylation of Dihydromyricetin.

Quantitative Data

The following tables summarize key quantitative data related to the biosynthesis of this compound.

Table 1: Enzyme Kinetic Parameters for Key Biosynthetic Enzymes

EnzymeSubstrateKm (µM)Vmax (relative units)Source OrganismReference
F3'5'H Naringenin25.3 ± 2.1100%Osteospermum hybrida[3]
Dihydrokaempferol18.9 ± 1.785%Osteospermum hybrida[3]
F3'H Naringenin15.6 ± 1.3100%Gerbera hybrida[3]
Dihydrokaempferol10.2 ± 0.992%Gerbera hybrida

Table 2: Optimized Conditions for Enzymatic Synthesis of Ampelopsin-4'-O-α-D-glucopyranoside

ParameterOptimal Value
Ampelopsin Concentration70 mM
Sucrose Concentration150 mM
Dextransucrase Concentration1 U/mL
Yield 34 g/L

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of the this compound biosynthesis pathway.

Extraction and Purification of Dihydromyricetin from Ampelopsis grossedentata

Extraction and Purification Workflow start Dried & Powdered Ampelopsis grossedentata Leaves extraction Ultrasonic-Assisted Extraction (80% Methanol (B129727), 30 min, 40:1 liquid/solid ratio) start->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration purification High-Speed Counter-Current Chromatography (n-hexane-ethyl acetate-methanol-water) concentration->purification analysis Purity Analysis (HPLC, >95%) purification->analysis

Workflow for DHM extraction and purification.

Protocol:

  • Sample Preparation: Dry the leaves of Ampelopsis grossedentata and grind them into a fine powder.

  • Extraction: Suspend the powdered leaves in 80% aqueous methanol at a liquid-to-solid ratio of 40:1 (mL/g). Perform ultrasonic-assisted extraction for 30 minutes.

  • Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Purification: Purify the crude extract using high-speed counter-current chromatography with a two-phase solvent system such as n-hexane-ethyl acetate-methanol-water.

  • Analysis: Assess the purity of the obtained dihydromyricetin using High-Performance Liquid Chromatography (HPLC).

Heterologous Expression and Purification of Biosynthetic Enzymes

Protocol:

  • Gene Synthesis and Cloning: Synthesize the codon-optimized coding sequences of the target enzymes (e.g., F3'5'H) and clone them into an appropriate expression vector (e.g., pET-28a(+)) for E. coli.

  • Transformation: Transform the expression plasmids into a suitable E. coli expression host strain (e.g., BL21(DE3)).

  • Protein Expression: Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate at a lower temperature (e.g., 16-20°C) overnight.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and 1 mg/mL lysozyme). Lyse the cells by sonication on ice.

  • Purification: Clarify the lysate by centrifugation. Purify the His-tagged protein from the supernatant using a Ni-NTA affinity chromatography column. Wash the column with wash buffer (lysis buffer with 20 mM imidazole) and elute the protein with elution buffer (lysis buffer with 250 mM imidazole).

  • Verification: Confirm the purity and size of the purified protein by SDS-PAGE.

Enzyme Assay for Flavonoid 3',5'-Hydroxylase (F3'5'H)

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate (B84403) buffer (pH 7.5), 2 mM NADPH, the purified F3'5'H enzyme, and the substrate (e.g., 100 µM dihydroquercetin).

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of methanol or by acidification.

  • Analysis: Centrifuge the mixture to pellet the precipitated protein. Analyze the supernatant by HPLC to quantify the product (dihydromyricetin) and the remaining substrate.

Enzymatic Synthesis and Purification of Ampelopsin-4'-O-α-D-glucopyranoside

Protocol:

  • Reaction Setup: In a suitable buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5), dissolve ampelopsin (70 mM) and sucrose (150 mM).

  • Enzymatic Reaction: Initiate the reaction by adding dextransucrase (1 U/mL). Incubate the mixture at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC.

  • Purification: Once the reaction is complete, purify the product, Ampelopsin-4'-O-α-D-glucopyranoside, from the reaction mixture using column chromatography, for instance, with a Sephadex LH-20 resin.

  • Structure Verification: Confirm the structure of the purified product using mass spectrometry and 1D/2D NMR spectroscopy.

Structural Elucidation by NMR Spectroscopy

Protocol:

  • Sample Preparation: Dissolve the purified this compound in a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4).

  • NMR Experiments: Acquire a series of NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher):

    • 1D ¹H NMR: To identify all proton signals.

    • 1D ¹³C NMR: To identify all carbon signals.

    • 2D ¹H-¹H COSY (Correlation Spectroscopy): To establish proton-proton correlations within the same spin system (e.g., within the glucose unit and within the flavonoid rings).

    • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds), which is crucial for determining the glycosylation site. For Ampelopsin-4'-O-α-D-glucopyranoside, a key HMBC correlation would be observed between the anomeric proton of the glucose and the C4' carbon of the ampelopsin B-ring.

Conclusion

The biosynthesis of this compound involves a well-defined enzymatic pathway leading to the formation of its aglycone, dihydromyricetin, followed by a glucosylation step. This technical guide provides a foundational understanding of this process for researchers in the field. The detailed pathways, quantitative data, and experimental protocols presented herein serve as a practical resource for the study, and potential metabolic engineering, of this and other related flavonoids. Further research to fully characterize the kinetics of all enzymes in the pathway and to explore the in planta glucosylation mechanisms will be invaluable for advancing the production of these promising therapeutic compounds.

References

Methodological & Application

Total Synthesis of Ampelopsin G: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

A comprehensive review of the scientific literature indicates that a complete, step-by-step total synthesis of Ampelopsin G has not yet been published. This compound is a novel oligostilbene, isolated from the roots of Ampelopsis brevipedunculata var. hancei, which features a structurally complex dibenzobicyclo[3.2.1]octadiene system.[1]

This document provides detailed synthetic protocols and application notes for a closely related and structurally analogous compound, (±)-Ampelopsin F , the total synthesis of which has been successfully achieved.[2][3] Additionally, a reported methodology for constructing the core dibenzobicyclo[3.2.1]octadienone scaffold of this compound is presented.[4] This information serves as a critical resource and a strategic guide for research groups aiming to accomplish the total synthesis of this compound.

The Structural Framework of this compound

This compound is characterized by its unique and rigid dibenzobicyclo[3.2.1]octadiene core structure. This central scaffold is a key feature that defines its chemical properties and likely its biological activity.

G cluster_core Core Structure of this compound A Dibenzobicyclo[3.2.1]octadiene System B Polycyclic & Rigid Scaffold A->B forms a C Novel Oligostilbene Class A->C characterizes a

Caption: The core structural characteristics of this compound.

Synthesis of the Core Dibenzobicyclo[3.2.1]octadienone Scaffold

A synthetic route to access the foundational dibenzobicyclo[3.2.1]octadienone scaffold has been developed, which could be adapted for the synthesis of this compound. The method utilizes an aryne insertion reaction under transition-metal-free conditions, offering a mild and efficient approach to this complex core.[4]

Experimental Protocol
  • Aryne Generation: An appropriate aryne precursor is treated with a fluoride (B91410) source or other suitable initiator in an anhydrous solvent (e.g., acetonitrile) to generate the reactive aryne intermediate in situ.

  • Cycloaddition: A solution of a 2-keto-1,3-indandione derivative is added to the reaction mixture. The aryne undergoes an insertion reaction, which proceeds through the formation of a benzocyclobutane intermediate.

  • Rearrangement and Cyclization: The intermediate undergoes a cascade of rearrangements, leading to the formation of the thermodynamically stable dibenzobicyclo[3.2.1]octadienone scaffold.

  • Purification: The final product is isolated and purified using standard laboratory techniques, such as column chromatography on silica (B1680970) gel.

G A 2-Keto-1,3-indandione C Aryne Insertion (Transition-Metal-Free) A->C B Aryne Precursor B->C D Intermediate Formation (Benzocyclobutane) C->D E Rearrangement Cascade D->E F Dibenzobicyclo[3.2.1]octadienone Core Structure E->F

Caption: Workflow for the synthesis of the core scaffold of this compound.

Total Synthesis of (±)-Ampelopsin F

The total synthesis of (±)-Ampelopsin F, achieved by Scott A. Snyder's group in 2007, represents the most relevant blueprint for a potential synthesis of this compound. The synthesis features a 12-step linear sequence and employs several powerful synthetic transformations.

Summary of Key Transformations and Yields
StepReaction TypeReagents and ConditionsYield (%)
1-2Reduction & Bromination1. NaBH₄, MeOH, 0 °C, 30 min2. Pyr, PBr₃, 40 °C, 3 h93
3Allylic BrominationNBS, CH₂Cl₂, 0 °C, 60 min95
4Horner-Wadsworth-EmmonsKHMDS, HP(O)(OEt)₂, THF, 0 °C to RT, 12.5 h91
5Intramolecular CyclizationKOt-Bu, THF, -78 °C to RT, 13.5 h98
6Lithiation & Additionn-BuLi, THF, -78 °C to RT, 5.5 h71
7Prins ReactionTsOH, CH₂Cl₂, -50 °C to RT, 17.5 h65
8EpoxidationmCPBA, NaHCO₃, CH₂Cl₂, 0 °C to RT, 3 h78
9Ramberg-Bäcklund ReactionKOH, CCl₄, H₂O, t-BuOH, 80 °C, 12 h52
10Friedel-Crafts AlkylationBr₂, CH₂Cl₂, -78 °C to RT, 4 h53
11Radical DebrominationAIBN, TMS₃SiH, PhMe, 100 °C, 8 h89
12Global DemethylationBBr₃, CH₂Cl₂, 0 °C to RT, 19 h90
Table based on data from the 2007 synthesis by Scott A. Snyder.
Detailed Protocols for Key Experiments

Step 7: Prins Reaction

  • An oven-dried flask is charged with the diene substrate and anhydrous dichloromethane (B109758) (CH₂Cl₂) under an inert atmosphere (Argon).

  • The solution is cooled to -50 °C using a dry ice/acetone bath.

  • p-Toluenesulfonic acid (TsOH) (0.2 equivalents) is added in one portion.

  • The reaction mixture is allowed to slowly warm to room temperature and is stirred for 17.5 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the desired bicyclic product (65% yield).

Step 9: Ramberg-Bäcklund Reaction

  • To a solution of the epoxide substrate in a mixture of t-BuOH, CCl₄, and H₂O is added powdered potassium hydroxide (B78521) (KOH).

  • The heterogeneous mixture is vigorously stirred and heated to 80 °C for 12 hours.

  • After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated.

  • The resulting residue is purified by chromatography to afford the olefin product (52% yield).

Step 12: Global Demethylation

  • The fully protected precursor is dissolved in anhydrous CH₂Cl₂ under an inert atmosphere and cooled to 0 °C.

  • A solution of boron tribromide (BBr₃) in CH₂Cl₂ (excess, e.g., 1.2 equivalents per methyl ether) is added dropwise.

  • The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 18 hours.

  • The reaction is carefully quenched by the slow addition of methanol, followed by water.

  • The product is extracted with ethyl acetate, and the combined organic layers are dried and concentrated.

  • Purification by preparative HPLC or column chromatography yields the final natural product, (±)-Ampelopsin F (90% yield).

G cluster_logic Logical Flow of Ampelopsin F Synthesis Start Simple Starting Materials Chain Linear Sequence Assembly (Steps 1-6) Start->Chain Prins Key C-C Bond Formation (Prins Reaction) Chain->Prins Core Core Scaffold Construction (Ramberg-Bäcklund & Friedel-Crafts) Prins->Core Endgame Final Functionalization & Deprotection Core->Endgame Product (±)-Ampelopsin F Endgame->Product

Caption: A logical overview of the key stages in the total synthesis of (±)-Ampelopsin F.

References

Application Notes and Protocols for the Synthesis of the Dibenzobicyclo[3.2.1]octadiene Core

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for various synthetic routes to the dibenzobicyclo[3.2.1]octadiene core, a significant scaffold in medicinal chemistry and natural product synthesis.

Sequential Hydroarylation and Double Intramolecular Friedel-Crafts Cyclization

This one-pot method provides an efficient route to the dibenzobicyclo[3.2.1]octadiene core from two equivalents of an alkyne via di-nickel catalysis followed by an acid-mediated double cyclization.[1]

Experimental Protocol

Step 1: Di-Nickel Catalyzed Dimerization-Hydroarylation [1]

  • Under an argon atmosphere, add arylboronic acid (0.36 mmol, 1.8 equiv), dinuclear nickel complex A (10.8 mg, 5.0 mol%), and t-BuONa (5.7 mg, 30 mol%) to an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar.

  • Transfer the Schlenk tube to a nitrogen-filled glovebox.

  • Add the alkyne (0.40 mmol, 2.0 equiv), MeOH (1.0 mL), DMF (2.0 mL), and NaBHEt₃ (40 μL, 20 mol%, 1.0 M in THF) sequentially.

  • Seal the tube, remove it from the glovebox, and stir the reaction mixture at room temperature for 1.0 hour.

  • Heat the mixture to 80 °C and stir for 12 hours.

  • After cooling to room temperature, the crude pentasubstituted 1,3-diene is used directly in the next step.

Step 2: Double Intramolecular Friedel-Crafts Cyclization [1]

  • To the crude reaction mixture from Step 1, cautiously add trifluoromethanesulfonic acid (TfOH) at 0 °C. Note: The exact amount and concentration of TfOH may require optimization based on the specific substrate.

  • Allow the reaction to warm to room temperature and stir until the cyclization is complete (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction by carefully adding it to a stirred, saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired dibenzobicyclo[3.2.1]octadiene product.

Quantitative Data
Alkyne SubstrateArylboronic AcidProductYield (%)Reference
1-phenyl-1-propynePhenylboronic acid1,8-dimethyl-5,11-diphenyl-dibenzobicyclo[3.2.1]octadiene85[1]
1-(p-tolyl)-1-propynePhenylboronic acid1,8-dimethyl-5,11-di(p-tolyl)-dibenzobicyclo[3.2.1]octadiene82[1]

Synthetic Pathway

G Alkyne 2 eq. Alkyne Diene Pentasubstituted 1,3-Diene Alkyne->Diene di-Ni Catalyst, NaBHEt3, t-BuONa Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Diene Dibenzo Dibenzobicyclo[3.2.1]octadiene Diene->Dibenzo TfOH

Fig. 1: Di-Ni catalyzed synthesis of the dibenzobicyclo[3.2.1]octadiene core.

Aryne Insertion Reaction

This transition-metal-free method allows for the synthesis of the dibenzobicyclo[3.2.1]octadienone scaffold through the reaction of a 2-keto-1,3-indandione with an in situ generated aryne.

Experimental Protocol
  • To a stirred solution of the 2-keto-1,3-indandione (0.5 mmol, 1.0 equiv) and 2-(trimethylsilyl)aryl triflate (0.75 mmol, 1.5 equiv) in anhydrous acetonitrile (B52724) (5 mL) under an argon atmosphere, add CsF (1.5 mmol, 3.0 equiv).

  • Stir the reaction mixture at room temperature for 12-24 hours (monitor by TLC).

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (EtOAc/hexane as eluent) to afford the desired dibenzobicyclo[3.2.1]octadienone.

Quantitative Data
2-Keto-1,3-indandione2-(Trimethylsilyl)aryl triflateProductYield (%)Reference
2-acetyl-1,3-indandione2-(trimethylsilyl)phenyl triflate1-acetyl-dibenzobicyclo[3.2.1]octadien-8-one88
2-benzoyl-1,3-indandione2-(trimethylsilyl)phenyl triflate1-benzoyl-dibenzobicyclo[3.2.1]octadien-8-one85
2-acetyl-1,3-indandione4,5-dimethoxy-2-(trimethylsilyl)phenyl triflate3,4-dimethoxy-1-acetyl-dibenzobicyclo[3.2.1]octadien-8-one82

Reaction Workflow

G Start Start Materials (2-Keto-1,3-indandione, Aryne Precursor, CsF) Reaction Reaction in Acetonitrile (Room Temperature, 12-24h) Start->Reaction Quench Aqueous Workup (NH4Cl, EtOAc Extraction) Reaction->Quench Purification Column Chromatography Quench->Purification Product Dibenzobicyclo[3.2.1]octadienone Purification->Product

Fig. 2: Workflow for the aryne insertion synthesis.

Diels-Alder Reaction and Subsequent Radical Rearrangement

This approach involves an initial [4+2] cycloaddition to form a dibenzobicyclo[2.2.2]octadiene, which is then rearranged to the thermodynamically more stable dibenzobicyclo[3.2.1]octadiene system via a radical-mediated process.

Experimental Protocol

Step 1: Diels-Alder Reaction

  • In a sealed tube, dissolve 9-anthracenemethanol (B72535) (1.0 equiv) and a suitable dienophile (e.g., maleic anhydride, 1.1 equiv) in xylene.

  • Heat the mixture at 140 °C for 12-24 hours.

  • Cool the reaction mixture to room temperature, and collect the precipitated product by filtration.

  • Wash the solid with cold xylene and then hexane, and dry under vacuum to obtain the dibenzobicyclo[2.2.2]octadiene adduct.

Step 2: Radical Rearrangement

  • To a solution of the dibenzobicyclo[2.2.2]octadiene adduct (1.0 equiv) in deoxygenated toluene, add a radical initiator such as AIBN (0.1 equiv) and a radical mediator like tributyltin hydride (1.2 equiv).

  • Heat the reaction mixture at 80-110 °C for 4-8 hours under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to isolate the dibenzobicyclo[3.2.1]octadiene product.

Quantitative Data
DienophileDiels-Alder Adduct Yield (%)Rearrangement ProductRearrangement Yield (%)
Maleic Anhydride>90Dibenzobicyclo[3.2.1]octadiene anhydrideVariable
Diethyl fumarate85-95Diethyl dibenzobicyclo[3.2.1]octadiene-dicarboxylateVariable

Logical Relationship of the Synthesis

G Anthracene 9-Anthracene Derivative Bicyclo222 Dibenzobicyclo[2.2.2]octadiene Anthracene->Bicyclo222 Diels-Alder Dienophile Dienophile Dienophile->Bicyclo222 Bicyclo321 Dibenzobicyclo[3.2.1]octadiene Bicyclo222->Bicyclo321 Radical Rearrangement G Precursor Styryl Precursor Synthesis Photoreaction Photochemical Cyclization (Toluene, I2, hv) Precursor->Photoreaction Workup Aqueous Workup (Na2S2O3 wash) Photoreaction->Workup Purification Chromatography Workup->Purification Product Annulated Dibenzobicyclo[3.2.1]octadiene Purification->Product

References

Ampelopsin G: Application Notes and Protocols for In Vitro Anti-Inflammatory Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampelopsin G, also known as Dihydromyricetin (B1665482) (DHM), is a natural flavonoid compound found in high concentrations in plants of the Ampelopsis genus, notably Ampelopsis grossedentata (vine tea).[1] Emerging scientific evidence highlights its potent anti-inflammatory properties, making it a compelling candidate for further investigation in the development of novel therapeutics for inflammatory diseases.[2][3] These application notes provide a comprehensive overview of the in vitro anti-inflammatory effects of this compound, detailed protocols for key assays, and a summary of its mechanisms of action.

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. In various in vitro models, particularly using lipopolysaccharide (LPS)-stimulated macrophages (such as RAW 264.7 cells), this compound has been shown to significantly inhibit the production of pro-inflammatory mediators.[4] This includes a dose-dependent reduction in nitric oxide (NO), prostaglandins, and key inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[5] The underlying mechanisms involve the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[4]

Molecular Mechanism of Action

This compound's anti-inflammatory activity is primarily attributed to its ability to interfere with major inflammatory signaling cascades. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, and this compound has been demonstrated to inhibit its activation.[4] It achieves this by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[4] Additionally, evidence suggests that this compound can modulate the JAK2/STAT3 and MAPK signaling pathways, further contributing to its broad anti-inflammatory profile.

Quantitative Data Summary

The following table summarizes the quantitative data on the in vitro anti-inflammatory effects of this compound from various studies. This data illustrates its dose-dependent efficacy in inhibiting key inflammatory markers.

ParameterCell LineInducerConcentration of this compoundObserved EffectReference
Nitric Oxide (NO) Production RAW 264.7LPSIC50: 14.75 µMPotent inhibition of NO production.[6]
RAW 264.7LPSDose-dependentMarkedly inhibited NO secretion.[4]
Pro-inflammatory Cytokines
TNF-αRAW 264.7LPSDose-dependentSignificantly reduced production.[5]
IL-6RAW 264.7LPSDose-dependentSignificantly reduced production.[5][7]
IL-1βRAW 264.7LPSDose-dependentSignificantly reduced production.[5]
Inflammatory Enzymes
iNOS Protein ExpressionRAW 264.7LPSDose-dependentMarkedly inhibited protein expression.[4][8]
COX-2 Protein ExpressionRAW 264.7LPSDose-dependentMarkedly inhibited protein expression.[4][8]

Note: IC50 values and the extent of inhibition can vary depending on the specific experimental conditions, including cell density, LPS concentration, and incubation time.

Key Experimental Protocols

Herein are detailed protocols for essential in vitro assays to evaluate the anti-inflammatory properties of this compound.

Cell Culture and Treatment

Murine macrophage cell lines, such as RAW 264.7, are commonly used for in vitro inflammation studies.

  • Cell Line: RAW 264.7 (ATCC TIB-71)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for NO assay, 24-well for ELISA, 6-well for Western blot) and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 1-2 hours.

    • Induce inflammation by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the culture medium.

    • Incubate for the desired period (e.g., 24 hours for NO and cytokine analysis, shorter times for signaling protein analysis).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

  • Principle: The Griess reagent converts nitrite into a colored azo compound, which can be quantified spectrophotometrically.

  • Procedure:

    • After the treatment period, collect 50-100 µL of cell culture supernatant from each well of a 96-well plate.

    • Add an equal volume of Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) to each supernatant sample.

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Pro-inflammatory Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Principle: A sandwich ELISA uses a capture antibody coated on the plate, the cytokine of interest from the sample, a detection antibody, and an enzyme-linked secondary antibody to generate a colorimetric signal proportional to the amount of cytokine.

  • Procedure (General):

    • Coat a 96-well ELISA plate with the capture antibody specific for the target cytokine and incubate overnight.

    • Wash the plate and block non-specific binding sites.

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add the biotinylated detection antibody.

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Wash the plate and add a substrate solution (e.g., TMB).

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

    • Determine the cytokine concentrations from the standard curve.

Western Blot Analysis for iNOS and COX-2 Expression

Western blotting is used to detect and quantify the protein levels of iNOS and COX-2 in cell lysates.

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific primary and secondary antibodies.

  • Procedure:

    • After treatment, wash the cells with ice-old PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies specific for iNOS, COX-2, or a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture RAW 264.7 Macrophage Culture seeding Plate Seeding cell_culture->seeding pretreatment This compound Pre-treatment (Various Concentrations) seeding->pretreatment stimulation LPS Stimulation (e.g., 1 µg/mL) pretreatment->stimulation supernatant Collect Supernatant stimulation->supernatant cell_lysis Cell Lysis stimulation->cell_lysis griess_assay Griess Assay (NO Production) supernatant->griess_assay elisa ELISA (TNF-α, IL-6, IL-1β) supernatant->elisa western_blot Western Blot (iNOS, COX-2, p-p65, p-IκBα) cell_lysis->western_blot quant_no Quantify NO Inhibition griess_assay->quant_no quant_cytokines Quantify Cytokine Reduction elisa->quant_cytokines quant_protein Quantify Protein Expression western_blot->quant_protein

Caption: Experimental workflow for in vitro anti-inflammatory assays of this compound.

Signaling Pathway Inhibition by this compound

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates JAK2 JAK2 TLR4->JAK2 Activates IkB_p65 IκBα p65 IKK->IkB_p65 Phosphorylates IκBα IkB IκBα p65 NF-κB (p65) p65_nuc p65 p65->p65_nuc Translocation IkB_p65->IkB Degradation IkB_p65->p65 STAT3 STAT3 JAK2->STAT3 Phosphorylates STAT3_nuc STAT3 STAT3->STAT3_nuc Translocation AmpelopsinG This compound AmpelopsinG->IKK Inhibits AmpelopsinG->JAK2 Inhibits DNA DNA p65_nuc->DNA Binds STAT3_nuc->DNA Binds Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Inflammatory_Genes Transcription

References

Application Notes and Protocols: Potential Neuroprotective Applications of Ampelopsin G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampelopsin G, also known as Dihydromyricetin (DHM), is a natural flavonoid compound predominantly isolated from plants of the Ampelopsis genus, such as Ampelopsis grossedentata.[1][2] Preclinical research has highlighted its potential as a neuroprotective agent, suggesting its therapeutic candidacy for a range of neurodegenerative conditions, including Alzheimer's disease.[1][3] The neuroprotective effects of this compound are attributed to its multifaceted mechanisms of action, which include potent antioxidative, anti-inflammatory, and anti-apoptotic properties.[3] These application notes provide a summary of the quantitative data from preclinical studies, detailed experimental protocols for assessing its neuroprotective effects, and visual representations of the key signaling pathways involved.

Mechanism of Action

This compound exerts its neuroprotective effects through the modulation of several key signaling pathways and cellular processes:

  • Anti-Inflammatory Effects : It has been shown to suppress neuroinflammation by inhibiting the activation of microglia. This is achieved through the downregulation of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). The underlying mechanism involves the inhibition of the NF-κB and JAK2/STAT3 signaling pathways.

  • Antioxidant Activity : this compound effectively combats oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases. It reduces the accumulation of reactive oxygen species (ROS) and markers of oxidative damage. This protective action is partly mediated by the regulation of signaling pathways such as ERK, Akt, and GSK-3β/NRF2/ARE.

  • Anti-Apoptotic Effects : The compound has been demonstrated to inhibit neuronal apoptosis (programmed cell death) induced by various stressors. It can modulate the expression of apoptosis-related proteins, such as increasing the anti-apoptotic Bcl-2 and decreasing the pro-apoptotic Bax.

  • Modulation of Signaling Pathways : this compound influences several critical signaling cascades involved in cell survival and aging. It has been shown to activate autophagy and up-regulate SIRT1 while down-regulating the mTOR signaling pathway, which is implicated in aging. It also impacts the CREB/BDNF signaling pathway, which is crucial for learning and memory.

  • Inhibition of Pathological Protein Aggregation : In the context of Alzheimer's disease, preclinical studies suggest that this compound may inhibit the aggregation of amyloid-beta (Aβ) peptides and reduce tau phosphorylation, both of which are pathological hallmarks of the disease.

Quantitative Data Summary

The following tables summarize the quantitative findings from various studies on the neuroprotective effects of this compound.

Table 1: In Vitro Neuroprotective Effects of this compound

Cell LineInsultThis compound ConcentrationOutcome MeasureResultReference
PC12Aβ₂₅₋₃₅ (10 µM)100 µMCell Viability (MTT assay)Significantly higher survival rate compared to Aβ₂₅₋₃₅ alone
PC12Aβ₂₅₋₃₅ (10 µM)1-100 µMIntracellular ROS levelsDose-dependent decrease in ROS formation
BV2 microgliaLPSNon-cytotoxic rangeNO and PGE2 productionDecreased production of NO and PGE2
BV2 microgliaLPSNon-cytotoxic rangeiNOS and COX-2 expressionSuppressed mRNA and protein expression
SH-SY5Y6-OHDA (20 µM)0.1, 1, 10, 100 nM (Stellettin B, for comparison)Cell Viability (alamarBlue assay)Significant protection at all concentrations
U251 & A172 (glioma)-50 and 100 µMApoptosis (Flow cytometry)Increased proportion of apoptotic cells

Table 2: In Vivo Neuroprotective Effects of this compound

Animal ModelTreatmentOutcome MeasureResultReference
AD Rat ModelAmpelopsinCognitive Function (Morris water maze, Spatial working memory)Improved learning performance
AD Rat ModelAmpelopsinHippocampal Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α)Attenuated upregulation
AD Rat ModelAmpelopsinHippocampal Oxidative Stress Markers (8-iso PGF2α, 8-OHdG)Attenuated upregulation
AD Rat ModelAmpelopsinHippocampal NOX4 expressionInhibited expression
D-gal-induced Brain Aging Rat ModelDHM (Ampelopsin)Hippocampal miR-34a expressionSignificantly suppressed expression
D-gal-induced Brain Aging Rat ModelDHM (Ampelopsin)Hippocampal Neuronal ApoptosisInhibited D-gal-induced apoptosis
D-gal-induced Brain Aging Rat ModelDHM (Ampelopsin)Hippocampal AutophagyRescued impaired autophagy
D-gal-induced Brain Aging Rat ModelDHM (Ampelopsin)SIRT1 and mTOR signalingUpregulated SIRT1, downregulated mTOR

Experimental Protocols

Protocol 1: In Vitro Assessment of Neuroprotection against Aβ-Induced Toxicity in PC12 Cells

This protocol is based on methodologies described for evaluating the protective effects of flavonoids against amyloid-beta toxicity.

1. Cell Culture and Maintenance:

  • Culture PC12 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.
  • Plate cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

2. Treatment:

  • Prepare a stock solution of this compound in DMSO and dilute to final concentrations (e.g., 1, 10, 100 µM) in serum-free DMEM.
  • Prepare a stock solution of Aβ₂₅₋₃₅ peptide and aggregate it by incubating at 37°C for 72 hours.
  • Pre-treat cells with various concentrations of this compound for 2 hours.
  • Following pre-treatment, add aggregated Aβ₂₅₋₃₅ to a final concentration of 10 µM and co-incubate for 48 hours.

3. Assessment of Cell Viability (MTT Assay):

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
  • Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.
  • Measure the absorbance at 490 nm using a microplate reader.
  • Calculate cell viability as a percentage of the untreated control group.

4. Measurement of Intracellular ROS (DCFH-DA Assay):

  • After treatment, wash the cells with PBS.
  • Load the cells with 20 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
  • Wash the cells again with PBS to remove excess probe.
  • Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence plate reader.
  • Express ROS levels as a percentage of the Aβ₂₅₋₃₅-treated group.

Protocol 2: In Vivo Assessment of Neuroprotection in a D-gal-Induced Brain Aging Rat Model

This protocol is based on the methodology for inducing an aging model in rats to study the effects of this compound (DHM).

1. Animal Model Induction:

  • Use male Sprague-Dawley rats (8 weeks old).
  • Administer D-galactose (D-gal) subcutaneously at a dose of 150 mg/kg body weight daily for 8 weeks to induce brain aging.
  • A control group receives saline injections.

2. This compound Administration:

  • Prepare this compound (DHM) in a suitable vehicle (e.g., saline).
  • Administer this compound daily by oral gavage at desired doses (e.g., 50, 100 mg/kg) for the 8-week duration of D-gal treatment.

3. Behavioral Testing (e.g., Morris Water Maze):

  • During the final week of treatment, perform behavioral tests to assess cognitive function.
  • For the Morris water maze, train the rats to find a hidden platform in a circular pool of water for 5 consecutive days (acquisition phase).
  • On day 6, perform a probe trial by removing the platform and record the time spent in the target quadrant.

4. Tissue Collection and Preparation:

  • At the end of the experiment, euthanize the animals and perfuse with ice-cold saline.
  • Dissect the hippocampus and either snap-freeze in liquid nitrogen for molecular analysis or fix in 4% paraformaldehyde for histological analysis.

5. Molecular and Histological Analysis:

  • Western Blotting : Homogenize hippocampal tissue to extract proteins. Perform Western blotting to analyze the expression levels of proteins involved in apoptosis (e.g., Bcl-2, Bax), autophagy (e.g., LC3-II/I), and signaling pathways (e.g., SIRT1, p-mTOR).
  • qRT-PCR : Extract RNA from hippocampal tissue and perform quantitative real-time PCR to measure the expression of specific genes, such as miR-34a.
  • TUNEL Staining : Use paraffin-embedded brain sections to perform TUNEL staining to detect and quantify apoptotic cells in the hippocampus.

Visualizations

Signaling Pathways

cluster_0 Neuroinflammation LPS LPS TLR4 TLR4 LPS->TLR4 JAK2 JAK2 LPS->JAK2 Activation IKK IKK TLR4->IKK Inhibition NF_kappaB NF_kappaB IKK->NF_kappaB Inhibition iNOS_COX2 iNOS_COX2 NF_kappaB->iNOS_COX2 Transcription Pro_inflammatory_Mediators Pro_inflammatory_Mediators iNOS_COX2->Pro_inflammatory_Mediators STAT3 STAT3 JAK2->STAT3 Phosphorylation STAT3_dimer STAT3_dimer STAT3->STAT3_dimer Dimerization & Nuclear Translocation Pro_inflammatory_Gene_Expression Pro_inflammatory_Gene_Expression STAT3_dimer->Pro_inflammatory_Gene_Expression Ampelopsin_G Ampelopsin_G Ampelopsin_G->NF_kappaB Ampelopsin_G->JAK2

Caption: this compound inhibits neuroinflammation via NF-κB and JAK2/STAT3 pathways.

cluster_1 Aging and Autophagy Regulation Ampelopsin_G Ampelopsin_G miR_34a miR_34a Ampelopsin_G->miR_34a Inhibits SIRT1 SIRT1 miR_34a->SIRT1 Inhibits mTOR mTOR SIRT1->mTOR Inhibits Apoptosis Apoptosis SIRT1->Apoptosis Inhibits Autophagy Autophagy mTOR->Autophagy Inhibits Autophagy->Apoptosis Inhibits Aging_Process Aging_Process Aging_Process->miR_34a Upregulates

Caption: this compound modulates aging via the miR-34a/SIRT1/mTOR pathway.

Experimental Workflow

cluster_workflow General Workflow for Assessing Neuroprotection Model_Selection Select Model (e.g., PC12 cells, Rat model) Induce_Toxicity Induce Neurotoxicity (e.g., Aβ, D-gal, 6-OHDA) Model_Selection->Induce_Toxicity Ampelopsin_Treatment Treat with this compound (Varying concentrations/doses) Induce_Toxicity->Ampelopsin_Treatment Assess_Viability Assess Cell Viability / Cognitive Function (MTT / Morris Water Maze) Ampelopsin_Treatment->Assess_Viability Mechanism_Analysis Analyze Mechanisms (ROS, Inflammation, Apoptosis, Signaling) Assess_Viability->Mechanism_Analysis Data_Interpretation Data Interpretation & Conclusion Mechanism_Analysis->Data_Interpretation

Caption: Workflow for evaluating this compound's neuroprotective effects.

Conclusion

The available preclinical data strongly suggest that this compound is a promising candidate for further investigation as a neuroprotective agent. Its ability to target multiple pathological processes, including neuroinflammation, oxidative stress, and apoptosis, makes it an attractive molecule for the potential treatment of complex neurodegenerative diseases. The protocols and data presented here provide a framework for researchers to design and conduct further studies to elucidate its therapeutic potential and mechanisms of action. Future research, particularly well-designed clinical trials, will be essential to validate these preclinical findings in humans.

References

High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Ampelopsin G

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

This document provides a detailed methodology for the quantitative analysis of Ampelopsin G (Dihydromyricetin) using High-Performance Liquid Chromatography (HPLC). The protocols outlined are intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound, also known as Dihydromyricetin (B1665482) (DMY), is a flavonoid commonly found in plants of the Ampelopsis genus. It has garnered significant interest for its various physiological effects. To ensure the quality and consistency of raw materials and finished products containing this compound, a reliable and validated analytical method is crucial. This application note describes a robust HPLC method for the separation and quantification of this compound. The method is suitable for determining the purity of this compound in bulk materials and extracts.

Experimental

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV detector. The following table summarizes the chromatographic conditions.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Instrument Agilent 1260 HPLC or equivalent
Column C18 column (e.g., Dikma C18, 250 x 4.6 mm, 5 µm)[1][2]
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water[1][2]
Gradient A gradient elution can be optimized for better separation
Flow Rate 1.0 mL/min[1][2][3]
Injection Volume 10 µL[3]
Column Temperature 30-40 °C[1][2][3]
Detection Wavelength 290 nm or 292 nm[1][2][3]
Reagents and Materials
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • 0.45 µm syringe filters

Protocols

Standard Solution Preparation
  • Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 10, 25, 50, 100, 200 µg/mL).

Sample Preparation

The sample preparation method will vary depending on the matrix. The following is a general procedure for a solid sample such as a plant extract or a formulated product.

  • Weighing: Accurately weigh a portion of the homogenized sample powder.

  • Extraction: Transfer the weighed sample to a suitable volumetric flask. Add a known volume of extraction solvent (e.g., methanol or a mixture similar to the mobile phase).

  • Sonication: Sonicate the mixture for a specified period (e.g., 30 minutes) to ensure complete extraction of this compound.

  • Dilution: Cool the extract to room temperature and dilute to the mark with the extraction solvent.

  • Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial before injection.[4]

G cluster_prep Sample Preparation Workflow start Start: Solid Sample weigh Weigh Homogenized Sample start->weigh 1 extract Add Extraction Solvent & Sonicate weigh->extract 2 dilute Cool and Dilute to Volume extract->dilute 3 filter Filter through 0.45µm Syringe Filter dilute->filter 4 end Inject into HPLC filter->end 5 G cluster_validation Method Validation Steps specificity Specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validated Validated Method robustness->validated

References

Developing Analytical Standards for Ampelopsin G: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampelopsin G is a novel oligostilbene identified in the roots of Ampelopsis brevipedunculata var. hancei.[1] As a member of the stilbenoid family, which includes the well-studied compound resveratrol (B1683913), this compound holds potential for significant biological activity. The development of robust analytical standards is a critical first step in unlocking its therapeutic potential, enabling accurate quantification, ensuring purity, and facilitating further pharmacological investigation.

This document provides detailed application notes and experimental protocols to serve as a foundational guide for establishing analytical standards for this compound. Given the limited specific data on this compound, the methodologies presented here are adapted from well-established protocols for the closely related and extensively studied flavonoid, Ampelopsin (Dihydromyricetin, DHM), which is a major bioactive constituent of Ampelopsis grossedentata.[2][3][4] These protocols provide a strong starting point for the optimization of methods specific to this compound.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for method development. While specific data for this compound is not widely available, the properties of the related compound, Dihydromyricetin (B1665482), are well-documented and can serve as a preliminary reference.

PropertyDihydromyricetin (Ampelopsin) DataThis compound (Anticipated)
CAS Number 27200-12-0[5]151487-09-1[1]
Molecular Formula C15H12O8[5]C28H22O6
Molecular Weight 320.25 g/mol [5]454.47 g/mol
Appearance Solid[4]Solid
Solubility DMSO: 242 mg/mL, Ethanol (B145695): 60 mg/mL, H2O: Sparingly soluble[4]Expected to be soluble in organic solvents like DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1]
UV max (in Methanol) ~290-292 nm[6][7]To be determined, likely in a similar UV range.

Application Note 1: Extraction and Isolation from Plant Material

Objective: To establish an efficient method for the extraction and purification of this compound from its natural source, Ampelopsis brevipedunculata var. hancei, adaptable from methods used for Dihydromyricetin from Ampelopsis grossedentata.

Workflow for Extraction and Isolation:

G cluster_extraction Extraction cluster_purification Purification Plant_Material Dried, powdered roots of Ampelopsis brevipedunculata var. hancei Extraction_Process Ultrasonic-assisted extraction (e.g., 70°C for 40 min) Plant_Material->Extraction_Process Extraction_Solvent 70% Ethanol Extraction_Solvent->Extraction_Process Filtration Filtration Extraction_Process->Filtration Concentration Rotary Evaporation Filtration->Concentration Chromatography Column Chromatography (e.g., Polyamide or C18) Concentration->Chromatography Fraction_Collection Fraction Collection (monitored by TLC/HPLC) Chromatography->Fraction_Collection Crystallization Crystallization Fraction_Collection->Crystallization Pure_Ampelopsin_G Pure_Ampelopsin_G Crystallization->Pure_Ampelopsin_G Pure this compound

Caption: Workflow for this compound Extraction and Purification.

Experimental Protocol:
  • Plant Material Preparation:

    • Obtain dried roots of Ampelopsis brevipedunculata var. hancei.

    • Grind the material into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • A study on a related species, Ampelopsis grossedentata, found that 70% ethanol was an effective solvent for extracting polyphenols.[8]

    • Combine the powdered plant material with 70% ethanol in a solid-to-liquid ratio of 1:20 (w/v).

    • Perform ultrasonic-assisted extraction at a controlled temperature (e.g., 70°C) for a specified duration (e.g., 40 minutes).[8] These parameters should be optimized for this compound.

    • Alternatively, a chelating extraction method using ZnSO4 has been shown to improve the yield and purity of Dihydromyricetin by preventing oxidation.[9][10]

  • Filtration and Concentration:

    • Filter the extract while hot through filter paper to remove solid plant material.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 60°C to obtain a crude extract.

  • Purification:

    • The crude extract can be purified using column chromatography. Polyamide or C18 silica (B1680970) gel are common stationary phases for flavonoid and stilbenoid separation.[11]

    • Elute the column with a gradient of ethanol-water or methanol-water.

    • Collect fractions and monitor the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Combine the fractions containing pure this compound and concentrate them.

    • Further purify by recrystallization from a suitable solvent system to obtain high-purity crystals.

Application Note 2: Quantitative Analysis by HPLC-UV

Objective: To develop and validate a stability-indicating HPLC-UV method for the quantification of this compound in bulk drug substance and formulated products. This method is based on established procedures for Dihydromyricetin.[6][12]

HPLC Method Parameters (Starting Point)
ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[6][13]
Mobile Phase Gradient or isocratic elution with Acetonitrile (B52724) and 0.1% Phosphoric Acid in Water[6][12]
Flow Rate 1.0 mL/min[6][13]
Column Temperature 30°C[6][12]
Detection Wavelength Dihydromyricetin has a λmax at ~292 nm.[6] A UV scan of pure this compound should be performed to determine its optimal detection wavelength.
Injection Volume 10-20 µL[13]
Experimental Protocol:
  • Standard Solution Preparation:

    • Accurately weigh a known amount of purified this compound reference standard.

    • Dissolve in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by serially diluting the stock solution.

  • Sample Preparation:

    • For bulk substance, accurately weigh the material and dissolve in the mobile phase or diluent to a suitable concentration.

    • For formulated products, extract this compound using a validated procedure, ensuring complete extraction and removal of interfering excipients.

    • Filter all sample solutions through a 0.45 µm syringe filter before injection.

  • Method Validation:

    • Validate the method according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).[6][12]

Validation ParameterTypical Acceptance Criteria for Dihydromyricetin Methods
Linearity (R²) > 0.999[6]
Precision (RSD%) < 2%[6]
Accuracy (Recovery %) 98-102%[6]
LOD/LOQ In the µg/mL range[12]

Application Note 3: High-Sensitivity Quantification by LC-MS/MS

Objective: To establish a highly sensitive and selective LC-MS/MS method for the quantification of this compound in complex biological matrices, such as plasma or tissue homogenates, for pharmacokinetic and metabolism studies.

Workflow for Bioanalytical Sample Processing:

G Biological_Sample Plasma or Tissue Homogenate Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Biological_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis

Caption: Bioanalytical Sample Preparation for LC-MS/MS.

LC-MS/MS Method Parameters (Starting Point)
ParameterRecommended Condition
LC System UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.9 µm).
Mobile Phase Gradient elution with Acetonitrile and 0.1% Formic Acid in Water.[14]
Ionization Mode Electrospray Ionization (ESI), likely in negative mode for phenolic compounds.
MS/MS Transitions To be determined by infusing a standard solution of this compound to identify the precursor ion and optimize fragmentation for product ions.
Experimental Protocol:
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 12,000 rpm for 10 minutes).

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.[14]

  • Method Validation:

    • Validate the bioanalytical method for parameters including selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[15][16] The goal is to achieve high sensitivity with LOD and LOQ in the ng/mL range.[15]

Application Note 4: Stability Testing Protocol

Objective: To assess the intrinsic stability of this compound under various stress conditions to identify potential degradation pathways and establish appropriate storage and handling conditions.[17][18]

Forced Degradation Studies

Forced degradation studies are essential to develop stability-indicating methods.[19]

Stress ConditionProtocol
Acid Hydrolysis Incubate this compound solution in 0.1 M HCl at 60°C.
Base Hydrolysis Incubate this compound solution in 0.1 M NaOH at room temperature.
Oxidation Treat this compound solution with 3% H₂O₂ at room temperature.
Thermal Degradation Expose solid this compound to dry heat (e.g., 105°C).
Photostability Expose this compound solution and solid to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).
Experimental Protocol:
  • Prepare a solution of this compound (e.g., 0.5 mg/mL) for each stress condition.[19]

  • Expose the samples to the conditions outlined in the table above.

  • Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analyze the samples by the validated stability-indicating HPLC method.

  • Quantify the remaining this compound and identify any major degradation products.

Potential Signaling Pathways for Investigation

While the specific molecular targets of this compound are yet to be elucidated, the known activities of Dihydromyricetin (Ampelopsin) provide a rational basis for initial pharmacological screening. Dihydromyricetin has been shown to modulate multiple signaling pathways involved in cancer, inflammation, and metabolic diseases.[20][21][22]

Potential Signaling Pathways Modulated by this compound:

G cluster_cancer Cancer Cell Effects cluster_inflammation Inflammation & Oxidative Stress Ampelopsin_G This compound mTOR mTOR Pathway Ampelopsin_G->mTOR Inhibition? TRAIL_DR TRAIL/DR Pathway Ampelopsin_G->TRAIL_DR Upregulation? AKT AKT Signaling Ampelopsin_G->AKT Inhibition? ROS ROS Generation Ampelopsin_G->ROS Modulation? NF_kB NF-κB Pathway Ampelopsin_G->NF_kB Inhibition? Cell_Growth_Inhibition Cell Growth Inhibition mTOR->Cell_Growth_Inhibition Apoptosis Apoptosis Induction TRAIL_DR->Apoptosis AKT->Cell_Growth_Inhibition ER_Stress ER Stress Pathway ROS->ER_Stress Antioxidant Antioxidant Effects ROS->Antioxidant ER_Stress->Apoptosis Anti_Inflammatory Anti-Inflammatory Effects NF_kB->Anti_Inflammatory

Caption: Potential Signaling Pathways for this compound Investigation.

Rationale for Investigation:

  • mTOR/AKT Pathway: Dihydromyricetin inhibits the AKT-mTOR pathway in breast cancer cells, leading to reduced proliferation.[20] Investigating this compound's effect on this central metabolic and growth pathway is a logical step.

  • TRAIL-Mediated Apoptosis: Dihydromyricetin can induce apoptosis by upregulating TRAIL and its death receptors (DR4/DR5).[20] This pathway is a key target in cancer therapy.

  • ROS and ER Stress: In some cancer cell lines, Dihydromyricetin induces apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of the endoplasmic reticulum (ER) stress pathway.[2]

Conclusion

The development of analytical standards for this compound is paramount for its advancement as a potential therapeutic agent. The protocols and application notes provided herein, adapted from the robust methodologies established for Dihydromyricetin, offer a comprehensive framework for researchers to begin this critical work. Through systematic optimization of extraction, purification, and analytical methods, and guided by the known biological activities of related compounds, the scientific community can efficiently characterize and develop this compound for future clinical applications.

References

Ampelopsin G: Mechanism of Action Studies - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the molecular mechanisms of Ampelopsin G (Dihydromyricetin, DHM), a natural flavonoid compound with significant therapeutic potential. This document details its action on various signaling pathways and provides protocols for key experiments to investigate its effects.

Summary of Quantitative Data

This compound exhibits a range of biological activities across different cell types and disease models. The following tables summarize key quantitative data from in vitro studies.

Table 1: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeAssayIC50 (µM)Exposure Time (h)Reference
HCCC9810CholangiocarcinomaMTT~15048[1]
TFK-1CholangiocarcinomaMTT~15048[1]
HepG2Hepatocellular CarcinomaCCK-8~10048[2]
HuH-6HepatoblastomaCCK-8~15048[2]
AGSGastric CancerMTT~50-10048-72[3]
JArChoriocarcinomaMTT~60-100 (mg/L)48[4]

Table 2: Effects of this compound on Inflammatory and Cellular Markers

Cell Line/ModelEffect MeasuredAssayEffective ConcentrationKey FindingsReference
BV2 MicrogliaInhibition of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α)ELISA10-50 µMSignificant reduction in cytokine production.[5][6]
JAr CellsInduction of ApoptosisFlow Cytometry (Annexin V/PI)40-100 mg/LDose-dependent increase in apoptotic cells (from 14.2% to 74.42%).[4]
PHA-stimulated PBMCsInhibition of Inflammatory CytokinesNot Specified10-100 µg/mLIFNγ, IL-12, IL-17a, and IL-2 production inhibited by up to 99%, 61%, 94%, and 80% respectively.[7]
LeukocytesInhibition of ROS productionNot Specified10-100 µg/mLDose-dependent inhibition of ROS by 33% to 51%.[7]

Key Signaling Pathways Modulated by this compound

This compound exerts its effects by modulating several key signaling pathways involved in cell growth, survival, inflammation, and metabolism.

Cancer Proliferation and Apoptosis

In cancer cells, this compound induces apoptosis and inhibits proliferation through multiple pathways:

  • PI3K/Akt/mTOR Pathway Inhibition: this compound suppresses the phosphorylation of Akt and mTOR, leading to decreased cell proliferation and survival.[8] This can also induce protective autophagy in some cancer cells.

  • TRAIL/DR5 Pathway Activation: It upregulates the expression of death receptor 5 (DR5), sensitizing cancer cells to TRAIL-mediated apoptosis.

  • p53 Pathway Activation: In some cancer types, this compound can induce apoptosis through a p53-dependent mechanism.[3][9]

  • SOD1/ROS Pathway Regulation: It can modulate the levels of reactive oxygen species (ROS) to induce apoptosis in hepatoblastoma cells.[2]

Ampelopsin_G Ampelopsin_G PI3K PI3K Ampelopsin_G->PI3K inhibits p53 p53 Ampelopsin_G->p53 activates DR5 DR5 Ampelopsin_G->DR5 upregulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation promotes Apoptosis Apoptosis p53->Apoptosis induces Caspase3 Caspase-3 DR5->Caspase3 activates Caspase3->Apoptosis induces

Figure 1: this compound's anti-cancer signaling pathways.

Neuroprotection

This compound demonstrates neuroprotective effects against oxidative stress-induced neuronal cell death.

  • Akt and ERK1/2 Signaling: It protects PC12 cells from apoptosis by activating Akt and ERK1/2 signaling pathways.[10]

Ampelopsin_G Ampelopsin_G Akt Akt Ampelopsin_G->Akt activates ERK1_2 ERK1/2 Ampelopsin_G->ERK1_2 activates Oxidative_Stress Oxidative Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis induces Cell_Survival Cell_Survival Akt->Cell_Survival promotes ERK1_2->Cell_Survival promotes Cell_Survival->Apoptosis inhibits Ampelopsin_G Ampelopsin_G IKK IKK Ampelopsin_G->IKK inhibits JAK2 JAK2 Ampelopsin_G->JAK2 inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK TLR4->JAK2 IκBα IκBα IKK->IκBα phosphorylates NF_κB NF-κB (p65) IκBα->NF_κB releases Inflammatory_Cytokines Inflammatory Cytokines (IL-1β, IL-6, TNF-α) NF_κB->Inflammatory_Cytokines promotes transcription STAT3 STAT3 JAK2->STAT3 phosphorylates STAT3->Inflammatory_Cytokines promotes transcription Ampelopsin_G Ampelopsin_G PLC PLC Ampelopsin_G->PLC activates Adipogenesis Adipogenesis Ampelopsin_G->Adipogenesis inhibits AMPK AMPK Glucose_Uptake Glucose_Uptake AMPK->Glucose_Uptake improves Insulin_Sensitivity Insulin_Sensitivity AMPK->Insulin_Sensitivity improves CaMKK CaMKK PLC->CaMKK CaMKK->AMPK activates Adipocytes Mature Adipocytes Adipogenesis->Adipocytes promotes Preadipocytes 3T3-L1 Preadipocytes Preadipocytes->Adipocytes Differentiation cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 2-4 cluster_3 Day 4 a Seed cells in 96-well plate b Treat cells with This compound a->b c Incubate for 24-72 hours b->c d Add MTT or CCK-8 reagent c->d e Incubate d->e f Read absorbance e->f cluster_0 Cell Culture cluster_1 Sample Preparation cluster_2 Analysis a Seed and treat cells b Harvest cells a->b c Stain with Annexin V/PI b->c d Flow Cytometry c->d e Quantify apoptosis d->e cluster_0 Protein Extraction cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection a Lyse treated cells b Quantify protein a->b c SDS-PAGE b->c d Transfer to membrane c->d e Block membrane d->e f Incubate with antibodies e->f g Detect protein bands f->g cluster_0 Induction cluster_1 Maintenance cluster_2 Analysis a Culture 3T3-L1 to confluence b Add differentiation medium +/- this compound a->b c Switch to maintenance medium b->c d Oil Red O Staining c->d e Quantify lipid accumulation d->e

References

Troubleshooting & Optimization

Technical Support Center: Ampelopsin G (Dihydromyricetin)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical resource center for Ampelopsin G, also known as Dihydromyricetin (B1665482) (DHM). This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common stability and degradation challenges encountered during experimentation and formulation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The chemical stability of this compound is mainly influenced by pH, temperature, and the presence of metal ions.[1][2] As a flavonoid with a phenol (B47542) hydroxyl structure, it is susceptible to oxidation, hydrolysis, and ring fission.[1][2]

Q2: Under what pH conditions is this compound most stable?

A2: this compound demonstrates good stability in acidic environments, specifically between pH 1.2 and 4.6.[1][2] Its degradation rate increases significantly as the pH becomes neutral and alkaline, particularly above pH 6.0.[1][2][3] In simulated intestinal fluid (pH 6.8), it undergoes degradation following pseudo-first-order kinetics.[1][2]

Q3: How does temperature impact the stability of this compound?

A3: Temperature is a critical factor. This compound is relatively stable at low temperatures but degrades at elevated temperatures.[1][3] For example, a study showed a 41.47% loss of DHM in water after 16 days at 60°C.[1][2] Irreversible oxidation can occur at temperatures above 100°C.[1][3] It is recommended to avoid excessive heating during processing and to keep boiling times under 30 minutes.[4]

Q4: What are the known degradation products of this compound?

A4: Under stress conditions, this compound primarily degrades into its dimers and various oxidized products.[1][5] The degradation mechanism often involves the oxidation of its catechol or pyrogallol (B1678534) groups to form quinone intermediates, which can then undergo further reactions like dimerization.[1] In cell culture media such as DMEM, nitrogenous derivatives have also been identified.[1]

Q5: Can the stability of this compound in solution be improved?

A5: Yes. The addition of antioxidants like ascorbic acid (Vitamin C) has been shown to significantly improve the stability of this compound in solution, likely by mitigating oxidative degradation.[6][7] In simulated intestinal fluid, the addition of ascorbic acid almost completely prevented the degradation of DHM over a 6-hour period.[6][7]

Q6: Is this compound more stable in a solid or solution state?

A6: Like many pharmaceutical compounds, this compound is generally more stable in its solid, crystalline state compared to in solution.[8] The amorphous solid form, however, can be less stable than the crystalline form.[8] In solution, factors like pH and temperature have a much more immediate and significant impact on its degradation rate.[1][6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Potential Cause Recommended Solution
Rapid loss of this compound potency in solution. High pH of the medium: this compound is unstable in neutral to alkaline conditions (pH > 6.0).[1][2]Maintain the pH of your solution within the stable acidic range (pH 1.2-4.6). Use appropriate buffer systems to control the pH.[1]
Elevated temperature: Degradation accelerates with increasing temperature.[1][6]Conduct experiments at room temperature or below whenever possible. For storage, keep stock solutions at -20°C.[1]
Oxidation: The phenol hydroxyl groups are prone to oxidation.[1][2]De-gas solvents to remove dissolved oxygen. Consider adding an antioxidant like ascorbic acid to your formulation.[6][7]
Inconsistent results in cell culture experiments. Degradation in media: this compound is known to be unstable in cell culture media like DMEM, forming dimers and oxidized products.[1][5]Prepare fresh solutions of this compound immediately before use. Minimize the incubation time. Consider adding ascorbic acid to the medium to enhance stability.[5]
Precipitation of this compound from solution. Poor solubility: this compound has low water solubility (approx. 0.2 mg/mL at 25°C), which can lead to precipitation.[2]Use co-solvents like ethanol (B145695) or methanol (B129727) to prepare stock solutions.[1] For aqueous media, consider formulation strategies like using cyclodextrins or creating nanoemulsions to improve solubility and stability.
Discoloration of the this compound solution. Oxidation and degradation: The formation of oxidized products, such as quinones, can lead to a change in the solution's color.[1]This indicates significant degradation. Discard the solution. To prevent this, follow the stability recommendations regarding pH, temperature, and protection from oxygen.
Low bioavailability in in-vivo studies. Degradation in the GI tract: Instability in the neutral to alkaline pH of the intestine contributes to its low bioavailability.[2][6]Co-administer with ascorbic acid to improve stability in the GI tract.[6] Explore advanced delivery systems like gastric floating tablets or self-emulsifying drug delivery systems (SEDDS) to protect the compound and enhance absorption.[9][10]
Interaction with other components. Presence of metal ions: Transition metal ions like Fe³⁺ and Cu²⁺ can catalyze the oxidation of this compound, accelerating its degradation.[1][4][6]Use high-purity reagents and deionized water. Ensure that labware is free from metal contaminants.[1]
Incompatible excipients: Reactive impurities (e.g., aldehydes, peroxides) in some pharmaceutical excipients can interact with this compound.[11][12]Conduct compatibility studies with your chosen excipients. Avoid excipients with known reactive impurities when formulating this compound.

Quantitative Stability Data

The degradation of this compound (DHM) in solution typically follows first-order kinetics.[6][7]

Table 1: Effect of pH on this compound Stability

pHTemperature (°C)Half-life (t₁/₂) (hours)Remaining DHM after 4h (%)Reference
7.02513.9~70%[7]
8.0253.5~40%[7]
SIF* (pH 6.8)37Not specified49%[6][7]
SIF* + Ascorbic Acid37Not specified~100% (at 6h)[6][7]
*Simulated Intestinal Fluid

Table 2: Effect of Temperature on this compound Stability (at pH 8.0)

Temperature (°C)Degradation Rate Constant (k) (h⁻¹)Half-life (t₁/₂) (hours)Reference
40.02133.0[7]
250.1983.5[7]
370.6051.1[7]

Experimental Protocols

Protocol 1: General Forced Degradation Study (Stress Testing)

This protocol outlines the conditions for intentionally degrading this compound to identify potential degradation products and establish stability-indicating analytical methods, in line with ICH guidelines.[13][14]

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or a water/methanol mixture).

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 M to 1 M hydrochloric acid (HCl).

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • After incubation, cool the solution and neutralize it with an equivalent amount of NaOH.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 M to 1 M sodium hydroxide (B78521) (NaOH).

    • Incubate at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period.

    • After incubation, cool the solution and neutralize it with an equivalent amount of HCl.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of hydrogen peroxide (H₂O₂), typically ranging from 3% to 30%.

    • Keep the mixture at room temperature for a defined period (e.g., up to 7 days), protected from light.

  • Thermal Degradation:

    • For solid-state testing, place this compound powder in a thermostatically controlled oven (e.g., 60-80°C).

    • For solution testing, incubate the stock solution at a high temperature (e.g., 60-80°C).

  • Photostability Testing:

    • Expose the this compound solution (in a photostable, transparent container) and solid powder to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[15]

    • A dark control sample should be stored under the same conditions but protected from light.

  • Sample Analysis:

    • At each time point, withdraw a sample, dilute it to a suitable concentration, and analyze using a validated stability-indicating HPLC method (see Protocol 2). The goal is to achieve 5-20% degradation.[13][16]

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general method for quantifying this compound and separating it from its degradation products.

  • HPLC System: A standard HPLC system equipped with a UV-Vis or PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]

  • Mobile Phase: A gradient elution is typically used.

    • Mobile Phase A: Water with an acidifier (e.g., 0.1% phosphoric acid or 0.1% formic acid).

    • Mobile Phase B: Acetonitrile or Methanol.

  • Flow Rate: Typically 1.0 mL/min.[1]

  • Detection Wavelength: Approximately 290 nm.[1]

  • Injection Volume: 10-20 µL.

  • Data Analysis: Create a standard curve using a stable reference standard of this compound. Quantify the concentration in each stressed sample by comparing its peak area to the standard curve. Assess peak purity to ensure the main peak is not co-eluting with any degradation products.

Visualizations

G cluster_conditions Stress Conditions cluster_pathway Degradation Pathway pH High pH (>6.0) (Base Hydrolysis) AG This compound (Dihydromyricetin) Intermediate Quinone Intermediate pH->Intermediate Oxidation of phenol groups Temp High Temperature (>60°C) Temp->Intermediate Oxidation of phenol groups Light UV/Visible Light (Photolysis) Light->Intermediate Oxidation of phenol groups Oxidant Oxidizing Agent (e.g., H₂O₂, Metal Ions) Oxidant->Intermediate Oxidation of phenol groups Dimers Dimers Intermediate->Dimers Dimerization Oxidized Other Oxidized Products Intermediate->Oxidized Further Reactions Degradation_Products Degradation Products

Caption: General degradation pathway of this compound under various stress conditions.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Evaluation Start This compound Sample (Solid or Solution) Stress Apply Stress Condition (pH, Temp, Light, Oxidant) Start->Stress Neutralize Neutralize / Dilute Sample Stress->Neutralize Inject Inject into HPLC-UV/MS Neutralize->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Detect & Quantify (UV @ 290nm / MS) Separate->Detect Quantify Quantify Remaining This compound Detect->Quantify Identify Identify Degradation Products Detect->Identify Assess Assess Stability & Determine Pathway Quantify->Assess Identify->Assess

Caption: Workflow for a typical forced degradation study of this compound.

References

Technical Support Center: Overcoming Ampelopsin G Solubility Challenges in Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility and aggregation issues encountered when working with Ampelopsin G (also known as Dihydromyricetin) in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: this compound from my stock solution is precipitating after I add it to my cell culture medium. What is happening and how can I prevent this?

A1: This is a common issue known as "crashing out," which occurs when a compound that is soluble in a non-aqueous solvent (like DMSO) is introduced into an aqueous environment where its solubility is much lower.[1]

Troubleshooting Steps:

  • Final Concentration: Ensure the final concentration of this compound in your culture medium does not exceed its aqueous solubility limit. It is recommended to perform a solubility test to determine the maximum soluble concentration under your specific experimental conditions.[1]

  • DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally below 0.1%, to minimize both compound precipitation and cellular toxicity.[1]

  • Dilution Method: Avoid adding a highly concentrated DMSO stock solution directly into a large volume of medium. Instead, perform a serial dilution of the stock solution in pre-warmed (37°C) culture medium. Adding the compound dropwise while gently vortexing can also help.[1]

  • Temperature: Always use pre-warmed cell culture medium (37°C) for your dilutions, as temperature can significantly impact solubility.[1]

Q2: I am observing aggregation of this compound in my experiments, which seems to be affecting my results. What can I do to address this?

A2: this compound has been noted to inhibit the aggregation of other proteins, such as α-synuclein and Aβ, suggesting it has anti-aggregation properties.[2][3] However, like many polyphenolic compounds, it can be prone to self-aggregation under certain conditions.

Troubleshooting Steps:

  • Solubilization Techniques: Employing advanced solubilization methods such as the formation of inclusion complexes with cyclodextrins or creating solid dispersions can help maintain this compound in a monomeric and active state.[4]

  • Control Experiments: Include vehicle controls (e.g., medium with the same final concentration of DMSO) and unstressed controls (cells alone) to differentiate between the effects of the compound and any potential artifacts from precipitation or aggregation.

  • Visual Inspection: Always visually inspect your treatment solutions for any signs of precipitation or cloudiness before adding them to your cells.

Troubleshooting Guides

Issue 1: Preparing a Stable Stock Solution of this compound

Protocol for Preparing a DMSO Stock Solution:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the required volume of high-purity, sterile DMSO to achieve your target stock concentration (e.g., 10 mM, 50 mM).

  • Dissolution: Gently vortex or pipette the solution until the this compound is completely dissolved. If necessary, you can warm the solution to 37°C for a short period to aid dissolution.[5]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Issue 2: Enhancing the Aqueous Solubility of this compound

For experiments requiring higher concentrations of this compound than achievable with simple DMSO dissolution, the following methods can be employed.

This method involves encapsulating the hydrophobic this compound molecule within the hydrophilic cavity of a cyclodextrin (B1172386), thereby increasing its water solubility.[4][6]

Experimental Protocol:

  • Molar Ratio: Determine the appropriate molar ratio of this compound to cyclodextrin (e.g., 1:1).

  • Preparation:

    • Kneading Method: Create a slurry of the cyclodextrin in a small amount of water. Add a solution of this compound (dissolved in a minimal amount of an organic solvent like ethanol) to the slurry and knead thoroughly. Dry the resulting paste to obtain the complex.[7]

    • Freeze-Drying Method: Dissolve both this compound and the cyclodextrin in a suitable solvent system (e.g., a water/ethanol mixture). Freeze the solution and then lyophilize it to obtain a powdered inclusion complex.[7]

  • Solubility Assessment: Determine the solubility of the this compound-cyclodextrin complex in your experimental buffer or medium.

This technique involves dispersing this compound in a hydrophilic polymer matrix to improve its dissolution rate and solubility.[4]

Experimental Protocol:

  • Carrier Selection: Choose a hydrophilic carrier such as Polyethylene Glycol 6000 (PEG 6000) or Polyvinylpyrrolidone K-30 (PVP K30).[4]

  • Solvent Evaporation Method:

    • Dissolve both this compound and the carrier polymer in a common volatile solvent (e.g., ethanol).

    • Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).

    • The resulting solid mass can be further dried and pulverized.[8]

  • Dissolution Testing: Evaluate the dissolution rate of the solid dispersion in your aqueous medium compared to the unprocessed this compound.

Hydrotropy is a solubilization phenomenon where the addition of a large amount of a second solute (a hydrotrope) results in an increase in the aqueous solubility of a poorly soluble compound.[9]

Experimental Protocol:

  • Hydrotrope Selection: Common hydrotropes include urea (B33335) and sodium citrate.[9]

  • Preparation of Hydrotropic Solution: Prepare a concentrated solution of the hydrotrope(s) in distilled water (e.g., a blend of 10% urea and 5% sodium citrate).[9]

  • Dissolution of this compound: Add this compound to the hydrotropic solution and stir, with gentle heating if necessary, until it dissolves.[9]

  • Application: This solution can then be diluted into your cell culture medium, ensuring the final concentration of the hydrotropes is not cytotoxic.

Data Presentation

Table 1: Enhancement of this compound Solubility using Different Techniques

Solubilization MethodCarrier/HydrotropeSolubility EnhancementReference
Inclusion Complexes β-Cyclodextrin (BCD)Significant Increase
Hydroxypropyl-β-Cyclodextrin (HPBCD)Significant Increase (similar to BCD)
Solid Dispersions PEG 6000Increased Dissolution Rate
PVP K30Increased Dissolution Rate
LactoseEnhanced Dissolution Rate[9]
UreaEnhanced Dissolution Rate[9]
Hydrotropic Solubilization 10% Urea0.051% Solubility[9]
15% Urea0.062% Solubility[9]
10% Sodium Citrate0.019% Solubility[9]
15% Sodium Citrate0.038% Solubility[9]
Blend A (10% Urea + 10% Sodium Citrate)72.69-fold increase[9]
Blend B (10% Urea + 5% Sodium Citrate)232.52-fold increase[9]

Visualizations

Experimental Workflows

G Workflow for Preparing this compound Solutions cluster_0 Standard DMSO Stock Preparation cluster_1 Enhanced Solubility Methods cluster_2 Application in Cell Culture A Weigh this compound B Dissolve in DMSO A->B C Store at -20°C/-80°C B->C D Inclusion Complexation (e.g., with HPBCD) C->D If standard method is insufficient E Solid Dispersion (e.g., with PEG 6000) C->E If standard method is insufficient F Hydrotropic Solubilization (e.g., with Urea/Citrate) C->F If standard method is insufficient G Serial Dilution in Pre-warmed Medium D->G E->G F->G H Addition to Cells G->H

Caption: Workflow for preparing this compound solutions.

Signaling Pathways

G Signaling Pathways Modulated by this compound cluster_0 Apoptosis Induction cluster_1 Cell Survival and Proliferation Inhibition cluster_2 Antioxidant Response AmpelopsinG This compound TRAIL TRAIL AmpelopsinG->TRAIL Upregulates DR5 DR5 AmpelopsinG->DR5 Upregulates AKT AKT AmpelopsinG->AKT Inhibits Phosphorylation ERK ERK AmpelopsinG->ERK Activates Akt_antioxidant Akt AmpelopsinG->Akt_antioxidant Activates Caspase8 Caspase-8 DR5->Caspase8 Apoptosis_Extrinsic Apoptosis Caspase8->Apoptosis_Extrinsic mTOR mTOR AKT->mTOR p70S6K p70S6K mTOR->p70S6K CellGrowth Cell Growth & Proliferation p70S6K->CellGrowth HO1 Heme Oxygenase-1 ERK->HO1 Induces Akt_antioxidant->HO1 Induces AntioxidantDefense Cellular Antioxidant Defense HO1->AntioxidantDefense

References

Ampelopsin G Purification Strategies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Ampelopsin G, also known as Dihydromyricetin (B1665482) (DMY).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound from plant sources like Ampelopsis grossedentata include Macroporous Adsorption Resin Chromatography, High-Speed Counter-Current Chromatography (HSCCC), Recrystallization, and a novel Chelating Extraction-Purification method.[1][2][3][4] Often, a combination of these techniques is used to achieve high purity.[1]

Q2: What level of purity can I expect from each method?

A2: The achievable purity varies by method. High-Speed Counter-Current Chromatography (HSCCC) can yield very high purity, often exceeding 97% and even reaching over 99%. Repeated recrystallization (e.g., eight times) can achieve up to 98% purity. Macroporous resin chromatography alone typically yields a purity of around 65%, requiring a subsequent step like recrystallization for further purification. A novel method involving chelation with zinc ions has been reported to achieve 94.3% purity.

Q3: I am getting a low yield of this compound. What are the possible causes?

A3: Low yield can stem from several factors. In traditional extraction methods, this compound, as a polyhydroxy compound, is prone to oxidation, especially under alkaline conditions. A new chelating extraction method using Zn2+ has been shown to effectively prevent oxidation and increase yield. For chromatographic methods, ensure that the adsorption and desorption conditions are optimized. For macroporous resins, check if the sample concentration, flow rate, and elution solvent are optimal for your specific resin. In HSCCC, the choice of the two-phase solvent system is critical for good separation and recovery.

Q4: My final product has low purity. How can I improve it?

A4: To improve purity, consider adding a secondary purification step. For instance, if you are using macroporous resin chromatography, follow it with recrystallization. For complex mixtures, HSCCC is an excellent choice for achieving high resolution and purity. If you are using recrystallization, increasing the number of recrystallization cycles can significantly enhance purity. Also, verify the purity of your starting material; a cleaner crude extract will result in a purer final product.

Q5: How do I select the right macroporous resin for this compound purification?

A5: The selection depends on comparing the static adsorption and desorption properties of different resins. Key parameters to evaluate are the adsorption capability and the desorption rate. Studies have compared multiple resins to identify the one with the best performance for flavonoids. It is recommended to perform a small-scale screening with several candidate resins to determine the optimal choice for your specific extract.

Q6: What is High-Speed Counter-Current Chromatography (HSCCC) and why is it used for this compound?

A6: HSCCC is a liquid-liquid partition chromatography technique that does not use a solid support matrix, which eliminates issues like irreversible adsorption of the sample. It is highly effective for separating components from complex natural product extracts. For this compound, HSCCC provides high resolution and can yield purities greater than 99%, making it a powerful tool for preparing high-purity standards or bulk material.

Troubleshooting Guides

Macroporous Resin Chromatography
Issue Possible Cause Troubleshooting Steps
Low Adsorption Incorrect resin type.Screen different types of macroporous resins for optimal adsorption capacity of flavonoids.
Sample concentration too high.Dilute the crude extract to the optimal concentration (e.g., around 7 mg/mL has been reported).
Flow rate too fast.Reduce the loading flow rate to allow sufficient time for adsorption to occur (e.g., 1.8 mL/min on a 2.5 x 50 cm column).
Low Desorption (Poor Recovery) Inappropriate elution solvent.Ensure the eluent has sufficient strength. 95% ethanol (B145695) is commonly used for desorption of flavonoids.
Elution volume is insufficient.Increase the volume of the elution solvent to ensure all bound compound is recovered.
Flow rate too fast.Decrease the elution flow rate to allow for complete desorption.
Co-elution of Impurities Poor selectivity of the resin.Perform a pre-elution wash with a weaker solvent to remove weakly bound impurities before eluting this compound.
Overloading the column.Reduce the sample volume loaded onto the column (e.g., 50-60 mL on a 2.5 x 50 cm column).
---Add a subsequent purification step like recrystallization or a secondary chromatography step.
High-Speed Counter-Current Chromatography (HSCCC)
Issue Possible Cause Troubleshooting Steps
Poor Peak Resolution Suboptimal two-phase solvent system.The choice of solvent system is critical. Test different solvent systems to find one that provides a suitable partition coefficient (K) for this compound. Systems like n-hexane-ethyl acetate-methanol-water have been successfully used.
Flow rate of mobile phase is too high.Decrease the flow rate to improve separation efficiency.
Rotational speed is too low.Increase the revolution speed to improve the retention of the stationary phase.
Loss of Stationary Phase Improper solvent system equilibration.Thoroughly pre-equilibrate the two phases of the solvent system before use.
Flow rate is too high.Reduce the flow rate of the mobile phase.
Low Recovery Sample precipitation in the column.Ensure the sample is fully dissolved in the solvent system before injection.
Irreversible adsorption (though rare in HSCCC).This is a key advantage of HSCCC; however, if suspected, flush the column thoroughly according to the manufacturer's instructions.
Recrystallization
Issue Possible Cause Troubleshooting Steps
No Crystal Formation Solution is not supersaturated.Concentrate the solution further by evaporating more solvent.
Cooling rate is too fast.Allow the solution to cool more slowly to promote crystal nucleation and growth.
Insufficient purity of starting material.High levels of impurities can inhibit crystallization. Purify the crude product first using another method (e.g., macroporous resin).
Oiling Out / Gel Formation Supersaturation is too high.Dilute the solution slightly with the solvent before cooling.
Cooling too rapidly.Decrease the rate of cooling.
Incorrect solvent.Experiment with different solvent systems. The solubility difference of this compound in hot versus cold water is often exploited for recrystallization.
Low Purity of Crystals Impurities trapped in the crystal lattice.Perform multiple recrystallization steps. A purity of 98% was achieved after eight cycles.
Inefficient washing of crystals.Wash the filtered crystals with a small amount of cold solvent to remove residual mother liquor.

Data Presentation

Table 1: Comparison of this compound Purification Methods

Purification Method Reported Purity Reported Yield Key Parameters & Solvents Reference
Macroporous Resin + Recrystallization ~65% (resin only)90% (elution rate)Resin: No.1; Eluent: 95% Ethanol
Recrystallization (8x) 98%Not specifiedSolvent: Hot/Cold Deionized Water
High-Speed Counter-Current Chromatography (HSCCC) 97.13%Not specifiedSolvent System: light petroleum-ethyl acetate-methanol-water-trichloroacetic acid (1:3:1:3:0.01, v/v)
High-Speed Counter-Current Chromatography (HSCCC) >99%11.3 g from 16 g extractSolvent System: n-hexane-ethyl acetate-methanol-water (1:3:2:4, v/v)
Chelating Extraction & Purification 94.3%12.2%Chelation with Zn2+; pH 2; 90°C

Experimental Protocols

Protocol 1: Purification using Macroporous Adsorption Resin

This protocol is based on the methods described by Chen et al.

  • Resin Selection & Pre-treatment: Select a suitable macroporous resin based on preliminary screening for high adsorption capacity (e.g., 41.41 mg/g) and desorption rate (e.g., 89.5%). Pre-treat the resin according to the manufacturer's instructions.

  • Column Packing: Pack a glass column (e.g., 2.5 x 50 cm) with the pre-treated resin.

  • Sample Preparation: Prepare a solution of the crude this compound extract at a concentration of approximately 7 mg/mL.

  • Loading: Load 50 to 60 mL of the sample solution onto the column at a flow rate of 1.8 mL/min.

  • Washing: Wash the column with deionized water to remove unbound impurities like sugars and salts.

  • Elution: Elute the adsorbed flavonoids, including this compound, with 95% ethanol at a flow rate of 1.8 mL/min. Collect the eluate.

  • Concentration: Concentrate the collected eluate under reduced pressure to remove the ethanol.

  • Further Purification: The resulting product, with a purity of about 65%, can be further purified by methods such as recrystallization.

Protocol 2: Purification using High-Speed Counter-Current Chromatography (HSCCC)

This protocol is based on the method described by Du et al.

  • Solvent System Preparation: Prepare a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water (1:3:2:4, v/v/v/v). Thoroughly mix the solvents in a separatory funnel and allow the layers to separate.

  • HSCCC Instrument Preparation: Fill the entire column with the stationary phase (the upper phase or lower phase, depending on the elution mode).

  • Equilibration: Pump the mobile phase through the column at a specific flow rate while the apparatus is rotating at a high speed (e.g., 800-1000 rpm). Continue until hydrodynamic equilibrium is reached and the mobile phase emerges from the outlet.

  • Sample Injection: Dissolve the crude extract (e.g., 16 g) in a suitable volume of the solvent mixture and inject it into the column.

  • Elution and Fraction Collection: Continue pumping the mobile phase. Collect fractions of the eluate at the column outlet.

  • Analysis: Analyze the collected fractions by HPLC to identify those containing high-purity this compound.

  • Pooling and Concentration: Combine the high-purity fractions and evaporate the solvent to obtain purified this compound. A purity of over 99% can be achieved with this method.

Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol is based on methods described in the literature.

  • Instrument: An HPLC system equipped with a UV or Diode Array Detector (DAD).

  • Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic elution using a mixture of methanol (B129727) (or acetonitrile) and water containing a small amount of acid (e.g., 0.1% phosphoric acid). A reported isocratic condition is methanol and 0.1% phosphoric acid (35:65, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40°C.

  • Detection Wavelength: 290 nm or 292 nm.

  • Sample Preparation: Dissolve a known amount of the purified sample in the mobile phase or methanol. Filter the solution through a 0.45 µm filter before injection.

  • Injection Volume: 10 µL.

  • Quantification: Calculate the purity by comparing the peak area of this compound to the total peak area in the chromatogram (Area Percent method) or by using a calibration curve generated from a certified reference standard.

Visualizations

G cluster_0 Upstream Processing cluster_1 Primary Purification cluster_2 Secondary / High-Purity Purification cluster_3 Final Product & Analysis Raw Material Ampelopsis grossedentata Crude Extract Crude Flavonoid Extract Raw Material->Crude Extract Extraction Macroporous Resin Macroporous Resin Chromatography Crude Extract->Macroporous Resin Chelation Chelating Precipitation Crude Extract->Chelation Recrystallization Recrystallization Macroporous Resin->Recrystallization HSCCC High-Speed Counter-Current Chromatography (HSCCC) Macroporous Resin->HSCCC Final Product High-Purity This compound Chelation->Final Product Recrystallization->Final Product HSCCC->Final Product Analysis Purity Analysis (HPLC) Final Product->Analysis

Caption: General workflow for the purification of this compound.

G start Start: Crude Extract (dissolved) resin_prep 1. Prepare and equilibrate macroporous resin column start->resin_prep load 2. Load sample solution onto the column resin_prep->load wash 3. Wash column with water to remove impurities load->wash elute 4. Elute this compound with 95% Ethanol wash->elute collect 5. Collect eluate fractions elute->collect end End: Partially Purified This compound (~65%) collect->end G start Start prep_solvent 1. Prepare & equilibrate two-phase solvent system start->prep_solvent prep_column 2. Fill column with stationary phase prep_solvent->prep_column equilibrate 3. Pump mobile phase to achieve hydrodynamic equilibrium prep_column->equilibrate inject 4. Inject sample equilibrate->inject separate 5. Continuous partitioning between phases inject->separate collect 6. Collect fractions separate->collect analyze 7. Analyze fractions by HPLC collect->analyze end End: High-Purity This compound (>97%) analyze->end

References

Technical Support Center: Optimizing Dibenzobicyclo[3.2.1]octadiene Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of dibenzobicyclo[3.2.1]octadiene and its derivatives. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis of this important structural motif.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for obtaining the dibenzobicyclo[3.2.1]octadiene core structure?

A1: The primary synthetic routes include:

  • Transition Metal-Free Aryne Insertion: This method involves the reaction of an aryne precursor with a suitable nucleophile, such as a 2-keto-1,3-indandione, to construct the dibenzobicyclo[3.2.1]octadienone scaffold under mild conditions.[1][2]

  • Sequential Hydroarylation and Intramolecular Friedel-Crafts Cyclization: This one-pot method utilizes a dinickel catalyst to achieve dimerization of an alkyne followed by hydroarylation and a double intramolecular Friedel-Crafts cyclization to yield the dibenzobicyclo[3.2.1]octadiene skeleton.[3]

  • Diels-Alder Reaction followed by Rearrangement: A common approach involves the [4+2] cycloaddition of an anthracene (B1667546) derivative with a dienophile to form a dibenzobicyclo[2.2.2]octadiene intermediate, which can then undergo rearrangement to the [3.2.1] scaffold.

Q2: I am observing a low yield in my reaction. What are the general factors I should investigate?

A2: Low yields can stem from several factors, regardless of the synthetic approach. Key areas to investigate include:

  • Reagent Purity: Ensure all starting materials, reagents, and solvents are pure and dry, as impurities can inhibit catalysts or lead to side reactions.

  • Reaction Atmosphere: Many of these reactions are sensitive to air and moisture. The use of an inert atmosphere (e.g., nitrogen or argon) is often crucial.

  • Temperature Control: Reaction temperatures can be critical. Deviations from the optimal temperature can lead to incomplete reactions or the formation of byproducts.

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time.

  • Concentration: For intramolecular reactions, such as the Friedel-Crafts cyclization, high dilution conditions may be necessary to favor the desired intramolecular pathway over intermolecular side reactions.

Q3: How can I effectively purify the dibenzobicyclo[3.2.1]octadiene product?

A3: Purification is typically achieved through column chromatography on silica (B1680970) gel. The choice of eluent will depend on the specific polarity of your product. A common starting point is a mixture of ethyl acetate (B1210297) and a nonpolar solvent like hexanes or petroleum ether. Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure material.

Troubleshooting Guides

This section provides specific troubleshooting advice for common issues encountered in the primary synthetic routes to dibenzobicyclo[3.2.1]octadiene.

Transition Metal-Free Aryne Insertion
Problem Possible Cause(s) Suggested Solution(s)
Low or no product formation Inefficient aryne generation.- Ensure the fluoride (B91410) source (e.g., CsF) is anhydrous. - Use a freshly opened bottle of the aryne precursor or purify it before use.
Decomposition of the nucleophile.- Perform the reaction at a lower temperature. - Add the nucleophile slowly to the reaction mixture.
Formation of multiple products Competing nucleophilic attack on the aryne.- If using a substituted aryne precursor, consider the electronic and steric effects on the regioselectivity of nucleophilic attack.
Side reactions of the aryne.- Ensure the nucleophile is present in a sufficient concentration to trap the aryne as it is formed.
Difficulty in product isolation Product is highly soluble in the workup solvent.- Use a different extraction solvent. - Concentrate the aqueous layer and re-extract.
Nickel-Catalyzed Sequential Reaction
Problem Possible Cause(s) Suggested Solution(s)
Low yield of the final dibenzobicyclo[3.2.1]octadiene product Incomplete hydroarylation or cyclization.- Optimize the reaction temperature; higher temperatures may be required for the cyclization step.[3] - Ensure the catalyst is active; use a freshly prepared catalyst solution.
Deactivation of the aromatic ring for Friedel-Crafts cyclization.- This method may not be suitable for substrates with strongly electron-withdrawing groups on the aromatic rings.
Formation of polymeric material Intermolecular side reactions.- Perform the reaction under higher dilution conditions to favor the intramolecular cyclization.
Carbocation rearrangement leading to undesired isomers Instability of the intermediate carbocation in the Friedel-Crafts step.- While less common in acylation, consider that alternative cyclization pathways may be occurring.
Diels-Alder Reaction and Rearrangement
Problem Possible Cause(s) Suggested Solution(s)
Low yield of the Diels-Alder adduct Unfavorable equilibrium at high temperatures.- Optimize the reaction temperature. While higher temperatures increase the reaction rate, the Diels-Alder reaction is often reversible. - Use a high-boiling point solvent like xylene or perform the reaction neat (solvent-free) at an elevated temperature.
Low reactivity of the dienophile.- Use a dienophile with electron-withdrawing groups to accelerate the reaction.
Incomplete rearrangement to the [3.2.1] system Insufficient energy for the rearrangement.- The rearrangement may require specific conditions, such as treatment with an acid or photochemical activation.
Formation of oxidized side products Reaction with atmospheric oxygen at high temperatures.- Conduct the reaction under an inert atmosphere.

Experimental Protocols

Protocol 1: Transition Metal-Free Synthesis of Dibenzobicyclo[3.2.1]octadienones via Aryne Insertion

This protocol is adapted from the work of Hazra et al.[1][2]

  • To a solution of 2-keto-1,3-indandione (1.0 equiv.) in anhydrous acetonitrile (B52724), add cesium fluoride (CsF) (2.0 equiv.).

  • Stir the mixture at room temperature under an inert atmosphere.

  • Add a solution of the aryne precursor (e.g., 2-(trimethylsilyl)phenyl trifluoromethanesulfonate) (1.5 equiv.) in anhydrous acetonitrile dropwise over 10-15 minutes.

  • Continue stirring the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: One-Pot Nickel-Catalyzed Synthesis of Dibenzobicyclo[3.2.1]octadienes

This protocol is based on the method described for a sequential hydroarylation and double intramolecular Friedel-Crafts cyclization.[3]

  • In a glovebox, to a reaction tube, add the dinickel complex catalyst, an alkyne (2.0 equiv.), and an organoboron reagent (1.0 equiv.).

  • Add the appropriate solvent and base.

  • Seal the tube and stir the reaction mixture at the optimized temperature for the hydroarylation step.

  • After the initial step is complete (monitor by TLC or GC-MS), add a strong acid (e.g., trifluoromethanesulfonic acid) to initiate the double intramolecular Friedel-Crafts cyclization.

  • Continue stirring at an appropriate temperature until the cyclization is complete.

  • Cool the reaction mixture to room temperature and quench carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Data Presentation

Table 1: Optimization of Reaction Conditions for Transition Metal-Free Aryne Insertion

Note: This table is a representative example based on typical optimization studies. Actual yields will vary depending on the specific substrates used.

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1CsF (2.0)CH3CN251285
2KF (2.0)CH3CN252460
3K2CO3 (2.0)DMF252445
4CsF (2.0)THF251270
5CsF (2.0)CH3CN50675 (with some decomposition)

Visualizations

experimental_workflow General Experimental Workflow for Dibenzobicyclo[3.2.1]octadiene Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Select & Purify Starting Materials glassware Dry Glassware Under Vacuum setup Assemble Reaction Under Inert Atmosphere glassware->setup addition Add Reagents (Control Temperature) setup->addition stirring Stir at Optimal Temperature & Time addition->stirring monitoring Monitor Progress (TLC/LC-MS) stirring->monitoring quench Quench Reaction monitoring->quench extract Extract Product quench->extract dry Dry & Concentrate extract->dry purify Purify by Chromatography or Recrystallization dry->purify Final Product Final Product purify->Final Product aryne_insertion_pathway Simplified Signaling Pathway for Aryne Insertion Route precursor Aryne Precursor (e.g., silyl (B83357) triflate) aryne Benzyne Intermediate precursor->aryne Elimination nucleophile Nucleophile (e.g., 2-keto-1,3-indandione) nucleophile->aryne Nucleophilic Attack base Fluoride Source (e.g., CsF) base->precursor adduct Initial Adduct product Dibenzobicyclo[3.2.1]octadienone adduct->product Intramolecular Cyclization

References

Troubleshooting Ampelopsin G NMR Signal Assignment: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ampelopsin G. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common issues encountered during the Nuclear Magnetic Resonance (NMR) signal assignment of this complex flavonoid glycoside.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum of this compound shows severe peak overlap in the sugar region (3.0-4.0 ppm). How can I resolve these signals?

A1: Peak overlap in the sugar region is a common challenge due to the similar chemical environments of the sugar protons. Here are several strategies to address this:

  • 2D NMR Spectroscopy: Employ two-dimensional NMR techniques. A COSY (Correlation Spectroscopy) experiment will help identify coupled proton networks within each sugar unit. A TOCSY (Total Correlation Spectroscopy) experiment can reveal all protons belonging to a single spin system (i.e., a single sugar residue), which is extremely useful for separating the signals from different sugar moieties.

  • Solvent Change: The chemical shifts of protons, especially hydroxyl protons, can be sensitive to the solvent.[1] Acquiring spectra in different deuterated solvents (e.g., DMSO-d₆, Methanol-d₄, Acetone-d₆) can induce differential shifts in the proton signals, potentially resolving the overlap.

  • Temperature Variation: Changing the temperature of the NMR experiment can also alter the chemical shifts of protons involved in hydrogen bonding, which may help to resolve overlapping signals.

Q2: I am having difficulty assigning the quaternary carbons of the this compound aglycone in the ¹³C NMR spectrum.

A2: Quaternary carbons do not have directly attached protons, so they do not show correlations in a standard HSQC (Heteronuclear Single Quantum Coherence) spectrum. To assign these carbons, you should use a HMBC (Heteronuclear Multiple Bond Correlation) experiment. This technique reveals long-range correlations (typically 2-3 bonds) between protons and carbons. By observing correlations from known protons to a quaternary carbon, you can confidently assign its chemical shift. For example, the proton at C-6' of the B-ring should show an HMBC correlation to the quaternary carbon C-4'.

Q3: How can I confirm the point of glycosylation and the identity of the sugar moieties attached to the this compound aglycone?

A3: The glycosylation site and the nature of the sugar(s) are determined using a combination of 1D and 2D NMR techniques:

  • Anomeric Proton Signal: In the ¹H NMR spectrum, the anomeric proton of the sugar (the proton on the carbon adjacent to the two oxygen atoms) typically appears as a distinct doublet in the downfield region of the sugar signals (around 4.5-5.5 ppm). The coupling constant (³JH1,H2) of this doublet can help determine the stereochemistry of the glycosidic linkage (e.g., a large coupling constant of ~7-8 Hz is characteristic of a β-anomeric proton in a pyranose ring).

  • HMBC for Glycosidic Linkage: A key HMBC correlation will be observed between the anomeric proton of the sugar and the carbon of the aglycone to which it is attached. This provides definitive evidence for the point of glycosylation.

  • COSY and TOCSY for Sugar Identification: As mentioned in A1, COSY and TOCSY experiments are essential to trace the connectivity of all the protons within each sugar unit. By analyzing the coupling constants and chemical shifts from these experiments, you can identify the type of sugar (e.g., glucose, rhamnose, etc.).

Q4: My sample appears to be pure by other analytical methods, but the NMR signals are broad.

A4: Broad NMR signals can arise from several factors even in a chemically pure sample:

  • Sample Concentration: A sample that is too concentrated can lead to increased viscosity and aggregation, resulting in broader lines. Try diluting your sample.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions can cause significant line broadening. Ensure all glassware is scrupulously clean and use high-purity solvents.

  • Chemical Exchange: If the molecule is undergoing conformational changes on a timescale similar to the NMR experiment, this can lead to exchange broadening. Acquiring the spectrum at a different temperature (higher or lower) can sometimes sharpen the signals by moving out of the intermediate exchange regime.

  • Poor Shimming: The homogeneity of the magnetic field needs to be optimized for each sample. Poor shimming will result in broad and distorted peaks.[1]

Data Presentation

The following tables summarize typical ¹H and ¹³C NMR chemical shifts for the aglycone of this compound (Dihydromyricetin) in DMSO-d₆. Note that the attachment of sugar moieties will cause shifts in the aglycone signals, particularly at and near the point of glycosylation.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Dihydromyricetin in DMSO-d₆

PositionChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
24.91d11.2
34.42d11.2
65.89d1.9
85.86d1.9
2'6.40s
6'6.40s

Note: Hydroxyl proton signals are often broad and their chemical shifts can vary depending on concentration and temperature.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Dihydromyricetin in DMSO-d₆

PositionChemical Shift (ppm)
282.9
371.7
4197.5
4a100.1
5163.5
695.8
7166.8
894.9
8a162.2
1'129.5
2'106.8
3'145.2
4'135.9
5'145.2
6'106.8

Experimental Protocols

A detailed methodology is crucial for obtaining high-quality NMR data. The following is a general protocol for the NMR analysis of flavonoid glycosides like this compound.[1]

1. Sample Preparation

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities.

  • Sample Amount: Weigh approximately 5-10 mg of the purified this compound.

  • Solvent: Dissolve the sample in approximately 0.5-0.6 mL of a high-purity deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often a good choice for flavonoids due to its excellent solubilizing power for polar compounds.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. NMR Data Acquisition

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and carefully shim the magnetic field to obtain optimal line shape and resolution.

  • 1D Experiments:

    • ¹H NMR: Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D Experiments:

    • COSY: Acquire a gradient-selected COSY spectrum to establish ¹H-¹H correlations.

    • HSQC: Acquire a gradient-selected, multiplicity-edited HSQC spectrum to determine one-bond ¹H-¹³C correlations. This will show which protons are attached to which carbons and differentiate CH/CH₃ from CH₂ signals.

    • HMBC: Acquire a gradient-selected HMBC spectrum to identify long-range ¹H-¹³C correlations (2-3 bonds). Optimize the long-range coupling delay for typical values in aromatic and glycosidic systems (e.g., 8-10 Hz).

    • TOCSY: Acquire a TOCSY spectrum with a mixing time of 80-120 ms (B15284909) to identify all protons within a spin system (i.e., each sugar residue).

3. Data Processing

  • Fourier Transform: Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H spectra) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectra and perform baseline correction to ensure accurate integration and peak picking.

  • Referencing: Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at δH 2.50 and δC 39.52 ppm).

Mandatory Visualization

The following diagrams illustrate key workflows and relationships in troubleshooting this compound NMR signal assignment.

Troubleshooting_Workflow cluster_start Initial Observation cluster_1H_issues ¹H NMR Troubleshooting cluster_13C_issues ¹³C NMR Troubleshooting cluster_structure_elucidation Structure Elucidation Challenges cluster_solutions Solutions & Advanced Techniques Start Ambiguous or Overlapping NMR Signals for this compound H_Overlap Peak Overlap (e.g., Sugar Region) Start->H_Overlap H_Broad Broad Signals Start->H_Broad C_Quaternary Missing Quaternary Carbon Signals Start->C_Quaternary C_Low_Signal Low Signal-to-Noise Start->C_Low_Signal Glycosylation Uncertain Glycosylation Site / Sugar Identity Start->Glycosylation Run_COSY Run COSY/TOCSY H_Overlap->Run_COSY Change_Solvent Change Solvent/ Temperature H_Overlap->Change_Solvent H_Broad->Change_Solvent Check_Sample Check Sample Prep (Concentration, Purity) H_Broad->Check_Sample Run_HMBC Run HMBC C_Quaternary->Run_HMBC Optimize_Acq Optimize Acquisition Parameters (NS, D1) C_Low_Signal->Optimize_Acq C_Low_Signal->Check_Sample Glycosylation->Run_COSY Glycosylation->Run_HMBC Run_2D_All Run Full Suite of 2D NMR (HSQC, HMBC) Glycosylation->Run_2D_All Signal_Assignment_Logic cluster_1d 1D NMR Data cluster_2d 2D NMR Correlation cluster_assignment Signal Assignment H1_NMR ¹H NMR (Proton Signals) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Signals) C13_NMR->HSQC C13_NMR->HMBC Aglycone_Structure Assign Aglycone Spins COSY->Aglycone_Structure Sugar_Structure Assign Sugar Spins COSY->Sugar_Structure HSQC->Aglycone_Structure HSQC->Sugar_Structure HMBC->Aglycone_Structure Glycosidic_Linkage Determine Glycosidic Linkage HMBC->Glycosidic_Linkage Full_Structure Complete Assignment of This compound Aglycone_Structure->Full_Structure Sugar_Structure->Full_Structure Glycosidic_Linkage->Full_Structure

References

Technical Support Center: Ampelopsin G Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidative degradation of Ampelopsin G (Dihydromyricetin, DHM) during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation?

This compound, also known as dihydromyricetin (B1665482) (DHM), is a natural flavonoid compound recognized for its potent antioxidant, anti-inflammatory, and neuroprotective properties. However, its polyhydroxy structure makes it chemically unstable and highly susceptible to oxidative degradation. This degradation can lead to a loss of biological activity and the formation of impurities, which can compromise research findings and limit its therapeutic application.

Q2: What are the primary factors that cause the oxidative degradation of this compound?

The main factors that accelerate the degradation of this compound are:

  • High pH: this compound is particularly unstable in neutral to alkaline solutions (pH > 7.0).[1]

  • Elevated Temperature: Temperatures above 60°C can cause significant degradation over time. For instance, a 41.47% loss was observed in water after 16 days at 60°C.[1]

  • Presence of Metal Ions: Transition metal ions, especially copper (Cu²⁺) and iron (Fe³⁺), can catalyze its oxidation.[1][2]

  • Exposure to Oxygen: The presence of dissolved oxygen facilitates the oxidation process, often leading to the formation of quinone-type impurities.

  • Light Exposure: Exposure to light can also contribute to the decomposition of this compound.

Q3: How can I prevent the oxidative degradation of this compound in my experiments?

To minimize degradation, consider the following strategies:

  • pH Control: Maintain the pH of your solutions in the acidic range (ideally between 1.2 and 5.0), where this compound is most stable.[1]

  • Temperature Control: Whenever possible, conduct experiments at controlled room temperature or below. Avoid prolonged exposure to high temperatures.

  • Use of Antioxidants: The addition of antioxidants, such as ascorbic acid (vitamin C), can significantly inhibit oxidation. Supplementing with ascorbic acid (at 10% of the this compound concentration) has been shown to almost completely prevent degradation over 6 hours in simulated intestinal fluid.[2]

  • Use of Chelating Agents: To mitigate the catalytic effect of metal ions, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your solutions to sequester these ions.

  • Deoxygenate Solutions: For sensitive experiments, deoxygenate your buffers and solvents by sparging with an inert gas like nitrogen or argon.

  • Protect from Light: Store stock solutions and experimental samples in amber vials or protect them from light by wrapping containers in aluminum foil.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of this compound potency in solution over a short period. Oxidative degradation due to inappropriate pH.Check the pH of your solution. Adjust to a pH between 1.2 and 5.0 using a suitable acidic buffer.
Presence of catalytic metal ions.Add a chelating agent such as EDTA (e.g., final concentration of 0.1 mM) to your solution to sequester metal ions.
Exposure to oxygen.Prepare solutions with deoxygenated solvents and store under an inert atmosphere (e.g., nitrogen or argon).
Discoloration of this compound solution (e.g., turning yellowish or brownish). Formation of oxidized products, such as quinones.This is a visual indicator of degradation. Discard the solution and prepare a fresh one, implementing the preventative measures outlined above (acidic pH, antioxidants, chelating agents, protection from light).
Inconsistent results in cell-based assays. Degradation of this compound in cell culture media.The pH of many cell culture media is neutral to slightly alkaline, which promotes degradation. Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., ethanol (B145695) or DMSO) and add it to the media immediately before the experiment. Consider adding ascorbic acid to the media if it does not interfere with the assay.
Low recovery of this compound during extraction from plant material. Degradation during the extraction process due to high temperature or pH.Maintain an acidic pH during extraction. Consider using a lower extraction temperature and a shorter extraction time. A specialized protocol involving chelation with zinc sulfate (B86663) during extraction has been shown to be effective.

Data Presentation: Stability of this compound

Table 1: Effect of pH on this compound Stability

pHTemperature (°C)Time (hours)Remaining this compound (%)
1.2 - 4.62524Stable
6.02524Some degradation
8.0254~50%

Data compiled from literature indicating trends in this compound stability.

Table 2: Effect of Temperature and Ascorbic Acid on this compound Stability in Simulated Intestinal Fluid (pH ~7.4)

ConditionTemperature (°C)Time (hours)Remaining this compound (%)
Control37449
With Ascorbic Acid (10% of DHM concentration)376Almost 100

This table summarizes data on the protective effect of ascorbic acid on this compound stability.[2]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for this compound

This protocol provides a general method for the quantification of this compound and the detection of its degradation products.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis or DAD detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][3]

  • Mobile Phase: Methanol (B129727):Water:Phosphoric Acid (25:75:0.1, v/v/v).[3]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Column Temperature: 40°C.[1]

  • Detection Wavelength: 290 nm.[1]

  • Injection Volume: 10-20 µL.

2. Preparation of Standards and Samples:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation:

    • Prepare your experimental sample containing this compound in the desired buffer or medium.

    • At specified time points, withdraw an aliquot of the sample.

    • If necessary, stop the degradation reaction by adding an equal volume of cold methanol or by acidifying the sample.

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injecting it into the HPLC system.

3. Data Analysis:

  • Generate a standard curve by plotting the peak area of the this compound standard against its concentration.

  • Quantify the concentration of this compound in your samples by comparing their peak areas to the standard curve.

  • Monitor the appearance of new peaks in the chromatogram, which may correspond to degradation products.

Protocol 2: Forced Degradation Study of this compound

This protocol is used to intentionally degrade this compound to identify potential degradation products and to validate the stability-indicating nature of the HPLC method.

1. Acid Hydrolysis:

  • Dissolve this compound in 0.1 M HCl.

  • Incubate at 60°C for a specified period (e.g., 2, 4, 8 hours).

  • Neutralize the solution with 0.1 M NaOH.

  • Dilute with the mobile phase and analyze by HPLC.

2. Base Hydrolysis:

  • Dissolve this compound in 0.1 M NaOH.

  • Incubate at 60°C for a specified period (e.g., 30 minutes, 1, 2 hours).

  • Neutralize the solution with 0.1 M HCl.

  • Dilute with the mobile phase and analyze by HPLC.

3. Oxidative Degradation:

  • Dissolve this compound in a solution of 3% hydrogen peroxide.

  • Incubate at room temperature for a specified period (e.g., 2, 4, 8 hours).

  • Dilute with the mobile phase and analyze by HPLC.

4. Thermal Degradation:

  • Store solid this compound powder in an oven at a high temperature (e.g., 80°C) for a specified period (e.g., 24, 48, 72 hours).

  • Dissolve the powder in the mobile phase and analyze by HPLC.

5. Photodegradation:

  • Expose a solution of this compound to a UV light source (e.g., 254 nm) or in a photostability chamber for a specified duration.

  • Analyze the solution by HPLC.

Visualizations

cluster_factors Accelerating Factors Ampelopsin_G This compound (Polyhydroxy Structure) Degradation Oxidative Degradation Ampelopsin_G->Degradation Loss_of_Activity Loss of Biological Activity Degradation->Loss_of_Activity Impurity_Formation Impurity Formation (e.g., Quinones) Degradation->Impurity_Formation High_pH High pH (>7.0) High_pH->Degradation High_Temp High Temperature High_Temp->Degradation Metal_Ions Metal Ions (Cu²⁺, Fe³⁺) Metal_Ions->Degradation Oxygen Oxygen Oxygen->Degradation Light Light Light->Degradation

Caption: Factors leading to the oxidative degradation of this compound.

Start Start: this compound Sample Prepare_Solution Prepare Solution (e.g., in buffer, media) Start->Prepare_Solution Incubate Incubate under Specific Conditions (pH, Temp, Light) Prepare_Solution->Incubate Time_Points Withdraw Aliquots at Different Time Points Incubate->Time_Points Stop_Reaction Stop Degradation (e.g., add cold methanol/acid) Time_Points->Stop_Reaction Filter Filter Sample (0.22 µm) Stop_Reaction->Filter HPLC Analyze by HPLC Filter->HPLC Analyze_Data Quantify Remaining this compound & Identify Degradation Products HPLC->Analyze_Data End End: Stability Profile Analyze_Data->End

Caption: Experimental workflow for assessing this compound stability.

action_node action_node Start Degradation Observed? Check_pH Is pH > 7.0? Start->Check_pH Check_Metal_Ions Are Metal Ions Present? Check_pH->Check_Metal_Ions No Adjust_pH Adjust pH to 1.2 - 5.0 Check_pH->Adjust_pH Yes Check_Temp Is Temperature Elevated? Check_Metal_Ions->Check_Temp No Add_Chelator Add Chelating Agent (e.g., EDTA) Check_Metal_Ions->Add_Chelator Yes Check_Oxygen Is Solution Exposed to Air? Check_Temp->Check_Oxygen No Reduce_Temp Lower Temperature Check_Temp->Reduce_Temp Yes Check_Light Is Solution Exposed to Light? Check_Oxygen->Check_Light No Use_Inert_Gas Use Deoxygenated Solvents & Inert Atmosphere Check_Oxygen->Use_Inert_Gas Yes Protect_Light Store in Amber Vials or Protect from Light Check_Light->Protect_Light Yes Add_Antioxidant Consider Adding Antioxidant (e.g., Ascorbic Acid) Check_Light->Add_Antioxidant No

Caption: Troubleshooting decision tree for this compound degradation.

References

Technical Support Center: Scaling Up the Synthesis of Ampelopsin G

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ampelopsin G, also known as (±)-Dihydromyricetin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the scalable synthesis of this promising flavonoid.

Troubleshooting Guide

This guide addresses common issues encountered during the chemical synthesis of this compound in a question-and-answer format.

Q1: My overall yield for the multi-step synthesis is consistently low. What are the likely causes and how can I improve it?

A1: Low overall yields in a multi-step synthesis like that of this compound can arise from several factors. A systematic approach to troubleshooting is essential.

  • Incomplete Reactions: Monitor the progress of each reaction step using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If a reaction stalls, consider adding a slight excess of a key reagent or extending the reaction time.

  • Side Reactions: The presence of multiple hydroxyl groups on the aromatic rings makes the starting materials and intermediates susceptible to unwanted side reactions. Ensure your protecting group strategy is robust and that the chosen groups are stable under the reaction conditions of subsequent steps.

  • Purification Losses: Flavonoids and their precursors can be prone to loss during purification steps. This may occur through irreversible adsorption onto silica (B1680970) gel or decomposition on the column. Consider alternative purification methods such as preparative High-Performance Liquid Chromatography (HPLC) or recrystallization.

  • Reagent Purity and Stoichiometry: Ensure all reagents and solvents are of high purity and anhydrous, as moisture can quench reagents and catalyze side reactions. Accurately calculate and weigh all reagents to ensure correct stoichiometry.

Q2: I'm having trouble with the Claisen-Schmidt condensation step. The reaction is sluggish and gives a complex mixture of products. What can I do?

A2: The Claisen-Schmidt condensation is a critical step in forming the chalcone (B49325) intermediate. Here are some troubleshooting tips:

  • Base Selection: The choice and amount of base are crucial. A base that is too weak may not efficiently deprotonate the acetophenone (B1666503), leading to a sluggish reaction. Conversely, a base that is too strong or used in excess can promote self-condensation of the acetophenone or other side reactions. Sodium hydroxide (B78521) or potassium hydroxide are commonly used.

  • Temperature Control: This reaction is often exothermic. Running the reaction at a lower temperature (e.g., 0-5 °C) can help to control the reaction rate and minimize the formation of byproducts.

  • Solvent: The choice of solvent can influence the solubility of reactants and intermediates. Ethanol is a common solvent for this reaction.

  • Non-enolizable Aldehyde: To prevent self-condensation of the aldehyde, ensure that the aromatic aldehyde used does not have α-hydrogens.

Q3: The Algar-Flynn-Oyamada (AFO) reaction to form the flavonol ring is not working efficiently. What are the key parameters to check?

A3: The AFO reaction involves an oxidative cyclization that can be sensitive to reaction conditions.

  • Hydrogen Peroxide Concentration: The concentration of hydrogen peroxide is a critical parameter. Too low a concentration may result in an incomplete reaction, while too high a concentration can lead to over-oxidation and decomposition of the product.

  • Alkaline Conditions: The reaction is performed under alkaline conditions, typically with sodium hydroxide or potassium hydroxide. The pH of the reaction mixture should be carefully controlled.

  • Temperature: The reaction is often carried out at room temperature or slightly below. Elevated temperatures can promote the formation of side products.

  • Chalcone Purity: The purity of the starting chalcone is important. Impurities from the previous step can interfere with the AFO reaction.

Q4: I am struggling with the deprotection of the hydroxyl groups. The reaction is either incomplete or leads to decomposition of the product. What strategies can I employ?

A4: The removal of protecting groups from the polyhydroxylated this compound requires careful selection of deprotection conditions to avoid product degradation.

  • Choice of Protecting Group and Deprotection Reagent: The deprotection method is dictated by the protecting group used. For methoxymethyl (MOM) ethers, acidic conditions (e.g., HCl in methanol) are typically employed. It is crucial to use a method that is selective for the protecting group and does not affect the flavonoid core.

  • Reaction Monitoring: Closely monitor the deprotection reaction by TLC or LC-MS to determine the optimal reaction time. Prolonged exposure to harsh deprotection conditions can lead to decomposition.

  • Work-up Procedure: After deprotection, a careful work-up procedure is necessary to neutralize the deprotection reagent and isolate the final product. Washing with a mild base and subsequent purification are often required.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps in the total synthesis of this compound?

A1: The key steps in the total synthesis of this compound typically involve:

  • Protection of Hydroxyl Groups: The multiple hydroxyl groups on the starting materials (acetophenone and benzaldehyde (B42025) derivatives) must be protected to prevent unwanted side reactions during the subsequent steps.

  • Claisen-Schmidt Condensation: This step forms the C-C bond that creates the chalcone backbone.

  • Algar-Flynn-Oyamada Reaction: This oxidative cyclization reaction forms the heterocyclic C ring of the flavonol structure.

  • Deprotection: The final step involves the removal of the protecting groups to yield this compound.

Q2: What are the main challenges in scaling up the synthesis of this compound?

A2: Scaling up the synthesis of this compound presents several challenges:

  • Cost of Reagents: Some reagents, especially protecting group reagents and catalysts, can be expensive, impacting the overall cost-effectiveness of the synthesis at a large scale.

  • Reaction Control: Exothermic reactions, such as the Claisen-Schmidt condensation, can be difficult to control on a large scale, requiring efficient cooling systems to prevent runaway reactions and byproduct formation.

  • Purification: Chromatographic purification, which is often used at the lab scale, can be challenging and costly to implement at an industrial scale. Developing robust crystallization or extraction procedures for intermediates and the final product is crucial.

  • Handling of Hazardous Reagents: Some steps may involve hazardous reagents (e.g., strong acids or bases, oxidizing agents) that require special handling procedures and equipment at a larger scale.

Q3: What protecting groups are suitable for the synthesis of this compound?

A3: Due to the presence of multiple hydroxyl groups, a robust protecting group strategy is essential. Methoxymethyl (MOM) ethers are a common choice for protecting phenolic hydroxyl groups as they are stable to the basic conditions of the Claisen-Schmidt condensation and can be removed under acidic conditions. Other options include benzyl (B1604629) ethers, which can be removed by hydrogenolysis. The choice of protecting group will depend on the overall synthetic strategy and the compatibility with other reaction conditions.

Q4: How can the purity of the final this compound product be assessed?

A4: The purity of the final product can be assessed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of the final compound and quantifying any impurities.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, confirming its identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the chemical structure of the synthesized this compound.

Data Presentation

The following tables summarize representative quantitative data for the key steps in the synthesis of (±)-Dihydromyricetin (this compound). Please note that yields can vary depending on the specific reaction conditions and scale.

Table 1: Reagent Quantities for Key Synthetic Steps (Lab Scale)

StepStarting MaterialReagent 1Reagent 2Solvent
Protection 2',4',6'-Trihydroxyacetophenone (B23981)MOM-Cl (3.3 eq)NaH (3.3 eq)DMF
Protection 3,4,5-Trihydroxybenzaldehyde (B28275)MOM-Cl (3.3 eq)K₂CO₃ (excess)Acetone
Condensation Protected AcetophenoneProtected Benzaldehyde40% KOHEthanol
Cyclization Chalcone IntermediateH₂O₂ (excess)2N NaOHMethanol (B129727)
Deprotection Protected Dihydromyricetin (B1665482)20% HCl-Methanol

Table 2: Typical Reaction Conditions and Yields

StepTemperatureTimeTypical YieldPurity (after purification)
Protection (Acetophenone) 0 °C4-6 h>90%>98%
Protection (Benzaldehyde) 10 °C6-8 h>90%>98%
Claisen-Schmidt Condensation 20 °C12-24 h70-85%>95%
Algar-Flynn-Oyamada Reaction 20 °C4-6 h60-75%>95%
Deprotection 45 °C2-4 h80-90%>99% (by HPLC)

Experimental Protocols

Protocol 1: Synthesis of the Chalcone Intermediate (Claisen-Schmidt Condensation)
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the protected 2',4',6'-trihydroxyacetophenone (1.0 eq) and the protected 3,4,5-trihydroxybenzaldehyde (1.0 eq) in ethanol.

  • Reaction Initiation: Cool the mixture to room temperature. Slowly add an aqueous solution of potassium hydroxide (40% w/v) to the stirred mixture.

  • Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid. The precipitated chalcone is then filtered, washed with water, and dried.

  • Purification: The crude chalcone can be purified by recrystallization from a suitable solvent such as ethanol.

Protocol 2: Synthesis of Protected Dihydromyricetin (Algar-Flynn-Oyamada Reaction)
  • Reactant Preparation: Dissolve the purified chalcone intermediate (1.0 eq) in methanol in a round-bottom flask.

  • Reaction Initiation: To the stirred solution, add an aqueous solution of sodium hydroxide (2N), followed by the slow addition of hydrogen peroxide (30% solution).

  • Reaction Progression: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: After the reaction is complete, acidify the mixture with dilute hydrochloric acid and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Protocol 3: Deprotection to Yield (±)-Dihydromyricetin
  • Reactant Preparation: Dissolve the protected dihydromyricetin in methanol.

  • Reaction Initiation: Add a solution of hydrochloric acid (20%) to the mixture.

  • Reaction Progression: Heat the reaction mixture to 45 °C and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture and neutralize with a mild base. Remove the solvent under reduced pressure. The crude product can be precipitated by the addition of water.

  • Purification: The final product, (±)-Dihydromyricetin, is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield a pure crystalline solid.

Mandatory Visualization

experimental_workflow cluster_protection Step 1: Protection of Hydroxyl Groups cluster_condensation Step 2: Claisen-Schmidt Condensation cluster_cyclization Step 3: Algar-Flynn-Oyamada Reaction cluster_deprotection Step 4: Deprotection p1 2',4',6'-Trihydroxyacetophenone p1_out Protected Acetophenone p1->p1_out MOM-Cl, NaH, DMF p2 3,4,5-Trihydroxybenzaldehyde p2_out Protected Benzaldehyde p2->p2_out MOM-Cl, K2CO3, Acetone c1 Chalcone Formation p1_out->c1 p2_out->c1 cy1 Oxidative Cyclization c1->cy1 Chalcone Intermediate d1 Removal of MOM groups cy1->d1 Protected Dihydromyricetin final_product final_product d1->final_product (±)-Dihydromyricetin

Caption: A generalized experimental workflow for the total synthesis of (±)-Dihydromyricetin.

troubleshooting_workflow start Low Overall Yield q1 Check Reaction Completion (TLC/LC-MS) start->q1 s1 Incomplete Reaction: - Extend reaction time - Add more reagent q1->s1 No q2 Analyze for Side Products q1->q2 Yes s2 Side Reactions: - Re-evaluate protecting groups - Optimize reaction conditions (temp, base) q2->s2 Yes q3 Assess Purification Method q2->q3 No s3 Purification Losses: - Consider alternative methods (recrystallization, prep-HPLC) q3->s3 Yes s4 Check Reagent Quality and Stoichiometry q3->s4 No

Caption: A troubleshooting flowchart for diagnosing the cause of low reaction yields.

sirt1_mtor_pathway ampelopsin This compound (Dihydromyricetin) sirt1 SIRT1 ampelopsin->sirt1 Activates mtor mTORC1 sirt1->mtor Inhibits nfkb NF-κB sirt1->nfkb Inhibits (Deacetylation) foxo FOXO sirt1->foxo Activates (Deacetylation) autophagy Autophagy mtor->autophagy Inhibits apoptosis Apoptosis mtor->apoptosis Inhibits inflammation Inflammation nfkb->inflammation Promotes stress_resistance Stress Resistance foxo->stress_resistance Promotes

Caption: The signaling pathway of this compound's effect on SIRT1 and mTOR.[1][2][3][4][5]

References

Technical Support Center: Ampelopsin G Sample Preparation for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ampelopsin G. This resource is designed to assist researchers, scientists, and drug development professionals in successfully preparing this compound samples for various bioassays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its sample preparation challenging?

This compound, also known as dihydromyricetin, is a flavonoid with numerous reported pharmacological activities, including antioxidant and anti-inflammatory effects.[1] The primary challenge in its sample preparation is its low aqueous solubility, which can lead to precipitation and inaccurate results in bioassays.[2]

Q2: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for dissolving this compound to create high-concentration stock solutions.[3]

Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should typically be kept at or below 0.1%.[3][4]

Q4: How should I store this compound powder and stock solutions?

It is recommended to store this compound powder at -20°C.[3] Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability.[3] For short-term storage, 4°C may be acceptable for up to two weeks.[3]

Q5: My this compound precipitated in the cell culture medium. What should I do?

Do not proceed with the experiment if you observe precipitation. The effective concentration of the compound will be unknown, and the precipitate could be toxic to the cells. Discard the prepared medium and refer to the troubleshooting guide below to identify and resolve the issue.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Cell Culture Media

Scenario: You've prepared a working solution of this compound in cell culture medium, and you observe cloudiness or visible precipitate, either immediately or after some time in the incubator.

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound exceeds its solubility limit in the aqueous cell culture medium.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium.
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of medium can cause the compound to "crash out" due to rapid solvent exchange.Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in pre-warmed (37°C) medium, then add this to the final volume. Add the stock solution dropwise while gently vortexing the medium.
Low Temperature of Media The solubility of many compounds, including this compound, decreases at lower temperatures.Always use pre-warmed (37°C) cell culture medium for preparing your working solutions.
Interaction with Media Components This compound may interact with components in the medium, such as salts or proteins, leading to the formation of insoluble complexes.Consider using a different basal medium formulation. Serum-free media might also be an option to reduce protein interactions.
pH of the Medium The pH of the culture medium can influence the solubility of the compound.Ensure the pH of your medium is within the optimal range for both your cells and the compound's stability.
Instability of the Compound This compound may degrade over time in the culture medium at 37°C.For long-term experiments, consider replenishing the medium with freshly prepared this compound every 24-48 hours.[5]
Issue 2: Inconsistent or No Biological Effect Observed

Scenario: You have successfully prepared a clear working solution of this compound, but you do not observe the expected biological activity in your bioassay.

Potential Cause Explanation Recommended Solution
Degradation of Stock Solution Improper storage or repeated freeze-thaw cycles can lead to the degradation of this compound in the DMSO stock solution.Prepare fresh stock solutions from powder. Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles. Visually inspect the stock solution for any precipitate before use.
Incorrect Final Concentration Errors in calculation or dilution can lead to a lower than intended final concentration of this compound.Double-check all calculations and ensure accurate pipetting. Use calibrated pipettes.
Rapid Degradation in Assay Conditions The compound may be unstable under the specific conditions of your bioassay (e.g., presence of certain enzymes, pH, light exposure).Minimize the exposure of your working solutions to light.[5] If possible, perform a stability check of this compound under your assay conditions.
Cell-Specific Effects The observed biological activity can be cell line dependent.Ensure the chosen cell line is appropriate for the intended bioassay and is known to respond to similar compounds.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or cryogenic vials

  • Analytical balance

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh out the required amount of this compound powder. (Molecular Weight of this compound can vary, please refer to the manufacturer's specifications. For this example, we will assume a hypothetical MW of 400 g/mol ). To make 1 mL of a 10 mM stock solution, you would need 4 mg of this compound.

  • Solubilization: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder.

  • Mixing: Vortex the solution vigorously until the powder is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryogenic vials. Label each vial with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -80°C.

General Protocol for DPPH Radical Scavenging Assay

This protocol provides a general framework for assessing the antioxidant activity of this compound.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol (B145695)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~517 nm

  • Positive control (e.g., Ascorbic acid or Trolox)

Procedure:

  • Prepare DPPH working solution: Dissolve DPPH in methanol or ethanol to a concentration of approximately 0.1 mM. The absorbance of this solution at 517 nm should be around 1.0.

  • Prepare sample dilutions: Prepare a series of dilutions of the this compound stock solution in methanol or ethanol. Suggested final concentrations in the well could range from 1 to 100 µM.

  • Assay:

    • Add 100 µL of the DPPH working solution to each well of a 96-well plate.

    • Add 100 µL of your this compound dilutions or the positive control to the respective wells.

    • For the blank, add 100 µL of the solvent (methanol or ethanol) instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

General Protocol for Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This protocol outlines a method to evaluate the anti-inflammatory potential of this compound.

Materials:

  • RAW 264.7 macrophage cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Lipopolysaccharide (LPS)

  • Griess Reagent (typically a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid)

  • Sodium nitrite (B80452) standard solution

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at ~540 nm

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of approximately 1 x 10⁵ cells/well and incubate overnight.

  • Treatment: Prepare working dilutions of this compound in complete cell culture medium. The final DMSO concentration should be ≤ 0.1%. Suggested final concentrations of this compound could range from 1 to 50 µM. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for 1-2 hours.

  • Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce nitric oxide production. Include a vehicle control group (cells treated with medium containing 0.1% DMSO and LPS) and a negative control group (cells treated with medium only).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Griess Assay:

    • Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of Griess Reagent to each well containing the supernatant.

    • Incubate at room temperature for 10-15 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Visualizations

experimental_workflow_ampelopsin_g cluster_prep Stock Solution Preparation cluster_assay Bioassay Preparation cluster_application Application cluster_analysis Data Analysis powder This compound Powder stock 10 mM Stock Solution powder->stock Dissolve dmso Anhydrous DMSO dmso->stock working Working Solutions stock->working Dilute cell_assay Cell-based Assay working->cell_assay biochem_assay Biochemical Assay working->biochem_assay media Pre-warmed Media/Buffer media->working results Results cell_assay->results biochem_assay->results

Caption: Experimental workflow for this compound sample preparation and use in bioassays.

troubleshooting_precipitation cluster_causes Potential Causes cluster_solutions Solutions start Precipitation Observed? conc High Concentration? start->conc Yes dilution Rapid Dilution? conc->dilution No lower_conc Decrease Concentration conc->lower_conc Yes temp Cold Medium? dilution->temp No serial_dilute Use Serial Dilution dilution->serial_dilute Yes warm_media Use Pre-warmed Medium temp->warm_media Yes end_node Clear Solution temp->end_node No lower_conc->end_node serial_dilute->end_node warm_media->end_node

Caption: Troubleshooting logic for this compound precipitation in aqueous solutions.

anti_inflammatory_pathway lps LPS tlr4 TLR4 lps->tlr4 nfkb NF-κB Activation tlr4->nfkb inos iNOS Expression nfkb->inos no Nitric Oxide (NO) Production inos->no inflammation Inflammation no->inflammation ampelopsin This compound ampelopsin->nfkb Inhibits

Caption: Simplified signaling pathway of LPS-induced inflammation and the inhibitory role of this compound.[6]

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Ampelopsin G and Resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of Ampelopsin G (also known as Dihydromyricetin) and Resveratrol, two naturally occurring polyphenolic compounds with significant therapeutic potential. The information presented herein is supported by experimental data to facilitate an objective evaluation of their respective pharmacological profiles.

I. Comparative Analysis of Biological Activities

This compound and Resveratrol exhibit a range of shared and distinct biological activities, primarily attributed to their antioxidant, anti-inflammatory, and anticancer properties. Below is a summary of their comparative efficacy based on available quantitative data.

Antioxidant Activity

Both compounds demonstrate potent antioxidant effects by scavenging free radicals. The half-maximal inhibitory concentration (IC50) values from various in vitro antioxidant assays are presented in Table 1. Lower IC50 values indicate greater antioxidant activity.

Table 1: Comparison of In Vitro Antioxidant Activity (IC50 Values)

Antioxidant AssayThis compound (Dihydromyricetin)ResveratrolReference Compound
DPPH Radical Scavenging 19.95 µg/mL21.23 µg/mLAscorbic Acid: 0.545 mM
0.131 mMTrolox: 0.008 mM
ABTS Radical Scavenging Data not available2 µg/mLData not available
CUPRAC Assay (IC0.5) Data not availableData not availableData not available
FRAP Assay (IC0.5) Data not available5.1 µg/mLData not available

Note: Direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions. mM values for reference compounds are provided where available.

Anti-inflammatory Activity

Resveratrol is well-documented for its anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] Limited direct comparative data with this compound for COX inhibition was available.

Table 2: Comparison of Anti-inflammatory Activity (IC50 Values)

AssayThis compound (Dihydromyricetin)ResveratrolReference Compound
COX-2 Inhibition Data not available30 µM - 60 µMCelecoxib: 0.45 µM
Anticancer Activity

Both this compound and Resveratrol have demonstrated cytotoxic effects against various cancer cell lines. The IC50 values from cell viability assays are summarized in Table 3.

Table 3: Comparison of In Vitro Anticancer Activity (IC50 Values)

Cell LineThis compound (Dihydromyricetin)Resveratrol
Human Lung Adenocarcinoma (A549) Data not availableSynergistic with Myricetin/Dihydromyricetin
Human Breast Cancer (MCF-7) Data not available51.18 µM
Human Breast Cancer (MDA-MB-231) Data not available144 µM
Hepatocellular Carcinoma (HepG2) Inhibits proliferation57.4 µM
Cholangiocarcinoma (HCCC9810) 156.8 µMData not available

Note: The anticancer effects of these compounds can be cell-line specific and depend on the experimental conditions.

II. Experimental Methodologies

This section outlines the detailed protocols for the key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to its neutralization.[2]

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol. The solution should exhibit an absorbance of approximately 1.0 at 517 nm.[2]

    • Dissolve the test compounds (this compound, Resveratrol) and a positive control (e.g., ascorbic acid) in a suitable solvent to create a series of concentrations.[3]

  • Reaction Mixture:

    • In a 96-well plate or cuvettes, mix a specific volume of the test compound solution with the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.[2]

  • Incubation:

    • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[2][3]

  • Measurement:

    • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[2]

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [((Absorbance of control - Absorbance of sample)) / (Absorbance of control)] × 100.[4]

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant. A lower IC50 value indicates greater antioxidant activity.[3][4]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product.[5]

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of the test compounds (this compound, Resveratrol) for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6]

  • Formazan Solubilization:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.[6]

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

  • Data Analysis:

    • Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Cyclooxygenase (COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in inflammation.

Protocol:

  • Reagent Preparation:

    • Reconstitute human recombinant COX-2 enzyme in an appropriate buffer.

    • Prepare a solution of arachidonic acid (the substrate) and any necessary co-factors (e.g., hematin, L-epinephrine).[7]

    • Dissolve test inhibitors and a known COX-2 inhibitor (e.g., celecoxib) in a suitable solvent like DMSO.[8]

  • Enzyme Reaction:

    • In a reaction tube or well, combine the COX-2 enzyme, co-factors, and the test inhibitor or vehicle control. Pre-incubate for a defined period (e.g., 10 minutes at 37°C).[7][9]

    • Initiate the reaction by adding arachidonic acid.[7]

  • Reaction Termination and Product Measurement:

    • After a specific incubation time (e.g., 2 minutes), terminate the reaction by adding a stopping agent (e.g., hydrochloric acid).[7]

    • The product of the reaction, typically Prostaglandin E2 (PGE2) or Prostaglandin G2, is then quantified using methods such as ELISA or a fluorometric assay.[8][9]

  • Calculation:

    • The percentage of COX-2 inhibition is calculated by comparing the amount of product formed in the presence of the inhibitor to the control. The IC50 value is determined from the dose-response curve.[7]

III. Signaling Pathway Modulation

Both this compound and Resveratrol exert their biological effects by modulating various intracellular signaling pathways.

Key Signaling Pathways
  • AMPK/mTOR Pathway: Both compounds are known to activate AMP-activated protein kinase (AMPK) and inhibit the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. This pathway is crucial in regulating cellular energy metabolism, cell growth, and autophagy.[10][11]

  • Apoptosis Pathways: this compound and Resveratrol can induce apoptosis (programmed cell death) in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the regulation of proteins such as caspases, Bax, and Bcl-2.[12][13]

  • NF-κB Pathway: Resveratrol has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[1]

  • Sirt1 Activation: Resveratrol is a well-known activator of Sirtuin 1 (Sirt1), a protein involved in cellular regulation, including aging, inflammation, and metabolism.

Visualizations of Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound and Resveratrol.

Ampelopsin_G_and_Resveratrol_Signaling Ampelopsin_G This compound AMPK AMPK Ampelopsin_G->AMPK activates Mitochondria Mitochondria Ampelopsin_G->Mitochondria induces stress Resveratrol Resveratrol Resveratrol->AMPK activates Resveratrol->Mitochondria induces stress Sirt1 Sirt1 Resveratrol->Sirt1 activates NFkB NF-κB Resveratrol->NFkB inhibits mTOR mTOR AMPK->mTOR inhibits Autophagy Autophagy mTOR->Autophagy inhibits Cell_Growth_Inhibition Cell Growth Inhibition mTOR->Cell_Growth_Inhibition promotes Caspase9 Caspase-9 Mitochondria->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Sirt1->NFkB inhibits Inflammation Inflammation NFkB->Inflammation promotes

Caption: Key signaling pathways modulated by this compound and Resveratrol.

Experimental_Workflow_Anticancer Start Cancer Cell Culture Treatment Treatment with This compound or Resveratrol Start->Treatment MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Data_Analysis Data Analysis (IC50 Calculation) MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: General experimental workflow for in vitro anticancer activity assessment.

References

Ampelopsin G and Other Oligostilbenes: A Comparative Guide on Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic properties of Ampelopsin G and other related oligostilbenes. The information is compiled from various experimental studies to offer a comprehensive overview for researchers in oncology and pharmacology. This document details the cytotoxic efficacy of these natural compounds against several cancer cell lines, outlines the experimental methodologies used for these assessments, and illustrates the key signaling pathways involved in their mechanism of action.

Comparative Cytotoxicity of Oligostilbenes

The cytotoxic potential of this compound and other oligostilbenes has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison. The data presented in the table below is collated from multiple studies. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methods.

CompoundCell LineIC50 (µM)Reference
Ampelopsin A L1210 (Leukemia)30.6[1]
K562 (Leukemia)38.6[1]
Ampelopsin E MCF-7 (Breast Cancer)14.3 (µg/mL)
Ampelopsin F MCF-7 (Breast Cancer)> 50 (µg/mL)
Amurensin G L1210 (Leukemia)15.7
K562 (Leukemia)30.9
HCT116 (Colon Cancer)19.6
Resveratrol (B1683913) SW480 (Colon Cancer)> 100
HL60 (Leukemia)< 10
HeLa (Cervical Cancer)200-250[2]
MDA-MB-231 (Breast Cancer)200-250[2]
MCF-7 (Breast Cancer)400-500[2]
SiHa (Cervical Cancer)400-500[2]
A549 (Lung Cancer)400-500[2]
HepG2 (Liver Cancer)30[1]
Hep3B (Liver Cancer)21[1]
ε-Viniferin HepG2 (Liver Cancer)> 50[1]
Hep3B (Liver Cancer)45[1]
Vaticanol C SW480 (Colon Cancer)4-7 times more potent than Resveratrol[3]
HL60 (Leukemia)4-7 times more potent than Resveratrol[3]
A549 (Lung Cancer)10.7 (µg/mL)
Hopeaphenol P-388 (Murine Leukemia)Strong Inhibition
HepG2 (Liver Cancer)24[1]
Hep3B (Liver Cancer)13.1[1]
Isohopeaphenol HepG2 (Liver Cancer)54[1]
Hep3B (Liver Cancer)26.0[1]
R2-viniferin HepG2 (Liver Cancer)9.7[1]
Hep3B (Liver Cancer)47.8[1]

Experimental Protocols

The following is a detailed methodology for a standard MTT assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to measure cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

1. Materials:

  • 96-well flat-bottomed microplates

  • MTT solution (5 mg/mL in phosphate-buffered saline - PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Culture medium appropriate for the cell line

  • Test compounds (this compound and other oligostilbenes) dissolved in a suitable solvent (e.g., DMSO)

  • Cancer cell lines

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

2. Procedure:

  • Cell Seeding:

    • Harvest and count cells from a culture in its logarithmic growth phase.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and at a non-toxic level (typically ≤ 0.5%).

    • After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells.

    • Include control wells: cells with medium only (negative control) and cells with the solvent used to dissolve the compounds (vehicle control).

    • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for about 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value is determined by plotting the percentage of cell viability against the concentration of the compound and fitting the data to a dose-response curve.

Signaling Pathways in Cytotoxicity

The cytotoxic effects of Ampelopsin and other oligostilbenes are often mediated through the induction of apoptosis, a form of programmed cell death. This process is tightly regulated by a complex network of signaling pathways. The diagrams below illustrate a general experimental workflow for assessing cytotoxicity and the principal apoptotic pathways activated by these compounds.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding Compound Preparation Compound Preparation Compound Treatment Compound Treatment Compound Preparation->Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading Data Processing Data Processing Absorbance Reading->Data Processing IC50 Determination IC50 Determination Data Processing->IC50 Determination

Cytotoxicity Experimental Workflow

Ampelopsin and related oligostilbenes can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The intrinsic pathway is often triggered by cellular stress, such as the generation of reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress, leading to the activation of pro-apoptotic proteins and the release of cytochrome c from the mitochondria.[4][5][6] The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of a caspase cascade. Some oligostilbenes, like Vaticanol C, have been shown to induce apoptosis primarily through the mitochondrial pathway.[3]

apoptotic_pathways cluster_stimulus Stimulus cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Oligostilbenes Oligostilbenes Death Receptors (e.g., FAS, TRAILR) Death Receptors (e.g., FAS, TRAILR) Oligostilbenes->Death Receptors (e.g., FAS, TRAILR) ROS Generation ROS Generation Oligostilbenes->ROS Generation ER Stress ER Stress Oligostilbenes->ER Stress Caspase-8 Activation Caspase-8 Activation Death Receptors (e.g., FAS, TRAILR)->Caspase-8 Activation Caspase-3 Activation Caspase-3 Activation Caspase-8 Activation->Caspase-3 Activation Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Generation->Mitochondrial Dysfunction ER Stress->Mitochondrial Dysfunction Cytochrome c Release Cytochrome c Release Mitochondrial Dysfunction->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Apoptotic Signaling Pathways

Furthermore, signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation, have been shown to be modulated by Ampelopsin.[7] Downregulation of this pathway can contribute to the cytotoxic effects of these compounds.

This guide serves as a starting point for researchers interested in the cytotoxic properties of this compound and other oligostilbenes. Further research is warranted to conduct direct comparative studies under standardized conditions to more definitively elucidate the relative potencies and mechanisms of action of this promising class of natural compounds.

References

A Comparative Guide to the Bioactivity of Ampelopsin G and its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ampelopsin G, also known as dihydromyricetin (B1665482) (DHM), is a flavonoid renowned for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.[1][2] Structural modification of this compound offers a promising avenue for the development of novel therapeutic agents with enhanced efficacy and specificity. This guide provides a comparative analysis of the biological activities of this compound and its structural analogs, supported by experimental data and detailed methodologies.

Comparative Analysis of Antioxidant Activity

The antioxidant capacity of this compound and its acylated derivatives has been systematically evaluated using various in vitro assays. Acylation of this compound with different fatty acid vinyl esters results in derivatives with altered lipophilicity, which can influence their antioxidant activity in different systems.[3][4]

A study by Liu et al. (2023) synthesized a series of acylated DHM derivatives and compared their antioxidant activities with that of the parent compound, Dihydromyricetin (DHM). The derivatives included C2-DHM, C4-DHM, C6-DHM, C8-DHM, and C12-DHM, where the number indicates the carbon chain length of the acyl group. The antioxidant activities were assessed using DPPH and ABTS radical scavenging assays, and a cellular antioxidant activity (CAA) assay.[3]

CompoundDPPH Scavenging IC50 (μg/mL)ABTS Scavenging IC50 (μg/mL)Cellular Antioxidant Activity EC50 (μmol/L)
Dihydromyricetin (DHM) 6.42 ± 0.150.04 ± 0.00226.26 ± 10.27
C2-DHM 6.98 ± 0.270.04 ± 0.00120.48 ± 8.23
C4-DHM 7.12 ± 0.110.05 ± 0.0075.32 ± 5.14
C6-DHM 7.33 ± 0.180.05 ± 0.0048.97 ± 3.32
C8-DHM 7.56 ± 0.210.05 ± 0.0035.14 ± 2.15
C12-DHM 11.24 ± 0.350.07 ± 0.0042.88 ± 2.89
Vitamin C (Vc) 4.28 ± 0.090.03 ± 0.00Not Reported
TBHQ 3.89 ± 0.120.02 ± 0.00Not Reported

Data sourced from Liu et al., 2023. A lower IC50/EC50 value indicates higher antioxidant activity.

The results indicate that while acylation did not significantly enhance, and in the case of C12-DHM, even slightly decreased the radical scavenging activity in chemical-based assays (DPPH and ABTS), it had a profound impact on the cellular antioxidant activity. Notably, the C8-DHM derivative exhibited the most potent cellular antioxidant activity, with an EC50 value significantly lower than that of the parent this compound. This suggests that moderate lipophilicity enhances cellular uptake and efficacy.

Comparative Analysis of Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound and its derivatives are crucial for evaluating their potential as anticancer agents. A study by Wu et al. (2024) synthesized a series of novel dihydromyricetin derivatives by introducing ω-methoxy-ω-oxeylkyl groups at the C7-OH position and evaluated their inhibitory activity against SARS-CoV-2 3CLpro and their cytotoxicity in Vero E6 cells.

CompoundSARS-CoV-2 3CLpro IC50 (μM)Cytotoxicity CC50 (μM) on Vero E6 cells
Dihydromyricetin (DHM) > 50> 100
Myricetin 2.85 ± 0.12> 100
Compound 3 0.72 ± 0.04> 100
Compound 4 1.15 ± 0.06> 100
Compound 5 1.33 ± 0.07> 100
Compound 6 1.08 ± 0.05> 100
Compound 7 1.56 ± 0.08> 100
Compound 8 1.89 ± 0.09> 100
Compound 9 1.98 ± 0.11> 100
Compound 10 2.36 ± 0.13> 100
Ebselen (Positive Control) 0.67 ± 0.03Not Reported

Data sourced from Wu et al., 2024. CC50 is the concentration that causes 50% cytotoxicity.

These derivatives demonstrated significant inhibitory activity against SARS-CoV-2 3CLpro, with Compound 3 being the most potent. Importantly, none of the tested compounds, including this compound, showed significant cytotoxicity against Vero E6 cells at concentrations up to 100 μM, indicating a favorable safety profile.

Furthermore, dihydromyricetin has been shown to inhibit the proliferation of various cancer cell lines, including hepatocellular carcinoma. For instance, DHM was found to markedly suppress the proliferation of Hep3B cells.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay evaluates the free radical scavenging ability of a compound.

  • Reagent Preparation:

    • DPPH Stock Solution (0.5 mM): Dissolve 10 mg of DPPH in 50 mL of methanol (B129727). This solution should be freshly prepared and stored in the dark.

    • DPPH Working Solution: Dilute the stock solution with methanol to achieve an absorbance of approximately 1.0 ± 0.2 at 517 nm.

    • Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

    • Serial Dilutions: Create a series of dilutions of the test compound from the stock solution.

    • Positive Control: Use a standard antioxidant like ascorbic acid or Trolox.

  • Assay Procedure:

    • In a 96-well plate, add 100 μL of the DPPH working solution to 100 μL of each sample dilution.

    • Prepare a blank sample with 100 μL of the solvent and 100 μL of the DPPH working solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • Determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals) by plotting the percentage of scavenging activity against the compound concentration.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Plating:

    • Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well.

    • Incubate for 6 to 24 hours to allow for cell attachment.

  • Treatment:

    • Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 μL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization:

    • Add 100 μL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well.

    • Incubate at room temperature in the dark for 2 hours, with shaking, to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Cell viability is expressed as a percentage of the control (untreated cells).

    • The CC50 value (the concentration that reduces cell viability by 50%) can be calculated from the dose-response curve.

Signaling Pathway Modulation

This compound and its analogs exert their biological effects by modulating various intracellular signaling pathways. A key pathway involved in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. Dihydromyricetin has been shown to inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα. This action blocks the translocation of the active p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates P_IkB P-IκBα NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n translocates IkB_NFkB IκBα-NF-κB (Inactive) IkB_NFkB->NFkB releases Ub_P_IkB Ub-P-IκBα P_IkB->Ub_P_IkB ubiquitination Proteasome Proteasome Ub_P_IkB->Proteasome degradation Ampelopsin_G This compound (DHM) Ampelopsin_G->IKK_complex inhibits DNA DNA NFkB_n->DNA binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression induces

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

This guide highlights the potential of structural modification to enhance the biological activities of this compound. Further comparative studies on a broader range of analogs are warranted to fully elucidate their structure-activity relationships and therapeutic potential.

References

Validating the Intricate Architecture of Synthetic Ampelopsin G: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the fields of natural product synthesis and drug development, the rigorous validation of a complex molecular structure is paramount. This guide provides a comparative framework for validating the structure of synthetic Ampelopsin G, a novel oligostilbene with a unique dibenzobicyclo[3.2.1]octadiene system. Due to the limited availability of a published total synthesis for this compound, this guide will leverage the closely related Ampelopsin F, which shares the same core skeletal framework, as a tangible case study for structural verification. We will delve into the requisite experimental data, outline detailed analytical protocols, and draw comparisons with a common flavonoid, Dihydromyricetin (also known as Ampelopsin), to highlight the structural intricacies of this compound.

Structural Confirmation of the Dibenzobicyclo[3.2.1]octadiene Core

The synthesis of molecules with the complexity of this compound is a significant challenge. The total synthesis of Ampelopsin F, which possesses the same core dibenzobicyclo[3.2.1]octadiene structure, provides a roadmap for the validation of this intricate scaffold[1][2]. The successful synthesis and characterization of Ampelopsin F serve as a benchmark for confirming the correct assembly of this unique bridged ring system in any synthetic endeavor targeting this compound.

Comparative Analysis of Spectroscopic Data

The definitive confirmation of the structure of synthetic this compound relies on a comprehensive analysis of its spectroscopic data. This data should be unequivocally matched with that of the natural product. The primary techniques for this validation are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic TechniqueExpected Data for this compound Core StructureComparison with Dihydromyricetin (Ampelopsin)
¹H NMR Complex aliphatic signals corresponding to the bicyclo[3.2.1]octadiene moiety. Multiple distinct aromatic signals with specific coupling patterns indicating the substitution on the benzene (B151609) rings.Simpler aromatic signals and characteristic signals for the flavanonol core. Lacks the complex bridged aliphatic protons.
¹³C NMR A larger number of unique carbon signals, including several sp³-hybridized carbons in the bicyclic system, in addition to the aromatic and olefinic carbons.Fewer aliphatic carbon signals, primarily corresponding to the C2 and C3 of the flavanonol ring.
2D NMR (COSY, HSQC, HMBC) Crucial for establishing the connectivity of the entire molecule. HMBC correlations will be key to confirming the linkages between the aromatic rings and the bicyclic core.Also used to assign the structure, but the correlations will map to the simpler flavanonol skeleton.
High-Resolution Mass Spectrometry (HRMS) Provides the exact mass of the molecule, which confirms the molecular formula. Fragmentation patterns can offer clues about the core structure.Provides the exact mass for its distinct molecular formula. Fragmentation will differ significantly due to the different core structure.

Experimental Protocols for Structural Validation

Accurate and detailed experimental protocols are critical for reproducible and reliable structural validation. Below are the standard methodologies for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified synthetic this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆).

  • Filter the solution through a glass wool plug into a 5 mm NMR tube.

2. Data Acquisition:

  • ¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR: Acquire the spectrum with proton decoupling. Due to the lower natural abundance of ¹³C, a greater number of scans (1024 or more) and a longer relaxation delay may be necessary.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations (2-3 bonds), which are essential for piecing together the molecular fragments.

High-Resolution Mass Spectrometry (HRMS)

1. Sample Preparation:

  • Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

2. Data Acquisition:

  • Analyze the sample using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

  • Acquire the spectrum in both positive and negative ion modes to obtain the protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions. The high resolution allows for the determination of the elemental composition.

Visualizing the Validation Workflow

To provide a clear overview of the process, the following diagrams illustrate the logical flow of the structural validation process and the key relationships in the spectroscopic analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Validation start Total Synthesis of this compound Analogue purification Purification (e.g., HPLC) start->purification nmr NMR Spectroscopy (1D & 2D) purification->nmr ms High-Resolution Mass Spectrometry purification->ms data_comparison Comparison with Natural Product Data nmr->data_comparison ms->data_comparison structure_confirmation Structure Confirmed data_comparison->structure_confirmation

A flowchart of the experimental workflow for validating synthetic this compound.

signaling_pathway cluster_nmr NMR Data Interpretation cluster_structure Structural Elucidation H1 ¹H NMR (Proton Environment) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (¹H-¹³C Direct Correlation) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) H1->HMBC C13 ¹³C NMR (Carbon Skeleton) C13->HSQC C13->HMBC Fragments Molecular Fragments COSY->Fragments HSQC->Fragments Connectivity Fragment Connectivity HMBC->Connectivity Fragments->Connectivity Final_Structure Final 3D Structure Connectivity->Final_Structure

The relationship between different NMR experiments in structural elucidation.

References

Cross-reactivity of Ampelopsin G: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity of Ampelopsin G (Dihydromyricetin) in various cancer and normal cell lines. The information is supported by experimental data to aid in the evaluation of its therapeutic potential.

This compound, a flavonoid also known as Dihydromyricetin (B1665482) (DHM), has garnered significant attention in cancer research for its pro-apoptotic and anti-proliferative effects on malignant cells, while exhibiting minimal cytotoxicity towards normal cells. This selective activity underscores its potential as a chemotherapeutic agent. This guide summarizes the quantitative data on its efficacy across different cell lines, details the experimental protocols used for its evaluation, and visualizes the key signaling pathways it modulates.

Data Presentation: Comparative Efficacy of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a range of cancer and normal cell lines, providing a quantitative measure of its cytotoxic and anti-proliferative effects. A lower IC50 value indicates a higher potency.

Cell LineCell TypeCancer TypeIC50 Value (µM)Incubation Time (h)Reference
T24 CancerMuscle Invasive Bladder Cancer22.348[1]
UMUC3 CancerMuscle Invasive Bladder Cancer16.748[1]
A2780 CancerOvarian Cancer (p53 positive)336.024[2]
SKOV3 CancerOvarian Cancer (p53 null)>40024[2]
ISOE80 NormalOvarian EpithelialNo significant inhibition24/48[2]
RBE CancerCholangiocarcinoma146.624[3]
HepG2 CancerHepatocellular CarcinomaNot specified, dose-dependent inhibition24, 48, 72[4]
QGY7701 CancerHepatocellular CarcinomaNot specified, dose-dependent inhibition24, 48, 72[4]
SMMC7721 CancerHepatocellular CarcinomaNot specified, dose-dependent inhibition24, 48, 72[5]
Hepal-6 CancerMouse HepatomaNot specified, dose-dependent inhibition48[4]
HL7702 NormalHuman LiverNo cytotoxicity observed48[4]
MHcc97L CancerHepatocellular CarcinomaNo apoptosis observed48[4]
MCF-7 CancerBreast Cancer (ER+)Dose-dependent inhibition24[6]
MDA-MB-231 CancerBreast Cancer (Triple-Negative)Dose-dependent inhibition24[6]
MCF-10A NormalBreast EpithelialNo toxic effect24[6]
HL60 CancerAcute Promyelocytic LeukemiaDose-dependent inhibitionNot specified
K562 CancerChronic Myelogenous LeukemiaDose-dependent inhibitionNot specified
786-O CancerRenal Cell CarcinomaDose-dependent inhibition24, 48
HK-2 NormalHuman KidneyNo significant cytotoxicity24, 48
U251 CancerGliomaDose-dependent inhibition24, 48
A172 CancerGliomaDose-dependent inhibition24, 48
SHG44 CancerGliomaDose-dependent inhibition24, 48
HEB NormalHuman Brain GlialNo significant cytotoxicity24, 48

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's cross-reactivity.

Cell Viability Assay (MTT Assay)

This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁵ cells/well and incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 30, 50, 100, 150, 200, 400 µM) for the desired incubation period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the relative cell viability as a percentage of the vehicle-treated control. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Culture and treat cells with this compound as described for the cell viability assay.

  • Cell Harvesting: After treatment, harvest the cells. For adherent cells, use a gentle dissociation agent like trypsin and neutralize it with serum-containing medium. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and to semi-quantify their expression levels.

  • Protein Extraction: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Electrophoresis: Load equal amounts of protein (e.g., 30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, Caspase-3, p-AKT, total AKT) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control protein such as GAPDH or β-actin.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for assessing this compound's cross-reactivity and the key signaling pathways it modulates.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cluster_output Output start Cancer & Normal Cell Lines plate Plate cells in 96-well or 6-well plates start->plate treat Treat with this compound (various concentrations) plate->treat viability Cell Viability (MTT Assay) treat->viability apoptosis Apoptosis (Annexin V/PI Staining) treat->apoptosis protein Protein Expression (Western Blot) treat->protein ic50 IC50 Calculation viability->ic50 flow Flow Cytometry Analysis apoptosis->flow wb_analysis Western Blot Quantification protein->wb_analysis comparison Cross-reactivity Comparison ic50->comparison flow->comparison wb_analysis->comparison

Caption: Experimental workflow for assessing this compound cross-reactivity.

signaling_pathways cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis Regulation cluster_er_stress ER Stress & ROS cluster_cell_cycle Cell Cycle cluster_emt EMT AmpelopsinG This compound PI3K PI3K AmpelopsinG->PI3K Inhibits MAPK MAPK (JNK, p38) AmpelopsinG->MAPK Activates Bcl2 Bcl-2 AmpelopsinG->Bcl2 Downregulates Bax Bax AmpelopsinG->Bax Upregulates ROS ROS Generation AmpelopsinG->ROS Induces CellCycleArrest Cell Cycle Arrest (G0/G1, S, Sub-G1) AmpelopsinG->CellCycleArrest EMT Inhibition of EMT AmpelopsinG->EMT AKT AKT PI3K->AKT AKT->Bcl2 Inhibits Caspases Caspase Activation (Caspase-3, -9) MAPK->Caspases Activates Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis ER_Stress ER Stress ROS->ER_Stress ER_Stress->Caspases Activates Proliferation_Inhibition Proliferation_Inhibition CellCycleArrest->Proliferation_Inhibition Proliferation Inhibition Metastasis_Inhibition Metastasis_Inhibition EMT->Metastasis_Inhibition Metastasis Inhibition

Caption: Key signaling pathways modulated by this compound in cancer cells.

References

A Comparative Analysis of Oligostilbenes from Ampelopsis Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the genus Ampelopsis represents a rich source of bioactive oligostilbenes with significant therapeutic potential. This guide provides a comparative analysis of oligostilbenes found in prominent Ampelopsis species, namely Ampelopsis brevipedunculata, Ampelopsis cantoniensis, and Ampelopsis grossedentata. The information is compiled from various studies to aid in the evaluation and selection of these compounds for further research and development.

Introduction to Ampelopsis Oligostilbenes

Oligostilbenes are a class of polyphenolic compounds formed by the oligomerization of resveratrol (B1683913) units. They have garnered considerable attention for their diverse and potent biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. Various species of the Ampelopsis genus are known to produce a unique array of these compounds, making them a valuable subject for phytochemical and pharmacological investigation. All organs of Ampelopsis plants, including the leaves, fruits, stems, and roots, have been utilized in traditional medicine.[1]

Comparative Bioactivity Data

The following tables summarize the available quantitative data on the anti-inflammatory and antioxidant activities of oligostilbenes and extracts from different Ampelopsis species. It is important to note that this data is compiled from different studies and the experimental conditions may vary, thus direct comparison should be approached with caution.

Anti-inflammatory Activity

The anti-inflammatory potential of Ampelopsis oligostilbenes has been evaluated primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines.

Table 1: Inhibition of Nitric Oxide (NO) Production by Oligostilbenes from Ampelopsis brevipedunculata var. hancei

CompoundTypeIC50 (µM) for NO InhibitionCell LineSource
(-)-Vitisin BTetramer4.7 ± 0.5BV-2 microglia[2]
Vitisinol ADimerNot explicitly defined as IC50, but significant inhibition at 5 µMRAW264.7[3]
(+)-ε-ViniferinDimerNot determinedRAW264.7[3]
(+)-Vitisin ATetramerNot determinedRAW264.7[3]
(+)-HopeaphenolTetramerNot determinedRAW264.7

Note: A lower IC50 value indicates greater potency.

While research on oligostilbenes from Ampelopsis cantoniensis is documented, specific IC50 values for their anti-inflammatory activity are centered on other compound classes found within the plant. For instance, phloretin (B1677691) and 5,7,3',5'-tetrahydroxyflavanone, isolated from this species, inhibited nitric oxide (NO) production with IC50 values of 5.2 µM and 18.5 µM, respectively.

Antioxidant Activity

The antioxidant capacity is a key therapeutic indicator. For Ampelopsis grossedentata, the antioxidant activity has been quantified using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Table 2: Antioxidant Activity of Ampelopsis grossedentata Extract

Extract/CompoundIC50 (µg/mL) for DPPH ScavengingSource
A. grossedentata leaf extract3.9

Note: This value is for the whole extract, which is rich in flavonoids, notably dihydromyricetin (B1665482) (DHM).

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols cited in the literature.

General Extraction and Isolation of Oligostilbenes

A typical workflow for the isolation of oligostilbenes from Ampelopsis species involves several stages, as depicted in the diagram below. The initial step is the extraction from dried plant material using a solvent such as ethanol (B145695) or methanol (B129727). This is followed by a series of chromatographic separations to isolate individual compounds.

G General Workflow for Oligostilbene Isolation plant_material Dried Ampelopsis Plant Material (e.g., stems, roots) extraction Solvent Extraction (e.g., Ethanol, Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partition Solvent Partitioning (e.g., Ethyl Acetate) crude_extract->partition fraction Bioactive Fraction partition->fraction chromatography1 Column Chromatography (e.g., Silica Gel) fraction->chromatography1 fractions_collected Collected Fractions chromatography1->fractions_collected chromatography2 Preparative HPLC fractions_collected->chromatography2 pure_compounds Isolated Oligostilbenes chromatography2->pure_compounds

A general workflow for the isolation of oligostilbenes.
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

  • Cell Culture: RAW264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 2 x 10^5 cells/well) and incubated.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds (oligostilbenes) for a defined period.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response and nitric oxide (NO) production.

  • NO Quantification (Griess Reaction): After incubation, the supernatant from each well is collected. An equal volume of Griess reagent is added to the supernatant.

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader. The concentration of nitrite, an indicator of NO production, is determined from a standard curve.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is then determined.

Antioxidant Activity Assay (DPPH Radical Scavenging)
  • Sample Preparation: The Ampelopsis extract or isolated compounds are dissolved in a suitable solvent (e.g., methanol) to prepare a stock solution and serial dilutions.

  • Reaction Mixture: A specific volume of the DPPH solution in methanol is mixed with the sample solutions at different concentrations.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

  • IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentration.

Signaling Pathways

Oligostilbenes from Ampelopsis species exert their anti-inflammatory effects by modulating key intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response.

G Anti-inflammatory Signaling Pathways Modulated by Ampelopsis Oligostilbenes cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK (e.g., ERK, JNK, p38) tlr4->mapk Activation ikb IκB tlr4->ikb Phosphorylation & Degradation inflammatory_genes Pro-inflammatory Genes (e.g., iNOS, COX-2, TNF-α, IL-6) mapk->inflammatory_genes Gene Expression nfkb NF-κB nfkb_n NF-κB nfkb->nfkb_n Translocation ampelopsis Ampelopsis Oligostilbenes ampelopsis->mapk Inhibition ampelopsis->ikb Inhibition nfkb_n->inflammatory_genes Transcription

Modulation of NF-κB and MAPK pathways by Ampelopsis oligostilbenes.

Upon stimulation by LPS, Toll-like receptor 4 (TLR4) activates downstream signaling cascades, including the MAPK and NF-κB pathways. This leads to the translocation of NF-κB into the nucleus and the activation of MAPKs, which in turn promote the transcription of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines. Oligostilbenes from Ampelopsis have been shown to inhibit these pathways, thereby reducing the expression of these inflammatory mediators. Additionally, extracts from Ampelopsis brevipedunculata have been found to inhibit the JAK2/STAT3 signaling pathway, which is also involved in inflammation.

Conclusion

The oligostilbenes from Ampelopsis species present a compelling area for drug discovery and development. While this guide provides a comparative overview based on existing literature, it also highlights the need for further research, particularly direct comparative studies across different species using standardized methodologies. Such studies would provide a clearer understanding of the relative potency and therapeutic potential of the diverse oligostilbenes this genus has to offer. The continued exploration of these natural compounds holds promise for the development of novel anti-inflammatory and antioxidant therapies.

References

A Comparative Analysis of Ampelopsin (Dihydromyricetin) and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ampelopsin, or Dihydromyricetin (DHM), is a flavonoid abundant in plants of the Ampelopsis genus, notably Ampelopsis grossedentata (vine tea).[1][2] It has garnered significant attention for its wide array of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[3] Ampelopsin A, a resveratrol (B1683913) dimer, is a related natural compound found in Vitis vinifera (common grapevine) and has also been investigated for its neuroprotective potential.[4][5] This guide offers a comparative overview of the biological activities of these two compounds, supported by experimental data, to assist researchers and drug development professionals.

Chemical Structures

A fundamental distinction between Ampelopsin (Dihydromyricetin) and Ampelopsin A lies in their chemical structures. DHM is a flavanonol, whereas Ampelopsin A is a stilbenoid dimer.

Ampelopsin (Dihydromyricetin)

  • IUPAC Name: (2R,3R)-3,5,7-Trihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one

  • Molecular Formula: C₁₅H₁₂O₈

Ampelopsin A

  • Structure: A dimer of resveratrol.

  • Molecular Formula: C₂₈H₂₂O₆

Comparative Biological Activities and Efficacy

This section details the comparative biological effects of Ampelopsin (DHM) and Ampelopsin A, with a focus on their neuroprotective and antioxidant properties.

Table 1: Head-to-Head Comparison of Biological Activities
FeatureAmpelopsin (Dihydromyricetin)Ampelopsin A
Primary Source Ampelopsis grossedentata (Vine Tea)Vitis vinifera (Grapevine)
Key Biological Activity Broad-spectrum antioxidant, anti-inflammatory, hepatoprotective, neuroprotectiveNeuroprotective, anti-amyloidogenic
Mechanism of Action Scavenging of reactive oxygen species (ROS), modulation of signaling pathways (e.g., NF-κB, mTOR)Restoration of cholinergic deficits, activation of BDNF/CREB signaling pathway
In Vivo Model (Neuroprotection) D-galactose-induced aging in ratsScopolamine-induced dementia in mice
Effective Dosage (Neuroprotection) Not specified in direct comparison10 ng/µL (intracerebroventricular administration)

Supporting Experimental Data

The following tables summarize key quantitative findings from experimental studies on Ampelopsin (DHM) and Ampelopsin A.

Table 2: Effects on Cognitive Function and Neuronal Viability
ParameterAmpelopsin (Dihydromyricetin)Ampelopsin AReference
Model D-gal-induced brain aging in ratsScopolamine-induced dementia in mice
Behavioral Test Not detailed in comparative studiesY-maze, Passive Avoidance, Morris Water Maze
Effect on Long-Term Potentiation (LTP) Not specifiedRestores scopolamine-induced LTP impairment
Table 3: Antioxidant and Anti-Apoptotic Effects
ParameterAmpelopsin (Dihydromyricetin)Ampelopsin AReference
Effect on iNOS expression Reduces LPS-induced ROS generationAttenuates scopolamine-induced increase in iNOS mRNA
Effect on Apoptosis Induces apoptosis in cancer cells via multiple pathwaysReverses scopolamine-induced changes in Bax and Bcl-2

Experimental Protocols

Animal Model of Scopolamine-Induced Dementia (for Ampelopsin A)
  • Animals: C57BL/6 mice.

  • Procedure:

    • Mice were administered scopolamine (B1681570) (0.8 mg/kg, i.p.) to induce cognitive impairment.

    • Ampelopsin A (10 ng/µL) was administered into the third ventricle of the brain three times a week for one month.

    • Behavioral tests (Y-maze, passive avoidance, Morris water maze) were conducted to assess cognitive function.

    • Following the behavioral tests, hippocampal tissues were collected for molecular analysis (mRNA and protein expression).

In Vitro Pancreatic Lipase (B570770) Activity Assay (for Ampelopsin/DHM)
  • Objective: To evaluate the inhibitory effect of Ampelopsin on pancreatic lipase activity.

  • Procedure:

    • Pancreatic lipase activity was measured using a commercially available kit.

    • Ampelopsin (at concentrations of 10–100 µg/mL) was incubated with the enzyme.

    • The inhibition of lipase activity was determined spectrophotometrically.

    • A significant dose-dependent inhibition of pancreatic lipase was observed.

Signaling Pathways and Mechanisms of Action

Ampelopsin A: Neuroprotection via BDNF/CREB Signaling

Ampelopsin A has been shown to ameliorate cognitive deficits by modulating the Brain-Derived Neurotrophic Factor (BDNF) and cAMP response element-binding protein (CREB) signaling pathway in the hippocampus. Chronic administration of Ampelopsin A upregulates the expression of key components of this pathway that are crucial for synaptic plasticity and memory formation.

G Ampelopsin A Signaling Pathway in Neuroprotection Ampelopsin_A Ampelopsin A BDNF_CREB BDNF/CREB Pathway Ampelopsin_A->BDNF_CREB Activation Scopolamine Scopolamine Cholinergic_System Cholinergic System Deficit Scopolamine->Cholinergic_System Cholinergic_System->BDNF_CREB Inhibition Neuroprotection Neuroprotection & Cognitive Improvement BDNF_CREB->Neuroprotection

Caption: Ampelopsin A activates the BDNF/CREB pathway.

Ampelopsin (Dihydromyricetin): Multi-target Anticancer Mechanism

Ampelopsin (DHM) exhibits anticancer properties by inducing apoptosis (programmed cell death) through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. It can also arrest the cell cycle, thereby inhibiting the proliferation of cancer cells.

G Ampelopsin (DHM) Anticancer Pathways DHM Ampelopsin (DHM) Intrinsic Intrinsic Pathway (Mitochondrial) DHM->Intrinsic Extrinsic Extrinsic Pathway (Death Receptor) DHM->Extrinsic Cell_Cycle Cell Cycle Arrest DHM->Cell_Cycle Apoptosis Apoptosis Intrinsic->Apoptosis Extrinsic->Apoptosis

Caption: DHM induces apoptosis via intrinsic and extrinsic pathways.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the neuroprotective effects of a compound like Ampelopsin A in a mouse model of dementia.

G Workflow for Neuroprotective Effect Analysis Model Induce Dementia Model (e.g., Scopolamine) Treatment Chronic Administration of Ampelopsin A Model->Treatment Behavior Behavioral Testing (Y-maze, MWM) Treatment->Behavior Molecular Molecular Analysis (Hippocampal Tissue) Behavior->Molecular Data Data Analysis and Conclusion Molecular->Data

Caption: Experimental workflow for in vivo neuroprotection studies.

Conclusion

Ampelopsin (Dihydromyricetin) and Ampelopsin A are both promising natural compounds with significant biological activities. While DHM demonstrates a broad range of effects, including antioxidant, anti-inflammatory, and anticancer properties, the available research on Ampelopsin A points towards a more specific and potent neuroprotective role, particularly in the context of memory and cognitive function. The distinct chemical structures of these compounds likely underlie their different primary mechanisms of action and therapeutic potentials. Further research, especially direct comparative studies, would be beneficial to fully elucidate their respective efficacies and guide future drug development efforts.

References

Comparative Analysis of the Biological Activity of Ampelopsin G Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of the enantiomers of Ampelopsin G, also known as dihydromyricetin. While research indicates stereoselectivity in its anti-inflammatory effects, a significant portion of the available data pertains to the racemic mixture. This document summarizes the existing findings, presents available quantitative data, and details the experimental protocols utilized in these assessments.

Introduction

This compound, a flavonoid found in plants such as Ampelopsis grossedentata, is recognized for a wide range of pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects. As a chiral molecule, this compound exists as two enantiomers: (+)-Ampelopsin G and (-)-Ampelopsin G. Emerging evidence suggests that the biological activity of these enantiomers is not identical, with one form exhibiting greater potency. This guide focuses on the comparative anti-inflammatory activities of these enantiomers.

Comparative Biological Activity

A key study has demonstrated that the enantiomers of this compound exhibit different levels of anti-inflammatory activity. Specifically, (-)-Ampelopsin G has been shown to possess superior anti-inflammatory effects compared to (+)-Ampelopsin G and the racemic mixture (a 1:1 mixture of both enantiomers) in Toll-like receptor 2 (TLR2)-activated RAW 264.7 macrophage cells.

While this qualitative difference is established, detailed quantitative comparisons, such as the half-maximal inhibitory concentrations (IC50) for key inflammatory mediators, are not extensively available for the individual enantiomers in the reviewed literature. The following tables present quantitative data for racemic this compound, which serves as a benchmark for its overall anti-inflammatory potential.

Quantitative Data Presentation

The data below is for racemic this compound (Dihydromyricetin) and illustrates its inhibitory effects on key inflammatory markers in lipopolysaccharide (LPS)-stimulated macrophage models.

Table 1: Inhibition of Nitric Oxide (NO) Production by Racemic this compound

Cell LineStimulantIC50 (µM) for NO InhibitionReference
RAW 264.7LPSData not specified, significant inhibition[1]

Table 2: Inhibition of Pro-inflammatory Cytokine Production by Racemic this compound

Cell LineStimulantCytokineEffectReference
RAW 264.7LPSTNF-αSignificant dose-dependent inhibition[1]
RAW 264.7LPSIL-1βSignificant dose-dependent inhibition[1]
RAW 264.7LPSIL-6Significant dose-dependent inhibition[1]
BV2 microgliaLPSTNF-αSignificant reduction[2]
BV2 microgliaLPSIL-1βSignificant reduction[2]
BV2 microgliaLPSIL-6Significant reduction[2]

Note: While it is reported that (-)-Ampelopsin G has stronger activity, specific IC50 values for the individual enantiomers are not available in the cited literature.

Signaling Pathways

The anti-inflammatory effects of this compound are largely attributed to its modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation. The presumed mechanism for both enantiomers involves the inhibition of this pathway upon stimulation of Toll-like receptors. The diagram below illustrates the general mechanism of action. It is hypothesized that (-)-Ampelopsin G inhibits this pathway more effectively than (+)-Ampelopsin G.

General workflow for investigating the anti-inflammatory effects of this compound enantiomers.

experimental_workflow cluster_separation Enantiomer Separation cluster_cell_culture Cell-Based Assays cluster_assays Measurement of Inflammatory Markers cluster_analysis Data Analysis racemic Racemic this compound sfc Supercritical Fluid Chromatography (SFC) racemic->sfc enantiomers (-)-Ampelopsin G (+)-Ampelopsin G sfc->enantiomers cells RAW 264.7 Macrophages stimulate Stimulation (e.g., LPS or TLR2 agonist) cells->stimulate treatment Treatment with: - (-)-Ampelopsin G - (+)-Ampelopsin G - Racemic this compound stimulate->treatment no_assay Nitric Oxide (NO) Assay (Griess Reagent) treatment->no_assay cytokine_assay Cytokine Assays (ELISA) (TNF-α, IL-6, IL-1β) treatment->cytokine_assay protein_assay Protein Expression (Western Blot) (iNOS, COX-2, p-p65) treatment->protein_assay comparison Compare inhibitory effects of enantiomers no_assay->comparison cytokine_assay->comparison protein_assay->comparison

Inhibition of the TLR2/NF-κB signaling pathway by this compound.

NFkB_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR2 TLR2 MyD88 MyD88 TLR2->MyD88 Activates IKK IKK MyD88->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates p_IkB p-IκB p_IkB->IkB_NFkB Degradation of IκB IkB_NFkB->NFkB Releases NF-κB DNA DNA NFkB_nuc->DNA Binds ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->ProInflammatory Transcription AmpelopsinG (-)-Ampelopsin G (More Potent) AmpelopsinG->IKK Inhibits TLR2_agonist TLR2 Agonist TLR2_agonist->TLR2 Binds

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to assess the biological activity of this compound enantiomers.

This method is employed to isolate the individual (+)- and (-)-enantiomers from the racemic mixture.

  • Chromatography System: Supercritical Fluid Chromatography (SFC) system.

  • Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate)-coated chiral stationary phase.

  • Mobile Phase: A mixture of CO2 and methanol (B129727) (e.g., 60:40, v/v).

  • Flow Rate: Optimized for resolution (e.g., 2-4 mL/min).

  • Detection: UV detector at a specified wavelength.

  • Procedure: A solution of racemic this compound is injected into the SFC system. The enantiomers are separated based on their differential interaction with the chiral stationary phase, leading to distinct retention times and allowing for their collection as separate fractions. The purity of the collected enantiomers is then verified.

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol: Cells are seeded in appropriate culture plates. After adherence, they are pre-treated with various concentrations of (-)-Ampelopsin G, (+)-Ampelopsin G, or the racemic mixture for a specified period (e.g., 1-2 hours). Subsequently, inflammation is induced by adding a stimulant such as lipopolysaccharide (LPS) or a specific TLR2 agonist.

This assay is performed to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compounds.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to convert the yellow MTT to a purple formazan (B1609692) product.

  • Procedure:

    • RAW 264.7 cells are treated with various concentrations of the this compound enantiomers for 24 hours.

    • MTT solution is added to each well and incubated for 4 hours.

    • The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage relative to the untreated control cells.

This assay quantifies the production of nitric oxide, a key inflammatory mediator.

  • Principle: The Griess reagent reacts with nitrite (B80452) (a stable product of NO) in the cell culture supernatant to form a colored azo compound, which can be measured spectrophotometrically.

  • Procedure:

    • RAW 264.7 cells are pre-treated with this compound enantiomers and then stimulated with an inflammatory agent for 24 hours.

    • The cell culture supernatant is collected.

    • An equal volume of Griess reagent is added to the supernatant and incubated at room temperature.

    • The absorbance is measured at approximately 540 nm.

    • The nitrite concentration is determined from a standard curve prepared with sodium nitrite.

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.

  • Principle: This assay utilizes specific antibodies to capture and detect the target cytokine. The amount of cytokine is proportional to the intensity of a colorimetric or fluorescent signal.

  • Procedure:

    • Cell culture supernatants from treated and stimulated cells are collected.

    • The ELISA is performed according to the manufacturer's instructions for the specific cytokine kit.

    • The absorbance is read using a microplate reader.

    • Cytokine concentrations are calculated based on a standard curve generated with recombinant cytokines.

This technique is used to determine the expression levels of key proteins involved in the inflammatory signaling pathway, such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and phosphorylated NF-κB p65.

  • Procedure:

    • Cells are lysed to extract total proteins.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

    • The membrane is blocked and then incubated with primary antibodies specific to the target proteins.

    • After washing, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

    • The band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Conclusion

The available evidence strongly suggests that the biological activity of this compound is enantioselective, with (-)-Ampelopsin G demonstrating more potent anti-inflammatory effects than (+)-Ampelopsin G. This activity is primarily mediated through the inhibition of the NF-κB signaling pathway. However, there is a clear need for further research to provide detailed quantitative data comparing the potency of the individual enantiomers and to elucidate any subtle differences in their mechanisms of action. Such studies will be invaluable for the future development of this compound-based therapeutics.

References

Safety Operating Guide

Proper Disposal of Ampelopsin G: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Ampelopsin G, a flavonoid compound utilized in various research applications. Adherence to these procedures is essential to mitigate risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for this compound. The SDS provides crucial information regarding personal protective equipment (PPE), potential hazards, and emergency procedures.

Key Safety Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound in its pure form or in solution.[1]

  • Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[1]

  • Spill Management: In the event of a spill, prevent the substance from entering drains or water courses.[1] Absorb spills with an inert material and collect for proper disposal as chemical waste.

This compound: Chemical and Physical Properties

A thorough understanding of the chemical properties of this compound is fundamental to its safe handling and disposal.

PropertyValue
Chemical Formula C₂₈H₂₄O₁₀
Molar Mass 520.48 g/mol
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[2]

Note: This table summarizes key data for quick reference. Always refer to the specific product's SDS for the most accurate and detailed information.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to manage it as chemical waste in accordance with local, state, and federal regulations.[1] Never dispose of this compound or its solutions down the drain.

Experimental Protocol: Waste Characterization and Segregation

The first step in proper disposal is to determine if the waste is hazardous. The Resource Conservation and Recovery Act (RCRA) defines hazardous waste based on four characteristics: ignitability, corrosivity, reactivity, and toxicity.

  • Solvent Consideration: The disposal method will also depend on the solvent used to dissolve the this compound.

    • This compound in DMSO: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for this compound. DMSO itself is a combustible liquid and should be disposed of as an organic solvent waste. Therefore, solutions of this compound in DMSO should be collected in a designated container for flammable or organic waste, destined for chemical incineration.

    • This compound in Halogenated Solvents: If this compound is dissolved in halogenated solvents (e.g., dichloromethane, chloroform), it must be collected in a separate, designated "halogenated solvent waste" container. Mixing halogenated and non-halogenated solvents is a common and critical mistake that can complicate and increase the cost of disposal.

Waste Collection and Labeling

Proper containment and labeling are crucial for safe storage and disposal.

  • Container Selection: Use a chemically compatible container with a secure, leak-proof lid. The original product container, if empty and in good condition, can be used.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents (e.g., "this compound in DMSO"), the approximate concentration, and the date of accumulation.

  • Segregation: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. Ensure that incompatible waste streams are physically separated to prevent accidental mixing. For instance, keep acidic waste away from basic waste, and oxidizing agents away from flammable solvents.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

AmpelopsinG_Disposal cluster_prep Preparation cluster_determination Waste Determination cluster_disposal Disposal Path start This compound Waste (Solid or Solution) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe is_solid Is the waste solid this compound? ppe->is_solid solvent_type Identify the Solvent is_solid->solvent_type No solid_waste Collect in a labeled container for solid chemical waste. is_solid->solid_waste Yes non_halogenated Collect in a labeled container for NON-HALOGENATED organic waste. solvent_type->non_halogenated DMSO, Acetone, Ethyl Acetate halogenated Collect in a labeled container for HALOGENATED organic waste. solvent_type->halogenated Dichloromethane, Chloroform final_disposal Store in Satellite Accumulation Area. Arrange for pickup by Environmental Health & Safety. solid_waste->final_disposal non_halogenated->final_disposal halogenated->final_disposal

Caption: Disposal decision workflow for this compound waste.

Final Steps for Disposal

Once the waste is properly collected, segregated, and labeled, store it in your laboratory's designated Satellite Accumulation Area. Do not allow waste to accumulate for more than one year. Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for final disposal. They will ensure the waste is transported to a licensed hazardous waste facility.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.